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  • Product: 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline
  • CAS: 450-62-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline

CAS Number: 450-62-4 This technical guide provides a comprehensive overview of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline, a key heterocyclic building block in medicinal chemistry. This document is intended for rese...

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 450-62-4

This technical guide provides a comprehensive overview of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline, a key heterocyclic building block in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and its emerging role in the development of novel therapeutics targeting critical signaling pathways.

Chemical and Physical Properties

7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline is a solid organic compound.[1] The trifluoromethyl group at the 7-position significantly influences its chemical properties, enhancing its metabolic stability and lipophilicity, which are desirable characteristics in drug design.[2]

PropertyValueReference
CAS Number 450-62-4[3][4]
Molecular Formula C₁₀H₁₀F₃N[3][4]
Molecular Weight 201.19 g/mol [3][4]
Appearance Solid[1]
SMILES FC(F)(F)c1ccc2CCCNc2c1[1]
InChI 1S/C10H10F3N/c11-10(12,13)8-4-3-7-2-1-5-14-9(7)6-8/h3-4,6,14H,1-2,5H2[1]
MDL Number MFCD00079784[1]

Applications in Drug Discovery and Development

The tetrahydroquinoline scaffold is a prevalent structural motif in numerous biologically active compounds and natural products.[5] The introduction of a trifluoromethyl group further enhances the therapeutic potential of this scaffold, making 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline a valuable starting material for the synthesis of novel drug candidates.[2] Its derivatives have shown promise in targeting key signaling pathways implicated in cancer and other diseases.

As a Scaffold for mTOR Inhibitors

The mechanistic target of rapamycin (mTOR) is a central kinase that regulates cell growth, proliferation, and metabolism.[6][7] Its signaling pathway is often dysregulated in various cancers.[6] Researchers have utilized 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline as a foundational structure to develop novel mTOR inhibitors. For instance, a series of morpholine-substituted tetrahydroquinoline derivatives were synthesized and evaluated for their anticancer activity.[8] One promising compound, 10e , which incorporates the trifluoromethyl moiety, demonstrated potent and selective cytotoxicity against lung and breast cancer cell lines, with an IC₅₀ value of 0.033 µM against A549 lung cancer cells.[8]

As a Building Block for RORγ Inverse Agonists

The retinoic acid receptor-related orphan receptor gamma (RORγ) is a nuclear receptor that has emerged as a therapeutic target for prostate cancer.[9][10] Derivatives of 1,2,3,4-tetrahydroquinoline have been identified as novel RORγ inverse agonists.[9][10] Starting from a 7-nitro-1,2,3,4-tetrahydroquinoline precursor, which can be derived from the title compound, a series of potent RORγ inverse agonists were synthesized.[9] The representative compound 13e effectively inhibited RORγ transcriptional activity and suppressed tumor growth in a xenograft model of prostate cancer.[10]

Experimental Protocols

General Synthesis of Tetrahydroquinolines

The synthesis of the tetrahydroquinoline ring system can be achieved through various methods, including the Gould-Jacobs reaction to form a quinoline precursor, followed by reduction.[11]

Step 1: Quinolone Formation (Gould-Jacobs Reaction)

  • Combine 3-(trifluoromethyl)aniline with diethyl ethoxymethylenemalonate.

  • Heat the mixture, typically at 125 °C, for 1-2 hours to distill off the ethanol byproduct.

  • In a separate flask, heat a high-boiling point solvent such as Dowtherm A to approximately 250 °C.

  • Slowly add the reaction mixture from the previous step to the hot solvent to induce cyclization.

  • After the reaction is complete, cool the mixture and collect the precipitated ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate.

Step 2: Saponification

  • Suspend the ester from Step 1 in an aqueous solution of sodium hydroxide (e.g., 10%).

  • Heat the mixture to reflux until the solid dissolves completely.

  • Cool the reaction mixture and acidify with a strong acid like HCl to a pH of 2-3 to precipitate the carboxylic acid.

  • Collect the 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid by filtration.

Step 3: Decarboxylation

  • Suspend the carboxylic acid from Step 2 in a high-boiling point solvent like Dowtherm A.

  • Heat the mixture to 250-260 °C until the evolution of carbon dioxide ceases.

  • Cool the mixture and add a non-polar solvent like hexane to precipitate the 4-hydroxy-7-(trifluoromethyl)quinoline.

Step 4: Reduction to Tetrahydroquinoline

  • The resulting 4-hydroxy-7-(trifluoromethyl)quinoline can be reduced to 7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline using a suitable reducing agent. Common methods for the reduction of quinolines to tetrahydroquinolines include catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or the use of reducing agents like sodium borohydride in the presence of an acid. A transfer hydrogenation protocol using a ruthenium catalyst and a hydrogen source like borane-ammonia has also been described for the reduction of quinolines.[12]

Visualizations

Synthetic Workflow for Tetrahydroquinoline Derivatives

The following diagram illustrates a generalized synthetic workflow for producing the tetrahydroquinoline core, which is central to the development of the aforementioned inhibitors.

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product start1 3-(Trifluoromethyl)aniline step1 Step 1: Gould-Jacobs Reaction (Cyclization) start1->step1 start2 Diethyl ethoxymethylenemalonate start2->step1 step2 Step 2: Saponification step1->step2 step3 Step 3: Decarboxylation step2->step3 step4 Step 4: Reduction step3->step4 product 7-(Trifluoromethyl)-1,2,3,4- tetrahydroquinoline step4->product

Caption: Generalized synthetic pathway for 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline.

mTOR Signaling Pathway

This diagram illustrates the central role of the mTOR complexes (mTORC1 and mTORC2) in integrating signals from growth factors and nutrients to regulate key cellular processes. Derivatives of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline are being investigated as inhibitors of this pathway.

mTOR_Pathway GF Growth Factors (e.g., Insulin) Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTORC2 mTORC2 PI3K->mTORC2 TSC TSC1/2 Akt->TSC Rheb Rheb TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Autophagy Autophagy (Inhibition) mTORC1->Autophagy mTORC2->Akt ProteinSynth Protein Synthesis (Cell Growth) S6K1->ProteinSynth EIF4EBP1->ProteinSynth THQ_deriv Tetrahydroquinoline Derivatives THQ_deriv->mTORC1

Caption: Simplified mTOR signaling pathway and the inhibitory action of THQ derivatives.

RORγ in Cellular Regulation

This diagram shows the role of RORγ as a transcription factor in the nucleus, where it influences the expression of genes involved in cellular processes like T-cell differentiation. Inverse agonists derived from 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline can block this activity.

RORg_Pathway cluster_cell Cell cluster_nucleus Nucleus RORg RORγ RORE ROR Response Element (RORE) on DNA RORg->RORE Coactivator Co-activators Coactivator->RORg GeneExp Target Gene Expression (e.g., IL-17) RORE->GeneExp THQ_inv_agonist Tetrahydroquinoline-derived Inverse Agonist THQ_inv_agonist->RORg

Caption: Mechanism of RORγ-mediated transcription and its inhibition.

References

Exploratory

Technical Guide: Physical Properties of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the core physical properties of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline. The information h...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline. The information herein is intended to support research, development, and quality control activities involving this compound.

Core Physical and Chemical Data

The quantitative physical and chemical properties of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₀F₃N[1][2][3][4][5]
Molecular Weight 201.19 g/mol [1][2][3][5]
Melting Point 30°C to 34°C[2][4]
Boiling Point 135-140°C at 22 mmHg[1][2]
Appearance White to yellow or pale brown crystalline powder or fused solid[4]
Purity Typically ≥95% to 97%[2][3]
CAS Number 450-62-4[1][2][3]
MDL Number MFCD00079784[1][2][5]
InChI Key RGZZKZNESVFQKR-UHFFFAOYSA-N[2][4][5]
SMILES C1CC2=C(C=C(C=C2)C(F)(F)F)NC1[2][4]

Experimental Protocols

Detailed experimental protocols for determining the key physical properties of organic compounds like 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline are outlined below. These are generalized methods and may require optimization for specific laboratory equipment and conditions.

Melting Point Determination

The melting point is a critical indicator of purity for a solid compound. A sharp melting range typically indicates a high degree of purity, whereas a broad melting range suggests the presence of impurities.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)[6]

  • Thermometer[6]

  • Spatula[5]

  • Mortar and pestle (optional)[5]

Procedure:

  • Ensure the sample of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline is a fine, dry powder. If necessary, gently crush the solid using a mortar and pestle.[3]

  • Pack a small amount of the powdered sample into a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[3][6]

  • Place the capillary tube in the heating block of the melting point apparatus.[7]

  • Heat the block rapidly to a temperature approximately 10-15°C below the expected melting point.

  • Decrease the heating rate to 1-2°C per minute to allow for accurate observation.[7]

  • Record the temperature at which the first drop of liquid appears (the beginning of melting).[7]

  • Continue heating slowly and record the temperature at which the last solid crystal melts (the end of melting).[7]

  • The recorded range is the melting point of the sample. For high accuracy, the determination should be repeated at least twice.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[4] For compounds that may decompose at their atmospheric boiling point, it is common to measure the boiling point at a reduced pressure (vacuum).

Apparatus:

  • Small test tube or fusion tube[1][2]

  • Capillary tube (sealed at one end)[1][2]

  • Thermometer[1]

  • Heating apparatus (e.g., aluminum block or oil bath)[4][8]

  • Vacuum source and manometer (for reduced pressure measurements)

Procedure:

  • Place a small amount (a few milliliters) of liquid 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline into a small test tube.[1]

  • Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.[2]

  • Attach the test tube to a thermometer and immerse it in a heating bath.[4] If measuring under reduced pressure, connect the apparatus to a vacuum line and manometer.

  • Begin heating the bath gently.[8]

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[4]

  • When a steady stream of bubbles is observed, stop heating and allow the apparatus to cool slowly.[4]

  • The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the liquid at the recorded pressure.[4][9]

Visualization of Logical Workflows

The following diagrams illustrate conceptual workflows relevant to the characterization and application of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline in a research and development context.

G Physical Property Determination Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Evaluation start Start with Sample of 7-(CF3)-THQ prep Grind to Fine Powder (for MP) start->prep bp Boiling Point Determination start->bp purity Purity Analysis (e.g., HPLC, GC) start->purity mp Melting Point Determination prep->mp compare Compare with Reference Data mp->compare bp->compare assess Assess Purity and Identity purity->assess compare->assess end end assess->end Final Report

Caption: Workflow for the physical characterization of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline.

G Conceptual Role in Drug Discovery cluster_0 Lead Optimization cluster_1 Biological Screening cluster_2 Preclinical Development compound 7-(CF3)-THQ Scaffold synthesis Synthesize Derivatives compound->synthesis sar Structure-Activity Relationship (SAR) synthesis->sar sar->synthesis screening Screen against Biological Targets (e.g., mTOR, RORγ) sar->screening potency Determine Potency and Selectivity screening->potency potency->sar adme ADME/Tox Studies potency->adme candidate Lead Candidate Selection adme->candidate

Caption: Role of the 7-(CF3)-THQ scaffold in a typical drug discovery pipeline.

References

Foundational

Technical Guide: 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline, a heterocyclic compound of significant interest i...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, outlines a representative synthetic approach, and explores its biological relevance, particularly in the context of cancer therapeutics.

Physicochemical Properties

7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline is a solid organic compound. Its key quantitative data are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Weight 201.19 g/mol [1][2][3]
Molecular Formula C₁₀H₁₀F₃N[1][2][3]
CAS Number 450-62-4[2]
Boiling Point 135-140 °C at 22 mmHg[1]
MDL Number MFCD00079784[1][3]

Synthetic Protocols

A representative two-step procedure could involve an initial hydroaminoalkylation followed by an intramolecular Buchwald-Hartwig amination.[4] Another general method is the reduction of the corresponding quinoline. For instance, a transfer hydrogenation protocol using a suitable catalyst can reduce quinoline derivatives to their tetrahydroquinoline counterparts.[5]

The following is a generalized experimental workflow for the synthesis of a substituted tetrahydroquinoline, based on common organic chemistry principles and literature precedents for similar structures.

Representative Synthesis Workflow:

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Final Product & Purification A Substituted Aniline (e.g., 3-(Trifluoromethyl)aniline) C Cyclization Reaction (e.g., Povarov reaction, aza-Diels-Alder) A->C B Alkene or Alkyne Derivative B->C D Reduction of Quinoline Intermediate (if necessary) C->D Intermediate E Crude 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline D->E Reduction F Purification (e.g., Column Chromatography) E->F G Pure 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline F->G

A generalized synthetic workflow for tetrahydroquinoline derivatives.

Biological Significance and Signaling Pathways

Tetrahydroquinoline and its derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[6] Notably, this class of compounds has shown significant potential as anticancer agents.[6]

Recent research has highlighted the role of tetrahydroquinoline derivatives as inhibitors of the mammalian target of rapamycin (mTOR) signaling pathway.[7][8][9] The mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in various cancers.[10][11][12] By inhibiting mTOR, these compounds can disrupt cancer cell metabolism and induce apoptosis (programmed cell death).[9][13]

The trifluoromethyl group, present in 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline, is a common bioisostere in drug design, often introduced to enhance metabolic stability and binding affinity. The incorporation of trifluoromethyl moieties into tetrahydroquinoline derivatives has been shown to significantly enhance their potency and selectivity as mTOR inhibitors.[9]

The following diagram illustrates the mTOR signaling pathway and indicates the point of inhibition by tetrahydroquinoline derivatives.

mTOR Signaling Pathway Inhibition:

G cluster_upstream Upstream Signals cluster_pathway PI3K/Akt Pathway cluster_mTORC mTOR Complexes cluster_downstream Downstream Effects GrowthFactors Growth Factors (e.g., Insulin, IGF-1) PI3K PI3K GrowthFactors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 Akt->mTORC2 ProteinSynthesis Protein Synthesis (e.g., via S6K1, 4E-BP1) mTORC1->ProteinSynthesis mTORC2->Akt Feedback Loop Survival Cell Survival mTORC2->Survival Inhibitor 7-(Trifluoromethyl)-1,2,3,4- tetrahydroquinoline Derivatives Inhibitor->mTORC1 Inhibitor->mTORC2 CellGrowth Cell Growth & Proliferation ProteinSynthesis->CellGrowth

Inhibition of mTORC1 and mTORC2 by tetrahydroquinoline derivatives.

References

Exploratory

7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline chemical structure

An In-depth Technical Guide to 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive technical overview of 7-(Trifluorometh...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This guide consolidates its chemical properties, a representative synthetic protocol, and its role as a versatile building block in modern research.

Chemical Identity and Properties

7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline is a substituted derivative of tetrahydroquinoline, featuring a trifluoromethyl group at the 7th position. This electron-withdrawing group significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable scaffold in drug design.

Chemical Structure

Below is a diagram of the 2D chemical structure of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline.

Caption: 2D structure of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline.

Physicochemical and Spectroscopic Data

The key properties and identifiers of the compound are summarized in the tables below for easy reference.

Table 1: Chemical Identifiers

Identifier Value
IUPAC Name 7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline[1]
CAS Number 450-62-4[1][2][3]
Molecular Formula C₁₀H₁₀F₃N[2][3]
SMILES C1CC2=C(C=C(C=C2)C(F)(F)F)NC1[1][4]

| InChIKey | RGZZKZNESVFQKR-UHFFFAOYSA-N[1][4] |

Table 2: Physicochemical Properties

Property Value Source
Molecular Weight 201.19 g/mol [1][2][3]
Physical Form Solid [4]
Melting Point 30°C to 34°C [5]

| Boiling Point | 135-140°C at 22 mmHg |[2][5] |

Table 3: Mass Spectrometry Data (Electron Ionization)

m/z Description
201 Molecular Ion [M]⁺
200 [M-H]⁺
139 Fragment
131 Fragment

Data sourced from PubChem CID 2781139.[1]

Representative Synthesis Protocol

A specific, peer-reviewed synthesis protocol for 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline is not widely published. However, a plausible and efficient route can be adapted from established methodologies for quinoline synthesis, such as the Gould-Jacobs reaction, followed by reduction.

Objective: To synthesize 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline from 3-(Trifluoromethyl)aniline.

Overall Reaction Scheme:

  • Step 1 (Gould-Jacobs Reaction): Condensation of 3-(Trifluoromethyl)aniline with diethyl ethoxymethylenemalonate (DEEM) followed by thermal cyclization to form Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate.

  • Step 2 (Saponification & Decarboxylation): Hydrolysis of the ester to a carboxylic acid, followed by decarboxylation to yield 4-hydroxy-7-(trifluoromethyl)quinoline.

  • Step 3 (Reduction): Reduction of the quinoline ring to the corresponding tetrahydroquinoline. A common method is catalytic hydrogenation.

Detailed Methodology

Step 1: Synthesis of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate

  • In a round-bottom flask, combine 3-(Trifluoromethyl)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0 eq).

  • Heat the mixture at 120-130°C for 2 hours. Ethanol, as a byproduct, will distill off.

  • In a separate flask equipped with a reflux condenser, heat a high-boiling point solvent such as Dowtherm A to 250°C.

  • Slowly add the reaction mixture from the first step to the hot solvent.

  • Maintain the temperature for 30 minutes to ensure complete cyclization.

  • Cool the mixture and add hexane to precipitate the product.

  • Collect the solid by vacuum filtration, wash with hexane, and dry.

Step 2: Synthesis of 4-hydroxy-7-(trifluoromethyl)quinoline

  • Suspend the ethyl ester from Step 1 in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux with stirring until the solid has completely dissolved (typically 2-3 hours).

  • Cool the reaction mixture to room temperature and acidify to a pH of approximately 4-5 with concentrated hydrochloric acid to precipitate the carboxylic acid intermediate.

  • Filter the intermediate and transfer it to a new flask for decarboxylation by heating it above its melting point (typically in Dowtherm A) until gas evolution ceases.

  • Cool the mixture and isolate the product.

Step 3: Synthesis of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline

  • Dissolve the 7-(trifluoromethyl)quinoline intermediate from the previous step in a suitable solvent (e.g., ethanol or acetic acid).

  • Add a hydrogenation catalyst, such as Palladium on carbon (Pd/C, 5-10 mol%).

  • Place the reaction vessel in a high-pressure autoclave or use a balloon filled with hydrogen gas.

  • Pressurize the vessel with hydrogen (e.g., 50-100 psi) and stir the reaction at room temperature or with gentle heating (e.g., 40-50°C) until hydrogen uptake ceases.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel or by distillation under reduced pressure to obtain pure 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline.

Applications in Research and Development

The tetrahydroquinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. The addition of a trifluoromethyl group often enhances a molecule's therapeutic potential.

Role as a Pharmaceutical Building Block

7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline serves as a key intermediate for the synthesis of more complex molecules targeting a wide range of diseases. The secondary amine in the tetrahydroquinoline ring is a convenient handle for further functionalization. The workflow below illustrates its typical application in a drug discovery pipeline.

drug_discovery_workflow start 7-(CF3)-THQ (Starting Material) synthesis Chemical Synthesis (e.g., Amidation, Alkylation) start->synthesis library Compound Library (Novel Derivatives) synthesis->library screening High-Throughput Screening (HTS) library->screening hit Hit Identification screening->hit lead_opt Lead Optimization (SAR Studies) hit->lead_opt preclinical Preclinical Studies (In vivo / In vitro) lead_opt->preclinical candidate Drug Candidate preclinical->candidate

Caption: Drug discovery workflow using 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline.

Known Biological Activities of the Scaffold

While specific biological data for this exact molecule is limited in public literature, the broader class of tetrahydroquinoline and tetrahydroisoquinoline derivatives exhibits a vast range of biological activities, including:

  • Antitumor and Cytotoxic Effects: Certain trifluoromethyl-substituted tetrahydroquinoline derivatives have shown potent activity against cancer cell lines.[6]

  • Neurological Activity: The core structure is found in compounds developed as antidepressants and agents targeting neurological disorders.[7]

  • Antimicrobial and Antiviral Properties: Various derivatives have been investigated as antibacterial, antitubercular, and anti-HIV agents.[8][9]

  • Agrochemical Applications: The stability and unique properties imparted by the fluorinated group make this scaffold useful in the development of modern pesticides and herbicides.[7]

Safety and Handling

Based on aggregated GHS data, 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline is classified as an irritant.[2]

  • Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Some data also suggests it may be harmful if swallowed (H302).[1]

  • Precautionary Measures: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Use in a well-ventilated area or a fume hood. Avoid breathing dust, fumes, or vapors.

Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.

References

Foundational

A Technical Guide to the Solubility of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline

For Researchers, Scientists, and Drug Development Professionals December 2025 Abstract This technical guide addresses the solubility characteristics of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline. Due to a lack of sp...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

This technical guide addresses the solubility characteristics of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline. Due to a lack of specific quantitative solubility data in published literature for this compound, this document provides a summary of its known physical properties, discusses the general solubility behavior of structurally related quinoline derivatives, and presents a detailed, generalized experimental protocol for determining the solubility of solid organic compounds. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the development of therapeutic agents and other applications involving this compound.

Introduction

7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline is a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery. The trifluoromethyl group can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Understanding the solubility of this compound is a critical first step in its development as a potential therapeutic agent, as solubility directly impacts bioavailability, formulation, and in vitro assay design.

Physicochemical Properties of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline

A summary of the available physical and chemical properties for 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₀H₁₀F₃N[3]
Molecular Weight 201.19 g/mol [3]
CAS Number 450-62-4[3]
Appearance Solid[4]
Melting Point 30°C to 34°C[5]
Boiling Point 135°C to 140°C (at 22 mmHg)[5]

General Solubility of Quinoline Derivatives

Quinoline derivatives are a broad class of compounds with diverse applications, including in the development of antimalarial, anticancer, and antiviral drugs.[6] Their solubility is a key factor in their therapeutic efficacy and environmental fate.[6]

Generally, the quinoline core, being a bicyclic aromatic system, is hydrophobic.[2] This often leads to low aqueous solubility. However, they tend to be soluble in a range of organic solvents.[1] For instance, 5,7-Dichloro-8-hydroxyquinoline is reported to be generally soluble in organic solvents like ethanol, dichloromethane, and dimethyl sulfoxide (DMSO), with limited water solubility.[1] The presence and nature of substituents on the quinoline ring play a significant role in modifying the overall solubility profile of the molecule.[2]

Experimental Protocol for Solubility Determination

The following is a generalized and robust protocol for determining the thermodynamic (equilibrium) solubility of a solid organic compound such as 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline. This method is based on the principle of generating a saturated solution and subsequently quantifying the concentration of the dissolved solute.

Materials and Equipment
  • 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline (solid)

  • Selected organic solvents (e.g., ethanol, methanol, DMSO, dichloromethane)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Scintillation vials or other suitable sealed containers

  • Thermostatic shaker

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure
  • Preparation of Calibration Curve:

    • Accurately weigh a known amount of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline and dissolve it in a known volume of the chosen solvent to create a stock solution of a specific concentration.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards with decreasing concentrations.

    • Analyze these standards using a suitable analytical method (e.g., HPLC, UV-Vis) and construct a calibration curve by plotting the analytical signal (e.g., peak area) against the concentration.

  • Sample Preparation for Solubility Measurement:

    • Add an excess amount of solid 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Seal the vials securely to prevent any solvent evaporation during the experiment.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium between the dissolved and undissolved solute.

  • Separation of Undissolved Solid:

    • After the equilibration period, centrifuge the samples at a high speed to pellet the undissolved solid material.

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Filter the supernatant through a syringe filter to remove any remaining solid particles.

  • Quantification:

    • Accurately dilute the filtered supernatant with the chosen solvent to a concentration that falls within the range of the previously prepared calibration curve.

    • Analyze the diluted sample using the same analytical method as the calibration standards.

  • Calculation of Solubility:

    • Determine the concentration of the dissolved compound in the diluted sample from the calibration curve.

    • Calculate the solubility of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline in the solvent by multiplying the determined concentration by the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

Visualized Experimental Workflow

The following diagram illustrates the generalized workflow for the experimental determination of compound solubility.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start stock_solution Prepare Stock Solution & Calibration Standards start->stock_solution Calibration sample_prep Prepare Saturated Sample (Excess Solid in Solvent) start->sample_prep Experiment quantification Dilute & Analyze (HPLC/UV-Vis) stock_solution->quantification Calibration Curve agitation Agitate at Constant Temperature (24-48h) sample_prep->agitation separation Centrifuge & Filter Supernatant agitation->separation separation->quantification calculation Calculate Solubility from Calibration Curve quantification->calculation end End calculation->end

Caption: A generalized workflow for the experimental determination of compound solubility.

Conclusion

While direct, quantitative solubility data for 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline is not currently available in the public domain, this technical guide provides essential information for researchers. The presented physicochemical properties, the general solubility characteristics of related quinoline derivatives, and the detailed experimental protocol for solubility determination offer a solid foundation for initiating laboratory work with this compound. The provided workflow and protocol can be readily adapted to determine the solubility of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline in various solvents, which is a crucial parameter for its further development and application.

References

Exploratory

An In-depth Technical Guide to the Safety and Hazards of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline

For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) or...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) or professional safety advice. Always consult the most current SDS from your supplier and follow all recommended safety procedures when handling this chemical.

Executive Summary

Chemical Identification

Identifier Value
Chemical Name 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline
CAS Number 450-62-4
Molecular Formula C₁₀H₁₀F₃N
Molecular Weight 201.19 g/mol
Physical Form Solid

GHS Hazard Classification and Statements

7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline has been classified under the GHS with the following hazards. The corresponding pictograms, signal word, and hazard statements are summarized below.

Hazard Class Hazard Category GHS Pictogram Signal Word Hazard Statement
Acute Toxicity, OralCategory 4GHS07 (Exclamation Mark)WarningH302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2GHS07 (Exclamation Mark)WarningH315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AGHS07 (Exclamation Mark)WarningH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3GHS07 (Exclamation Mark)WarningH335: May cause respiratory irritation

Toxicological Data Summary

Specific quantitative toxicological data, such as LD50 (median lethal dose) and LC50 (median lethal concentration) values, for 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline are not publicly available at the time of this report. The hazard classifications are based on aggregated data from suppliers and regulatory notifications. For related tetrahydroquinoline compounds, a wide range of cytotoxic activities has been observed, with IC50 values varying significantly depending on the specific derivative and the cancer cell line tested.

Experimental Protocols for Hazard Assessment

The following sections describe standardized experimental workflows for assessing the key hazards identified for 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline. These protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity Assessment

The acute oral toxicity of a substance is typically determined using a limit test or a full study design as outlined in OECD Guideline 423. The objective is to determine the dose of the substance that causes mortality in 50% of the test animals (LD50).

Acute_Oral_Toxicity_Workflow cluster_prep Preparation cluster_dosing Dosing cluster_obs Observation cluster_analysis Data Analysis start Select healthy, young adult rats acclimatize Acclimatize animals to lab conditions start->acclimatize fasting Fast animals overnight (food, not water) acclimatize->fasting dose_prep Prepare dose formulations of the test substance fasting->dose_prep administration Administer a single oral dose by gavage dose_prep->administration observe Observe for clinical signs of toxicity and mortality for at least 14 days administration->observe weigh Record body weight changes observe->weigh necropsy Perform gross necropsy on all animals observe->necropsy calculate_ld50 Calculate LD50 value and determine GHS category necropsy->calculate_ld50

Workflow for Acute Oral Toxicity Assessment (OECD 423).
Dermal Irritation Assessment

The potential for a substance to cause skin irritation is assessed by applying it to the skin of an animal model, typically a rabbit, as described in OECD Guideline 404.

Dermal_Irritation_Workflow cluster_prep Preparation cluster_app Application cluster_obs Observation & Scoring cluster_analysis Analysis animal_prep Prepare test area on rabbit skin (clipping) apply_substance Apply test substance to a small area of skin animal_prep->apply_substance cover_patch Cover with a gauze patch (semi-occlusive dressing) apply_substance->cover_patch expose Exposure period (typically 4 hours) cover_patch->expose remove_patch Remove patch and wash the test site expose->remove_patch score_lesions Score for erythema and edema at 1, 24, 48, and 72 hours post-application remove_patch->score_lesions observe_reversibility Observe for reversibility of effects up to 14 days score_lesions->observe_reversibility classify Classify the substance based on irritation scores observe_reversibility->classify

Workflow for Dermal Irritation Assessment (OECD 404).
Eye Irritation Assessment

The potential for a substance to cause serious eye damage or irritation is evaluated by instilling it into the eye of an animal model, usually a rabbit, following OECD Guideline 405.

Eye_Irritation_Workflow cluster_prep Preparation cluster_instill Instillation cluster_obs Observation & Scoring cluster_analysis Analysis animal_selection Select healthy, adult rabbits instill_substance Instill the test substance into the conjunctival sac of one eye animal_selection->instill_substance control_eye The other eye serves as a control instill_substance->control_eye examine_eyes Examine eyes at 1, 24, 48, and 72 hours post-instillation instill_substance->examine_eyes score_effects Score for corneal opacity, iris lesions, and conjunctival redness and chemosis examine_eyes->score_effects observe_reversibility Observe for reversibility of effects score_effects->observe_reversibility classify Classify the substance based on the severity and reversibility of eye lesions observe_reversibility->classify

Workflow for Eye Irritation Assessment (OECD 405).
Respiratory Irritation Assessment

The potential for a substance to cause respiratory irritation is typically evaluated in a specific target organ toxicity study following inhalation exposure, as outlined in guidelines like OECD Guideline 412 (Subacute Inhalation Toxicity: 28-Day Study).

Respiratory_Irritation_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_obs In-life Observations cluster_analysis Post-mortem Analysis animal_groups Divide animals (e.g., rats) into control and exposure groups generate_atmosphere Generate a stable, breathable atmosphere of the test substance animal_groups->generate_atmosphere expose_animals Expose animals for a set duration (e.g., 6 hours/day) for a specified period (e.g., 28 days) generate_atmosphere->expose_animals clinical_signs Monitor for clinical signs of toxicity, including respiratory distress expose_animals->clinical_signs necropsy Perform gross necropsy expose_animals->necropsy body_weight Record body weight and food consumption clinical_signs->body_weight histopathology Conduct histopathological examination of the respiratory tract and other organs necropsy->histopathology classify Classify based on observed effects histopathology->classify

Workflow for Respiratory Irritation Assessment (based on OECD 412).

Potential Signaling Pathways in Toxicity

While specific signaling pathways for 7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline have not been elucidated, studies on other tetrahydroquinoline derivatives suggest potential mechanisms of toxicity. For instance, some tetrahydroquinoline derivatives have been shown to induce apoptosis in cancer cells. This process can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, culminating in the activation of caspases, which are proteases that execute programmed cell death.

Apoptosis_Signaling_Pathway cluster_stimulus Toxic Stimulus cluster_pathways Apoptotic Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase THQ Tetrahydroquinoline Derivative death_receptor Death Receptors (e.g., Fas, TNFR1) THQ->death_receptor Induces mitochondria Mitochondrial Stress THQ->mitochondria Induces caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Executioner Caspase-3 Activation caspase8->caspase3 cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis

Foundational

The Pivotal Role of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline in Modern Drug Discovery: A Technical Overview

For Immediate Release Shanghai, China – December 27, 2025 – In the landscape of contemporary medicinal chemistry, the strategic design and synthesis of novel therapeutic agents are paramount. Among the myriad of molecula...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 27, 2025 – In the landscape of contemporary medicinal chemistry, the strategic design and synthesis of novel therapeutic agents are paramount. Among the myriad of molecular scaffolds utilized in this endeavor, 7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline has emerged as a critical building block, particularly in the development of treatments for neurological disorders and cancer. This technical guide provides an in-depth analysis of the known biological context of this compound, focusing on its role as a synthetic intermediate and the pharmacological activities of its derivatives. While direct biological activity data for the core compound remains limited in published literature, its structural attributes provide a foundation for a diverse range of pharmacologically active molecules.

Introduction to 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline

7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline is a heterocyclic compound featuring a tetrahydroquinoline core substituted with a trifluoromethyl group at the 7-position. The trifluoromethyl group is a key feature, known to enhance metabolic stability and receptor binding affinity of drug candidates due to its lipophilicity and electron-withdrawing properties. This makes the parent compound an attractive starting point for the synthesis of a wide array of derivatives with potential therapeutic applications.

Role as a Synthetic Intermediate

The primary utility of 7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline in drug discovery is as a versatile synthetic intermediate. Its tetrahydroquinoline core provides a rigid scaffold that can be readily functionalized at the nitrogen atom and other positions on the aromatic ring, allowing for the systematic exploration of structure-activity relationships (SAR).

A general synthetic workflow for utilizing this scaffold is depicted below.

G A 7-(Trifluoromethyl)-1,2,3,4- tetrahydroquinoline B Acylation / Alkylation / Sulfonylation at N1 position A->B Functionalization C Further modification of aromatic ring or side chains B->C Diversification D Library of Derivatives C->D E Biological Screening D->E F Lead Compound Identification E->F

General synthetic workflow.

Biological Activities of Derivatives

While data on the intrinsic biological activity of 7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline is scarce, numerous studies have highlighted the significant pharmacological effects of its derivatives. These activities span across several therapeutic areas, most notably in oncology and neuroscience.

Anticancer Activity

Derivatives of the 7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline scaffold have been investigated as potent anticancer agents. The primary mechanisms of action for these derivatives often involve the inhibition of key signaling pathways implicated in tumor growth and proliferation.

One prominent target is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various cancers. Tetrahydroquinoline derivatives have been shown to act as inhibitors of mTOR, a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation Derivative Tetrahydroquinoline Derivative Derivative->mTORC1 Inhibition

Inhibition of the PI3K/AKT/mTOR pathway.

Another significant target for tetrahydroquinoline derivatives in cancer therapy is Lysine-Specific Demethylase 1 (LSD1), a histone demethylase that plays a crucial role in regulating gene expression. Overexpression of LSD1 has been linked to various cancers, making it an attractive therapeutic target. Certain derivatives have been developed as reversible inhibitors of LSD1.

Neurological Activity

The 7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline scaffold is also prevalent in the design of agents targeting the central nervous system (CNS). The lipophilic nature of the trifluoromethyl group can facilitate crossing the blood-brain barrier, a critical property for CNS-acting drugs. Derivatives have been explored for their potential as neuroprotective agents and for the treatment of neurological disorders.

Quantitative Data on Derivatives

The following table summarizes the reported biological activities of various derivatives incorporating the 7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline core. It is important to note that these values are for the derivatives and not the parent compound.

Derivative ClassTargetAssay TypeActivity (IC₅₀/Kᵢ)Reference
N-Aryl TetrahydroquinolinesmTORIn vitro kinase assayVaries (nM to µM range)Fictional Example
N-Sulfonyl TetrahydroquinolinesLSD1Enzyme inhibition assayVaries (nM to µM range)Fictional Example
N-Alkyl TetrahydroquinolinesDopamine D2 ReceptorRadioligand bindingVaries (nM to µM range)Fictional Example

Note: The data in this table is illustrative and represents the types of activities observed for derivatives. Specific values would be dependent on the exact chemical structure of the derivative.

Experimental Protocols

The evaluation of the biological activity of 7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline and its derivatives typically involves a series of in vitro and in vivo assays.

In Vitro Kinase Inhibition Assay (e.g., mTOR)

This assay is designed to measure the ability of a compound to inhibit the activity of a specific kinase.

Methodology:

  • Reagents: Recombinant human mTOR kinase, ATP, substrate peptide (e.g., 4E-BP1), test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. The test compound is serially diluted and added to the wells of a microplate. b. The mTOR kinase and substrate peptide are added to the wells. c. The kinase reaction is initiated by the addition of ATP. d. The plate is incubated at room temperature for a specified time (e.g., 60 minutes). e. The detection reagent is added to measure the amount of ADP produced, which is proportional to the kinase activity.

  • Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits 50% of the kinase activity, is calculated from the dose-response curve.

G A Prepare serial dilutions of test compound B Add mTOR kinase and substrate to microplate A->B C Initiate reaction with ATP B->C D Incubate at RT C->D E Add detection reagent D->E F Measure luminescence E->F G Calculate IC50 F->G

Workflow for an in vitro kinase assay.
Cell Proliferation Assay (e.g., MTT Assay)

This assay is used to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Methodology:

  • Cell Culture: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the GI₅₀ (concentration for 50% growth inhibition) is determined.

Conclusion and Future Perspectives

7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline stands as a testament to the power of scaffold-based drug design. While its own biological activity profile is not extensively documented, its role as a foundational element in the synthesis of potent and selective therapeutic agents is undeniable. The trifluoromethyl group imparts favorable pharmacokinetic properties, making this scaffold particularly valuable for the development of drugs targeting complex diseases like cancer and neurological disorders. Future research will likely continue to leverage this versatile building block to create novel derivatives with improved efficacy and safety profiles, further solidifying its importance in the arsenal of medicinal chemists. The exploration of its potential as a fragment in fragment-based drug discovery could also unveil new avenues for therapeutic intervention.

Exploratory

The Elusive Mechanism of Action: A Technical Guide to 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline and its Congeners

For the attention of: Researchers, Scientists, and Drug Development Professionals Abstract 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline is a fluorinated heterocyclic compound that has garnered interest within the medi...

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline is a fluorinated heterocyclic compound that has garnered interest within the medicinal chemistry landscape as a versatile scaffold for the development of novel therapeutic agents. Its unique physicochemical properties, imparted by the trifluoromethyl group, suggest its potential utility in modulating biological systems. This technical guide aims to provide an in-depth overview of the known and potential mechanisms of action of this compound and its structural analogs. However, a comprehensive review of the scientific literature reveals a notable scarcity of specific data pertaining to the precise molecular targets, signaling pathways, and quantitative biological activity of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline itself.

This document, therefore, synthesizes the available information on the broader class of trifluoromethylated tetrahydroquinolines and related structures to infer potential mechanisms of action. We will explore the reported biological activities of analogous compounds, including their roles in neuroprotection, cancer therapy, and other pharmacological areas. While direct experimental evidence for the subject molecule is lacking, this guide will present hypothesized signaling pathways and experimental workflows based on the activities of these related compounds, providing a foundational framework for future research endeavors.

Introduction to 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline

7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline is a synthetic organic molecule characterized by a tetrahydroquinoline core substituted with a trifluoromethyl group at the 7-position. The incorporation of the -CF3 group is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target. This compound is primarily utilized as a building block in the synthesis of more complex molecules with potential therapeutic applications, including the development of neuroprotective agents and antidepressants.

Known Biological Activities of Structurally Related Tetrahydroquinolines

While specific data for 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline is not publicly available, studies on structurally similar tetrahydroquinoline and tetrahydroisoquinoline derivatives provide insights into its potential biological activities.

Anticancer Activity

Several studies have reported the anticancer properties of tetrahydroquinoline derivatives. The proposed mechanisms of action are varied and appear to be dependent on the specific substitutions on the tetrahydroquinoline scaffold.

One investigated mechanism involves the induction of oxidative stress in cancer cells, leading to autophagy through the PI3K/AKT/mTOR signaling pathway . In a study on novel tetrahydroquinolinone derivatives, the lead compound was found to suppress colony formation and migration of HCT-116 colorectal cancer cells by inducing massive oxidative stress.

Another potential anticancer mechanism for tetrahydroquinoline derivatives is the inhibition of HIF-2α (Hypoxia-Inducible Factor 2-alpha) , a key transcription factor in cancer progression. A patent for tetralin and tetrahydroquinoline compounds describes their potential as HIF-2α inhibitors.

Furthermore, some tetrahydroquinoline sulfonamides have exhibited potent cytotoxic activity against various tumor cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and HepG2 (liver cancer). The precise mechanism for these sulfonamide derivatives has not been fully elucidated but is an active area of investigation.

Neuropharmacological Activity

The tetrahydroquinoline scaffold is a common feature in molecules targeting the central nervous system. A study on 3-trifluoromethyl-1,2,3,4-tetrahydroisoquinolines (a structural isomer of the topic compound) revealed their activity as selective inhibitors of phenylethanolamine N-methyltransferase (PNMT) with low affinity for the alpha(2)-adrenoceptor . PNMT is an enzyme involved in the biosynthesis of epinephrine, and its inhibition can have implications for various physiological processes.

RORγ Inverse Agonism

Derivatives of 1,2,3,4-tetrahydroquinoline have been identified as Retinoid-related Orphan Receptor gamma (RORγ) inverse agonists. RORγ is a nuclear receptor that plays a crucial role in the development of Th17 cells, which are implicated in autoimmune diseases and some cancers. Inverse agonists of RORγ could therefore have therapeutic potential in these conditions.

Hypothesized Signaling Pathways

Based on the activities of related compounds, we can propose potential signaling pathways that 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline might modulate. These remain hypothetical until validated by direct experimental evidence.

PI3K_AKT_mTOR_Pathway Compound 7-(CF3)-THQ (Hypothetical) ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS PI3K PI3K ROS->PI3K Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Autophagy Autophagy mTOR->Autophagy Inhibition CellSurvival Cell Survival / Proliferation mTOR->CellSurvival

Caption: Hypothesized PI3K/AKT/mTOR signaling pathway modulation.

RORg_Signaling_Pathway Compound 7-(CF3)-THQ Derivative (Hypothetical) RORg RORγ Compound->RORg Inverse Agonist Coactivators Co-activators RORg->Coactivators Recruitment Corepressors Co-repressors RORg->Corepressors Recruitment TargetGenes Target Gene Transcription (e.g., IL-17) Coactivators->TargetGenes Activation Corepressors->TargetGenes Repression

Caption: Hypothesized RORγ inverse agonist signaling pathway.

Quantitative Data Summary

A thorough search of existing literature and databases did not yield any specific quantitative data (e.g., IC50, EC50, Ki, Kd) for the biological activity of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline. The table below is provided as a template for future studies to populate.

Target/AssayCompoundIC50 (µM)EC50 (µM)Ki (µM)Kd (µM)Reference
Hypothetical Targets
PI3K Kinase Assay7-(CF3)-THQ----Data Not Available
RORγ Reporter Assay7-(CF3)-THQ----Data Not Available
PNMT Inhibition Assay7-(CF3)-THQ----Data Not Available
HIF-2α Activity Assay7-(CF3)-THQ----Data Not Available
Cell-Based Assays
HCT-116 Cell Viability7-(CF3)-THQ----Data Not Available
MCF-7 Cell Viability7-(CF3)-THQ----Data Not Available

Proposed Experimental Protocols

To elucidate the mechanism of action of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline, a series of in vitro and cell-based assays are proposed.

General Target Screening

A broad panel of kinase, phosphatase, and nuclear receptor assays should be performed to identify potential molecular targets.

Workflow:

Experimental_Workflow Start Start: 7-(CF3)-THQ Screening Broad Target Screening (e.g., Kinase Panel) Start->Screening Hit_ID Hit Identification Screening->Hit_ID Dose_Response Dose-Response Assays (IC50/EC50 Determination) Hit_ID->Dose_Response Primary Hits Cell_Assays Cell-Based Pathway Analysis (e.g., Western Blot, qPCR) Dose_Response->Cell_Assays Mechanism Mechanism of Action Elucidation Cell_Assays->Mechanism

Caption: Proposed experimental workflow for target identification.

Cell Viability and Proliferation Assays

Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., HCT-116, MCF-7, A549) in appropriate media and conditions.

  • Compound Treatment: Seed cells in 96-well plates and treat with a serial dilution of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline (e.g., 0.1 to 100 µM) for 72 hours.

  • Viability Assessment: Add a viability reagent (e.g., MTT, CellTiter-Glo®) and measure the signal according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blotting for Signaling Pathway Analysis

Protocol:

  • Cell Lysis: Treat cells with the compound at various concentrations and time points. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., p-AKT, total AKT, p-mTOR, total mTOR, LC3B) followed by HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion and Future Directions

7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline remains a molecule of interest with underexplored therapeutic potential. While its precise mechanism of action is currently unknown, the biological activities of structurally related compounds suggest that it may act through various pathways, including those involved in cancer cell proliferation and neuropharmacology. The lack of specific data underscores the need for comprehensive in vitro and cell-based screening to identify its molecular targets and elucidate its pharmacological effects. The proposed experimental workflows in this guide offer a roadmap for future research to unlock the therapeutic promise of this and similar fluorinated tetrahydroquinolines. Further investigation into its potential as a modulator of the PI3K/AKT/mTOR pathway, a RORγ inverse agonist, or an inhibitor of PNMT or HIF-2α is warranted.

Foundational

The Role of the Trifluoromethyl Group in Modulating Tetrahydroquinoline Activity

An In-Depth Technical Guide: Audience: Researchers, Scientists, and Drug Development Professionals Introduction The tetrahydroquinoline (THQ) scaffold is a privileged heterocyclic motif frequently encountered in medicina...

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide:

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydroquinoline (THQ) scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery.[1] Its rigid, three-dimensional structure serves as a versatile framework for developing therapeutic agents across various disease areas, including cancer, neurodegenerative disorders, and infectious diseases.[2][3] A key strategy in modern drug design involves the strategic modification of such core scaffolds to optimize their pharmacological profiles.[4][5]

Among the most powerful modifications is the introduction of the trifluoromethyl (CF3) group.[6] Often described as a "super-methyl" group, the CF3 moiety is not merely a sterically larger substitute for a methyl group or a bioisostere for chlorine but a unique functional group that imparts profound changes to a molecule's physicochemical and biological properties.[7][8] Its incorporation into a molecule like tetrahydroquinoline can dramatically enhance lipophilicity, block metabolic degradation, and modulate electronic interactions with biological targets.[7][9][10]

This technical guide provides a comprehensive overview of the role of the trifluoromethyl group in tuning the biological activity of tetrahydroquinoline derivatives. It covers the group's impact on physicochemical properties, synthetic methodologies, structure-activity relationships (SAR) in key therapeutic areas, and the underlying mechanisms of action, offering a valuable resource for professionals engaged in the design and development of novel therapeutics.

Physicochemical and Pharmacokinetic Impact of the Trifluoromethyl Group

The introduction of a CF3 group into a tetrahydroquinoline scaffold fundamentally alters its drug-like properties. These changes are rooted in the unique characteristics of the carbon-fluorine bond and the overall nature of the group.

  • Enhanced Lipophilicity: The CF3 group is highly lipophilic, a property that significantly enhances a molecule's ability to permeate biological membranes.[5][7] This is crucial for improving oral bioavailability and, particularly for neurological drugs, for facilitating passage across the blood-brain barrier.[5]

  • Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[5] This inherent strength makes the CF3 group exceptionally resistant to oxidative metabolism by enzymes such as the cytochrome P450 (CYP450) family.[7] By replacing a metabolically vulnerable methyl or hydrogen site on the THQ ring with a CF3 group, drug developers can significantly prolong the compound's half-life, leading to improved pharmacokinetic profiles.[7]

  • Modulation of Electronic Properties and pKa: The CF3 group is a powerful electron-withdrawing substituent due to the high electronegativity of the fluorine atoms.[7][8] When placed on or near the aromatic ring of the tetrahydroquinoline, it can lower the pKa of the heterocyclic nitrogen atom. This change in basicity can profoundly affect the molecule's solubility and its ability to form hydrogen bonds or electrostatic interactions within the binding pocket of a biological target, often leading to enhanced potency and selectivity.[5]

CF3 Trifluoromethyl (CF3) Group Lipophilicity Increased Lipophilicity CF3->Lipophilicity Imparts Stability Enhanced Metabolic Stability CF3->Stability Imparts Electronics Potent Electron- Withdrawing Effects CF3->Electronics Imparts Permeability Improved Membrane Permeability (e.g., BBB) Lipophilicity->Permeability Leads to HalfLife Longer In Vivo Half-Life Stability->HalfLife Leads to pKa Modulation of pKa (Acidity/Basicity) Electronics->pKa Leads to Binding Altered Target Binding Affinity pKa->Binding Impacts A 1. Combine Substrate & Photocatalyst in Solvent B 2. Degas with N2 A->B C 3. Add CF3 Source (e.g., CF3Br) B->C D 4. Irradiate with Blue LED (24h) C->D E 5. Concentrate Reaction Mixture D->E F 6. Purify via Column Chromatography E->F GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Promotes Inhibitor CF3-Tetrahydroquinoline Inhibitor Inhibitor->mTOR Inhibits cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 cluster_3 Analysis A Seed Cancer Cells in 96-Well Plate B Treat Cells with Serial Dilutions of CF3-THQ A->B C Add MTT Reagent (Incubate 2-4h) B->C D Add Solubilizing Agent C->D E Read Absorbance on Plate Reader D->E F Calculate IC50 Value E->F

References

Exploratory

The Advent and Evolution of Trifluoromethylated Tetrahydroquinolines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The incorporation of the trifluoromethyl (CF₃) group into the tetrahydroquinoline scaffold has emerged as a powerful strategy in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of the trifluoromethyl (CF₃) group into the tetrahydroquinoline scaffold has emerged as a powerful strategy in medicinal chemistry, leading to the development of novel therapeutic agents with enhanced pharmacological profiles. This in-depth technical guide explores the discovery and historical evolution of trifluoromethylated tetrahydroquinolines, detailing seminal and contemporary synthetic methodologies. It provides a comprehensive overview of their biological activities, with a focus on their role as modulators of critical signaling pathways, particularly the PI3K/Akt/mTOR cascade. Quantitative data on synthesis yields and biological potency are systematically presented in tabular format, and key experimental protocols are detailed to facilitate further research and development in this promising area of drug discovery.

Introduction: The Strategic Union of a Privileged Scaffold and a Powerful Moiety

The tetrahydroquinoline core is a "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of biological activities. Its three-dimensional, conformationally flexible structure allows for precise spatial orientation of substituents to interact with biological targets.

The trifluoromethyl group, on the other hand, is a bioisostere of the methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can significantly enhance a molecule's potency, selectivity, bioavailability, and pharmacokinetic profile. The strategic introduction of a CF₃ group into the tetrahydroquinoline framework has thus been a subject of intense research, yielding compounds with significant therapeutic potential.

Historical Perspective: The Dawn of a New Class of Compounds

The journey into trifluoromethylated quinolines began in the mid-20th century, shortly after the initial development of methods for introducing the trifluoromethyl group into aromatic rings. While the synthesis of trifluoromethylated pyridines was reported in 1947, the first documented synthesis of trifluoromethylquinoline derivatives appears in a 1954 publication by Belcher, Stacey, Sykes, and Tatlow[1]. Their work laid the foundation for exploring the chemical space and potential applications of these novel fluorinated heterocycles.

Early synthetic strategies were often extensions of classical quinoline syntheses, such as the Skraup and Doebner-von Miller reactions, adapted to accommodate fluorinated starting materials. These methods, while groundbreaking for their time, often required harsh reaction conditions and offered limited control over regioselectivity.

Evolution of Synthetic Methodologies

The synthetic toolbox for accessing trifluoromethylated tetrahydroquinolines has expanded dramatically over the decades, moving from classical cyclizations to modern, highly efficient catalytic and photocatalytic methods.

Classical and Early Synthetic Approaches

The foundational methods for constructing the quinoline ring, such as the Skraup, Doebner-von Miller, and Combes syntheses, were initially adapted for the preparation of trifluoromethylated analogues[2][3]. These reactions typically involve the condensation of a trifluoromethyl-substituted aniline with a three-carbon synthon like glycerol or α,β-unsaturated carbonyl compounds under strong acidic conditions.

Another early approach involved the cyclization of pre-functionalized precursors. For instance, the reaction of an aniline with a β-trifluoromethyl-α,β-unsaturated ketone could be induced to cyclize and subsequently be reduced to the corresponding tetrahydroquinoline.

Modern Synthetic Strategies

Recent years have witnessed a surge in the development of more sophisticated and milder methods for the synthesis of trifluoromethylated tetrahydroquinolines, offering improved yields, functional group tolerance, and stereoselectivity.

3.2.1. Lewis Acid-Catalyzed Reactions: The aza-Diels-Alder reaction of CF₃-containing N-arylimines with electron-rich alkenes, catalyzed by Lewis acids such as BF₃·Et₂O, has proven to be a highly effective method for constructing the tetrahydroquinoline core with good stereocontrol[4].

3.2.2. Visible-Light-Induced Radical Cascade Reactions: A significant advancement is the use of photoredox catalysis. For example, a metal-free, visible-light-induced radical cascade trifluoromethylation/cyclization of N-(isopentenyl)-arylamines with CF₃Br provides a green and efficient route to 3-trifluoromethyl tetrahydroquinolines[5].

3.2.3. Electrochemical Synthesis: Electrochemical methods have also emerged as a powerful tool. The electrochemical trifluoroalkylation/annulation of N-substituted benzenesulfonamides and acrylamides using Langlois' reagent (CF₃SO₂Na) offers a transition-metal-free approach to CF₃-functionalized tetrahydroquinolines[6].

Summary of Synthetic Methods and Yields

The following table summarizes key synthetic methodologies for trifluoromethylated tetrahydroquinolines, highlighting the reaction type, trifluoromethyl source, and reported yields.

Methodology Trifluoromethyl Source Key Reagents/Conditions Typical Yields Reference(s)
Aza-Diels-Alder Reaction Pre-incorporated in imineBF₃·Et₂O, enol ethersHigh[4]
Visible-Light Radical Cascade CF₃Br4CzIPN, blue LED, NaHCO₃Good to excellent[5]
Electrochemical Annulation Langlois' reagent (CF₃SO₂Na)Undivided cell, carbon electrodesModerate[6]
Base-Promoted Tandem Reaction Pre-incorporated in substrateLiN(SiMe₃)₂, styrene derivativesModerate to good[7]

Detailed Experimental Protocols

Protocol for Visible-Light-Induced Radical Cascade Trifluoromethylation/Cyclization

Adapted from Deng et al., J. Org. Chem. 2025[5]

Materials:

  • N-Boc-N-(isopentenyl)-arylamine (1.0 equiv)

  • 1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) (3.0 mol %)

  • Sodium bicarbonate (NaHCO₃) (2.0 equiv)

  • Acetonitrile (CH₃CN) (0.05 M)

  • Bromotrifluoromethane (CF₃Br) (1 atm balloon)

  • 10 W blue LED lamp (λ = 456 nm)

Procedure:

  • To a Schlenk tube equipped with a magnetic stir bar, add the N-Boc-N-(isopentenyl)-arylamine (0.1 mmol), 4CzIPN (0.003 mmol), and NaHCO₃ (0.2 mmol).

  • Evacuate and backfill the tube with CF₃Br gas from a balloon three times.

  • Add anhydrous acetonitrile (2.0 mL) via syringe.

  • Stir the reaction mixture at room temperature under irradiation with a 10 W blue LED lamp for 24 hours.

  • Upon completion, quench the reaction with water and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-trifluoromethyl tetrahydroquinoline derivative.

Protocol for Aza-Diels-Alder Reaction

Based on the methodology described by Crousse et al.[4]

Materials:

  • CF₃-N-Aryl-aldimine (1.0 equiv)

  • Enol ether (e.g., ethyl vinyl ether) (2.0 equiv)

  • Boron trifluoride diethyl etherate (BF₃·Et₂O) (1.0 equiv)

  • Dichloromethane (CH₂Cl₂) (0.1 M)

Procedure:

  • Dissolve the CF₃-N-Aryl-aldimine (1.0 mmol) in anhydrous dichloromethane (10 mL) in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add the enol ether (2.0 mmol) to the cooled solution.

  • Slowly add BF₃·Et₂O (1.0 mmol) dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for the specified time (monitor by TLC).

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and separate the layers.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the 2-trifluoromethyl-4-alkoxy-tetrahydroquinoline.

Biological Activities and Therapeutic Potential

Trifluoromethylated tetrahydroquinolines have demonstrated a broad spectrum of biological activities, with a significant focus on their potential as anticancer agents. The CF₃ group often enhances the interaction with biological targets and improves drug-like properties.

Anticancer Activity and Inhibition of the PI3K/Akt/mTOR Pathway

A growing body of evidence indicates that certain trifluoromethylated tetrahydroquinoline derivatives exert their anticancer effects by inhibiting the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway[8]. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers[9][10].

PI3K_Akt_mTOR_Pathway

Figure 1. Simplified schematic of the PI3K/Akt/mTOR signaling pathway and the inhibitory action of trifluoromethylated tetrahydroquinoline derivatives.

Inhibition of key kinases in this pathway, such as PI3K and mTOR, by trifluoromethylated tetrahydroquinolines can lead to the suppression of tumor cell proliferation, induction of apoptosis, and inhibition of angiogenesis.

Quantitative Biological Activity Data

The following table presents a selection of trifluoromethylated tetrahydroquinoline derivatives and their reported biological activities, primarily as anticancer agents.

Compound ID/Structure Target Assay/Cell Line Activity (IC₅₀) Reference
4ag (4-trifluoromethyl substituted) AnticancerSNB19 (Glioblastoma)38.3 µM[11]
4ag (4-trifluoromethyl substituted) AnticancerLN229 (Glioblastoma)40.6 µM[11]
20d AnticancerHCT-116 (Colon Cancer)12.04 µM[11]
20d AnticancerA-549 (Lung Cancer)12.55 µM[11]
(R)-20d PI3KδBiochemical AssayKᵢ = 38.9 nM[11]

Conclusion and Future Outlook

The journey from the initial synthesis of trifluoromethylated quinolines in the 1950s to the development of potent and selective inhibitors of key cellular pathways has been remarkable. The trifluoromethylated tetrahydroquinoline scaffold has proven to be a highly versatile and fruitful area of research in medicinal chemistry. Modern synthetic methods now provide efficient and green access to a wide diversity of these compounds, enabling extensive structure-activity relationship (SAR) studies.

The demonstrated activity of these compounds as inhibitors of the PI3K/Akt/mTOR pathway highlights their significant potential in oncology. Future research will likely focus on the development of even more potent and isoform-selective inhibitors to minimize off-target effects and enhance therapeutic windows. Furthermore, the exploration of trifluoromethylated tetrahydroquinolines for other therapeutic areas, such as neurodegenerative diseases and infectious diseases, remains a promising avenue for future drug discovery efforts. The continued synergy between synthetic innovation and biological investigation will undoubtedly unlock the full therapeutic potential of this important class of molecules.

References

Protocols & Analytical Methods

Method

Synthesis of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the synthesis of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline, a key bui...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline, a key building block in the development of novel therapeutics. The trifluoromethyl group enhances the metabolic stability and bioavailability of drug candidates, making this scaffold particularly valuable in medicinal chemistry.

Application Notes

7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline and its derivatives are of significant interest in drug discovery. The tetrahydroquinoline core is a privileged scaffold found in numerous biologically active compounds. The addition of a trifluoromethyl group at the 7-position can significantly enhance a molecule's lipophilicity and metabolic stability, properties that are crucial for potent and effective drug candidates.

Recent research has highlighted the potential of tetrahydroquinoline derivatives as inhibitors of the mammalian target of rapamycin (mTOR), a key protein kinase involved in cell growth, proliferation, and survival.[1][2] The mTOR signaling pathway is frequently dysregulated in various cancers, making it an attractive target for therapeutic intervention. The incorporation of the 7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline scaffold into mTOR inhibitors may lead to compounds with improved efficacy and pharmacokinetic profiles.[3]

Synthetic Approach

The synthesis of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline is typically achieved through a two-step process. The first step involves the introduction of the trifluoromethyl group onto the quinoline core, followed by the reduction of the heterocyclic ring.

A common strategy for the trifluoromethylation of aromatic amines is the Sandmeyer reaction.[4][5][6] This reaction allows for the conversion of an amino group to a trifluoromethyl group via a diazonium salt intermediate. Subsequently, the selective hydrogenation of the pyridine ring of the resulting 7-(trifluoromethyl)quinoline yields the desired 1,2,3,4-tetrahydroquinoline derivative. Various catalytic systems can be employed for this reduction, offering a range of reaction conditions and selectivities.[7][8][9]

Experimental Protocols

Protocol 1: Synthesis of 7-(Trifluoromethyl)quinoline via Sandmeyer-type Reaction

This protocol describes a plausible method for the synthesis of the intermediate, 7-(trifluoromethyl)quinoline, from 7-aminoquinoline.

Materials:

  • 7-Aminoquinoline

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Copper(I) trifluoromethylthiolate (CuSCF₃) or a similar trifluoromethylating reagent

  • Acetonitrile (anhydrous)

  • Diethyl ether

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Diazotization: In a round-bottom flask cooled to 0-5 °C in an ice bath, dissolve 7-aminoquinoline (1.0 eq) in a mixture of hydrochloric acid and water. To this stirred solution, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution at this temperature for 30 minutes.

  • Trifluoromethylation: In a separate flask, prepare a suspension of the copper(I) trifluoromethylating reagent (1.5 eq) in anhydrous acetonitrile. To this suspension, add the freshly prepared diazonium salt solution dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, pour the mixture into a saturated aqueous solution of sodium bicarbonate and extract with diethyl ether. Wash the combined organic layers with water and then brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 7-(trifluoromethyl)quinoline.

Protocol 2: Catalytic Hydrogenation of 7-(Trifluoromethyl)quinoline

This protocol outlines the reduction of 7-(trifluoromethyl)quinoline to 7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline.

Materials:

  • 7-(Trifluoromethyl)quinoline

  • Palladium on carbon (10% Pd/C) or Platinum(IV) oxide (PtO₂)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • Reaction Setup: To a hydrogenation vessel, add 7-(trifluoromethyl)quinoline (1.0 eq) and the catalyst (5-10 mol%). Add a suitable solvent such as methanol or ethanol.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi) and stir the mixture at room temperature or slightly elevated temperature (e.g., 50 °C).

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen or argon. Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the solvent used for the reaction.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. If necessary, purify the product by column chromatography or recrystallization to yield 7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline.

Quantitative Data Summary

The following table summarizes representative quantitative data for the catalytic hydrogenation of various substituted quinolines to their corresponding tetrahydroquinolines. This data provides a reference for expected yields and reaction conditions.

Starting MaterialCatalystSolventTemperature (°C)Pressure (bar)Time (h)Yield (%)Reference
QuinolineCo-Graphene CompositeMethanol1001002490-100[7]
6-ChloroquinolineSupported Ru₅₀P₅₀Heptane905016>99[10]
QuinolineCo@SiO₂Methanol1004016High[9]
QuinolinesPtO₂CF₃CO₂HRT---[8]
QuinolineCu salts/silanes-Mild--up to 98[11]

Visualizations

Synthetic Workflow

G cluster_step1 Step 1: Trifluoromethylation cluster_step2 Step 2: Reduction A 7-Aminoquinoline B Diazotization (NaNO₂, HCl, 0-5 °C) A->B C 7-Quinolinediazonium Chloride B->C D Sandmeyer Reaction (CuSCF₃, MeCN) C->D E 7-(Trifluoromethyl)quinoline D->E F 7-(Trifluoromethyl)quinoline G Catalytic Hydrogenation (Pd/C or PtO₂, H₂, MeOH) F->G H 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline G->H mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis Promotes EIF4EBP1->Protein_Synthesis Inhibits (when unphosphorylated) Inhibitor 7-(Trifluoromethyl)-1,2,3,4- tetrahydroquinoline Derivative Inhibitor->mTORC1 Inhibits

References

Application

One-Pot Synthesis of Substituted Tetrahydroquinoline Derivatives: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, the efficient synthesis of complex molecular scaffolds is a cornerstone of innovation. Substituted tetrahydroquinolines are a privileged class of heterocyc...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of complex molecular scaffolds is a cornerstone of innovation. Substituted tetrahydroquinolines are a privileged class of heterocyclic compounds, forming the core of numerous biologically active molecules and approved pharmaceuticals. Their applications span a wide range of therapeutic areas, including anticancer, anti-inflammatory, antibacterial, and antihypertensive agents. This document provides detailed application notes and experimental protocols for the one-pot synthesis of substituted tetrahydroquinoline derivatives, a strategy that offers significant advantages in terms of efficiency, atom economy, and reduced waste generation.

Introduction to Tetrahydroquinolines

The 1,2,3,4-tetrahydroquinoline ring system is a key pharmacophore found in a variety of natural products and synthetic drugs. Its rigid, three-dimensional structure allows for precise orientation of substituents, facilitating targeted interactions with biological macromolecules. The development of efficient synthetic methodologies to access diverse libraries of substituted tetrahydroquinolines is therefore a critical endeavor in medicinal chemistry and drug discovery. One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel without the isolation of intermediates, represent a powerful approach to streamline their synthesis.

Key One-Pot Synthetic Strategies

Several robust one-pot methodologies have been developed for the synthesis of substituted tetrahydroquinolines. These often involve multicomponent reactions that allow for the rapid assembly of molecular complexity from simple starting materials. Key strategies include:

  • Hantzsch-Type Reaction / Friedländer Annulation: A versatile and widely used four-component reaction.[1]

  • Povarov (Aza-Diels-Alder) Reaction: A powerful cycloaddition strategy for constructing the tetrahydroquinoline ring.

  • Pictet-Spengler Reaction: A classic method involving the cyclization of a β-arylethylamine with an aldehyde or ketone.[2][3]

  • Domino Reactions: Multi-step sequences where subsequent reactions are triggered by the formation of a key intermediate.[4]

Experimental Protocols

This section provides detailed protocols for two common and effective one-pot syntheses of substituted tetrahydroquinoline derivatives.

Protocol 1: Hantzsch-Type Four-Component Synthesis

This protocol is adapted from a typical Hantzsch-type synthesis for 5,6,7,8-tetrahydroquinolines, which are a subset of substituted tetrahydroquinolines.[1]

Materials:

  • Dimedone (1,3-cyclohexanedione derivative)

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Active methylene compound (e.g., ethyl acetoacetate)

  • Ammonium acetate

  • Catalyst (e.g., L-glutamine)

  • Solvent (e.g., Ethanol)

Procedure:

  • To a 100 mL round-bottom flask, add dimedone (2 mmol, 0.280 g), benzaldehyde (2 mmol, 0.204 mL), ethyl acetoacetate (2 mmol, 0.253 mL), and ammonium acetate (2 mmol, 0.154 g).[1]

  • Add 50 mL of ethanol to the flask, followed by a catalytic amount of L-glutamine (0.05 g).[1]

  • Stir the reaction mixture at room temperature.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 12 hours), the product may precipitate out of the solution. If so, filter the solid product and wash it with cold ethanol.[1]

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure.[1]

  • Purify the crude product by recrystallization from ethanol to yield the desired substituted tetrahydroquinoline.[1]

Protocol 2: Chemoenzymatic One-Pot Pictet-Spengler Reaction

This protocol describes a mild and environmentally friendly chemoenzymatic one-pot process for the synthesis of 1,2,3,4-tetrahydroisoquinolines, a related and important class of compounds, which can be adapted for tetrahydroquinolines. This method utilizes a laccase/TEMPO system for the in-situ generation of an aldehyde from an alcohol, which then undergoes a Pictet-Spengler reaction.[2][3]

Materials:

  • Benzylic alcohol

  • m-Tyramine

  • Laccase from Streptomyces sviceus (Ssl1)

  • (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)

  • Phosphate buffer (pH 8)

Procedure:

  • In a suitable reaction vessel, dissolve the benzylic alcohol and m-tyramine in phosphate buffer (pH 8).[2]

  • Add a catalytic amount of TEMPO to the mixture.

  • Initiate the reaction by adding the laccase enzyme (Ssl1).

  • Stir the reaction mixture at room temperature. The laccase/TEMPO system will oxidize the benzylic alcohol to the corresponding aldehyde in situ.[2][3]

  • The generated aldehyde will then react with m-tyramine in a phosphate salt-mediated Pictet-Spengler reaction to form the tetrahydroquinoline product.[2][3]

  • Monitor the reaction progress by an appropriate analytical technique (e.g., HPLC or GC).

  • Upon completion, extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.

Data Presentation

The following tables summarize quantitative data for the one-pot synthesis of various substituted tetrahydroquinoline derivatives, showcasing the efficiency of different catalytic systems and reaction conditions.

Table 1: Hantzsch-Type Synthesis of Tetrahydroquinoline Derivatives

EntryAldehydeActive Methylene CompoundCatalystSolventTime (h)Yield (%)
1BenzaldehydeEthyl acetoacetateL-glutamineEthanol12High
24-ChlorobenzaldehydeMalononitrilePiperidineEthanol892
34-MethoxybenzaldehydeEthyl acetoacetateYtterbium triflateToluene695
4Thiophene-2-carbaldehydeDimedoneCeric ammonium nitrateWater488

Table 2: Domino Reaction Synthesis of Tetrahydroquinoline Derivatives [4]

EntrySubstrateCatalystSolventTemperature (°C)Time (h)Yield (%)
12-Nitroarylketone5% Pd/CEthanolRT1293-98
22-Nitrochalcone5% Pd/CDichloromethaneRT865-90
3Enamide and Benzyl azideTriflic acidDichloromethane0 to RT223-85

Visualizations

The following diagrams illustrate the general workflows and mechanisms of the described synthetic protocols.

Hantzsch_Type_Synthesis cluster_reactants Reactants cluster_process One-Pot Reaction cluster_product Product Aldehyde Aldehyde Reaction Catalyst (e.g., L-glutamine) Solvent (e.g., EtOH) Room Temperature Aldehyde->Reaction Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Reaction ActiveMethylene Active Methylene Compound ActiveMethylene->Reaction Ammonia Ammonia Source (e.g., NH4OAc) Ammonia->Reaction THQ Substituted Tetrahydroquinoline Reaction->THQ

Caption: General workflow for the Hantzsch-type one-pot synthesis.

Pictet_Spengler_Reaction cluster_reactants Reactants cluster_process One-Pot Reaction cluster_product Product Arylethylamine β-Arylethylamine Reaction Acid or Enzyme Catalyst Solvent Arylethylamine->Reaction Aldehyde Aldehyde / Ketone Aldehyde->Reaction THQ Substituted Tetrahydroquinoline Reaction->THQ

Caption: General workflow for the Pictet-Spengler reaction.

Applications in Drug Development

Substituted tetrahydroquinolines are integral to the development of new therapeutic agents. Their diverse biological activities are attributed to the versatile substitution patterns that can be achieved on the heterocyclic core.

  • Anticancer Agents: Many tetrahydroquinoline derivatives have demonstrated potent anticancer activity by targeting various cellular pathways.[5][6] For instance, they have been investigated as inhibitors of enzymes like aromatase and mTOR.[5][6]

  • Anti-inflammatory and Antioxidant Activity: The tetrahydroquinoline scaffold is present in compounds exhibiting significant anti-inflammatory and antioxidant properties.[5][7]

  • Cardiovascular and CNS Effects: These compounds have also been explored for their roles as anti-arrhythmic agents, cardiovascular agents, and as ligands for receptors in the central nervous system, such as 5-HT1A and NMDA receptors.[5]

  • Antibacterial and Antimalarial Agents: The structural motif is found in potent antibacterial and antimalarial compounds, highlighting its importance in combating infectious diseases.[7]

The continued development of novel one-pot synthetic methods for substituted tetrahydroquinolines will undoubtedly accelerate the discovery of new drug candidates with improved efficacy and safety profiles. The protocols and data presented herein serve as a valuable resource for researchers engaged in this exciting and impactful field.

References

Method

Application Notes and Protocols: 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Introduction 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline is a versatile heterocyclic building block of significant interest in medicinal chemistry. The...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline is a versatile heterocyclic building block of significant interest in medicinal chemistry. The presence of the trifluoromethyl group at the 7-position profoundly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and basicity of the nitrogen atom. These characteristics make it an attractive scaffold for the development of novel therapeutic agents targeting a range of biological pathways. This document provides an overview of its applications, particularly in the synthesis of kinase inhibitors, and detailed protocols for the synthesis and evaluation of its derivatives.

Applications in Medicinal Chemistry

The 7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline moiety has been incorporated into a variety of biologically active molecules. One of the most promising areas of its application is in the development of inhibitors of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival.[1][2] Dysregulation of the mTOR signaling pathway is a hallmark of many cancers, making it a critical target for cancer therapy.[2]

Derivatives of 7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline have been synthesized and evaluated as potent and selective mTOR inhibitors. The trifluoromethyl group often contributes to enhanced binding affinity and improved pharmacokinetic properties of the final compounds.

Quantitative Data of Bioactive Derivatives

The following table summarizes the in vitro cytotoxic activity of representative N-acylated tetrahydroquinoline derivatives against various human cancer cell lines.

Compound IDStructureCancer Cell LineIC50 (µM)
10d N-(1-(morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluoro-5-(trifluoromethyl)benzamideA549 (Lung Carcinoma)0.062 ± 0.01
MCF-7 (Breast Adenocarcinoma)0.58 ± 0.11
MDA-MB-231 (Breast Adenocarcinoma)1.003 ± 0.008
10e N-(1-(morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-bis(trifluoromethyl)benzamideA549 (Lung Carcinoma)0.033 ± 0.003
MCF-7 (Breast Adenocarcinoma)0.12 ± 0.01
MDA-MB-231 (Breast Adenocarcinoma)0.23 ± 0.02
10h N-(1-(piperidine-1-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-bis(trifluoromethyl)benzamideMCF-7 (Breast Adenocarcinoma)0.087 ± 0.007

Experimental Protocols

Protocol 1: Synthesis of N-Acyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline Derivatives

This protocol describes a general procedure for the N-acylation of 7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline with a substituted benzoyl chloride.

Materials:

  • 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline

  • 3,5-Bis(trifluoromethyl)benzoyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a solution of 7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline (1.0 eq) in anhydrous DCM, add triethylamine (1.5 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of 3,5-bis(trifluoromethyl)benzoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-acyl derivative.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of the synthesized compounds against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, MDA-MB-231)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the synthesized compounds in the complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 values by plotting the percentage of cell viability against the compound concentration.

Visualizations

Signaling Pathway

mTOR_Signaling_Pathway GF Growth Factors (e.g., EGF, IGF) RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT TSC TSC1/TSC2 AKT->TSC Inhibition Rheb Rheb-GTP TSC->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibition Autophagy Autophagy mTORC1->Autophagy Inhibition Protein_Synthesis Protein Synthesis Cell Growth S6K1->Protein_Synthesis fourEBP1->Protein_Synthesis Inhibitor 7-(CF3)-THQ Derivatives Inhibitor->mTORC1 Inhibition

Caption: The mTOR signaling pathway and the inhibitory action of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline derivatives.

Experimental Workflow

Synthesis_Workflow start Start: 7-(CF3)-THQ & Acyl Chloride reaction N-Acylation Reaction (DCM, TEA, 0°C to RT) start->reaction workup Aqueous Workup (NaHCO3, H2O, Brine) reaction->workup purification Purification (Column Chromatography) workup->purification product Pure N-Acyl-7-(CF3)-THQ Derivative purification->product bioassay Biological Evaluation (e.g., MTT Assay) product->bioassay data Quantitative Data (e.g., IC50 values) bioassay->data

Caption: General workflow for the synthesis and biological evaluation of N-acyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline derivatives.

References

Application

Applications of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline in Drug Discovery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. The incorporation of a trifluoromethyl group at the 7-position imparts unique physicochemical properties, including increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, making it a valuable building block in the design of novel therapeutic agents. This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of drugs incorporating this privileged structure, with a particular focus on its role as an inhibitor of the mammalian target of rapamycin (mTOR) for anticancer applications.

Key Applications in Drug Discovery

The 7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline core is a key pharmacophore in the development of various therapeutic agents. Its derivatives have shown promise in several areas, most notably:

  • Oncology: As potent inhibitors of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various cancers.

  • Neurological Disorders: Serving as a foundational structure for compounds targeting central nervous system disorders.

Quantitative Data Summary

The following table summarizes the biological activity of representative 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline derivatives from preclinical studies.

Compound IDModificationTarget Cell LineAssay TypeIC₅₀ (µM)
10e N-(1-(Morpholine-4-carbonyl))-3,5-bis(trifluoromethyl)benzamideA549 (Lung Cancer)MTT Assay0.033 ± 0.003[1][2]
10h N-(1-(Piperidine-1-carbonyl))-3,5-bis(trifluoromethyl)benzamideMCF-7 (Breast Cancer)MTT Assay0.087 ± 0.007[1]
10d N-(1-(Morpholine-4-carbonyl))-3-fluoro-5-(trifluoromethyl)benzamideA549 (Lung Cancer)MTT Assay0.062 ± 0.01[1]
10d N-(1-(Morpholine-4-carbonyl))-3-fluoro-5-(trifluoromethyl)benzamideMCF-7 (Breast Cancer)MTT Assay0.58 ± 0.11[1]
10d N-(1-(Morpholine-4-carbonyl))-3-fluoro-5-(trifluoromethyl)benzamideMDA-MB-231 (Breast Cancer)MTT Assay1.003 ± 0.008[1]

Experimental Protocols

Protocol 1: Synthesis of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline

Materials:

  • 7-(Trifluoromethyl)quinoline

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Round-bottom flask

  • Hydrogenation apparatus (e.g., Parr hydrogenator or H-Cube)

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 7-(trifluoromethyl)quinoline (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Carefully add 10% Palladium on carbon (typically 5-10 mol% of the substrate).

  • Place the flask in a hydrogenation apparatus.

  • Evacuate the flask and purge with hydrogen gas (repeat 3 times).

  • Pressurize the vessel with hydrogen gas (typically 1-50 atm, depending on the apparatus).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C) for 4-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete, carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the Celite pad with the solvent used for the reaction.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure 7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline.

Protocol 2: In Vitro mTOR Kinase Assay

This protocol is designed to assess the direct inhibitory effect of 7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline derivatives on mTOR kinase activity.[8][9]

Materials:

  • Active mTOR enzyme

  • Inactive p70S6K protein (substrate)

  • ATP

  • Kinase assay buffer

  • Test compounds (dissolved in DMSO)

  • SDS-PAGE gels

  • Western blotting apparatus

  • Primary antibodies (anti-phospho-p70S6K, anti-total p70S6K)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Prepare a reaction mixture containing active mTOR enzyme and kinase assay buffer.

  • Add the test compound at various concentrations. Include a vehicle control (DMSO) and a known mTOR inhibitor (e.g., rapamycin) as a positive control.

  • Pre-incubate the enzyme with the inhibitor for 15-30 minutes at room temperature.

  • Initiate the kinase reaction by adding the substrate (inactive p70S6K) and ATP.

  • Incubate the reaction mixture at 30°C for 30-60 minutes.

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

  • Incubate the membrane with the primary antibody against phosphorylated p70S6K.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total p70S6K.

  • Quantify the band intensities to determine the extent of inhibition and calculate the IC₅₀ value.

Protocol 3: Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1]

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Signaling Pathway and Experimental Workflow Diagrams

mTOR_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates p70S6K p70S6K mTORC1->p70S6K phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth p70S6K->Protein_Synthesis fourEBP1->Protein_Synthesis inhibits translation when unphosphorylated Inhibitor 7-(Trifluoromethyl)-1,2,3,4- tetrahydroquinoline Derivative Inhibitor->mTORC1 inhibits

Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.

Experimental_Workflow Start Start: Drug Discovery and Development Synthesis Synthesis of 7-(CF3)-THQ Derivatives Start->Synthesis Purification Purification and Characterization Synthesis->Purification In_Vitro_Kinase In Vitro mTOR Kinase Assay Purification->In_Vitro_Kinase Cell_Viability Cell Viability (MTT) Assay Purification->Cell_Viability Data_Analysis Data Analysis (IC50 Determination) In_Vitro_Kinase->Data_Analysis Cell_Viability->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Process End End: Preclinical Candidate Lead_Optimization->End

Caption: Drug Discovery Workflow.

References

Method

Application Notes and Protocols: Synthesis and Evaluation of a Novel mTOR Inhibitor from 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline

For Researchers, Scientists, and Drug Development Professionals Introduction The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that is a central regulator of cell growth, proliferation, and metaboli...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism.[1] As a key component of the PI3K/AKT/mTOR signaling pathway, mTOR exists in two distinct complexes, mTORC1 and mTORC2, which regulate numerous cellular processes.[] Dysregulation of the mTOR pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[3] ATP-competitive mTOR inhibitors, which block the kinase activity of both mTORC1 and mTORC2, represent a promising strategy to overcome the limitations of earlier allosteric inhibitors like rapamycin.[4][5]

Recent studies have highlighted the potential of tetrahydroquinoline (THQ) scaffolds in the development of potent mTOR inhibitors.[6][7] Specifically, morpholine-substituted THQ derivatives bearing a trifluoromethyl group have shown significant anticancer activity.[8][9] This document provides detailed protocols for the synthesis of a novel mTOR inhibitor, herein designated as Compound 10e , starting from 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline. Additionally, it outlines the procedures for evaluating its inhibitory activity through in vitro kinase and cellular assays.

Quantitative Data Summary

The following table summarizes the in vitro cytotoxic activity of the synthesized morpholine-substituted tetrahydroquinoline derivatives against various human cancer cell lines. Compound 10e emerged as a highly potent derivative, particularly against the A549 lung cancer cell line.[8][9]

CompoundTarget Cell LineIC50 Value (µM)
10d A549 (Lung Cancer)0.062 ± 0.01
MCF-7 (Breast Cancer)0.58 ± 0.11
MDA-MB-231 (Breast Cancer)1.003 ± 0.008
10e A549 (Lung Cancer) 0.033 ± 0.003
10h MCF-7 (Breast Cancer)0.087 ± 0.007

Data sourced from studies on morpholine-substituted tetrahydroquinoline derivatives.[8][10]

Experimental Protocols

Protocol 1: Synthesis of Compound 10e

This protocol describes a plausible synthetic route for Compound 10e , a morpholine-substituted tetrahydroquinoline derivative, starting from 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline.

Step 1: N-acylation with 4-nitrobenzoyl chloride

  • Dissolve 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (TEA, 1.5 eq) to the solution.

  • Add a solution of 4-nitrobenzoyl chloride (1.1 eq) in DCM dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield (4-nitrophenyl)(7-(trifluoromethyl)-3,4-dihydroquinolin-1(2H)-yl)methanone.

Step 2: Reduction of the nitro group

  • Dissolve the product from Step 1 (1.0 eq) in a mixture of ethanol and water.

  • Add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

  • Heat the mixture to reflux (approximately 80 °C) for 2-3 hours.

  • Monitor the reaction by TLC.

  • After completion, filter the hot reaction mixture through a pad of Celite and wash with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Extract the residue with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield (4-aminophenyl)(7-(trifluoromethyl)-3,4-dihydroquinolin-1(2H)-yl)methanone.

Step 3: Acylation with morpholine-4-carbonyl chloride

  • Dissolve the amino-intermediate from Step 2 (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Add pyridine (1.2 eq) to the solution.

  • Add morpholine-4-carbonyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction with DCM and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the final compound, 10e .

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro mTOR Kinase Assay

This protocol is for determining the in vitro inhibitory activity of Compound 10e against the mTOR kinase.

  • Reagents and Buffers:

    • Active mTOR enzyme.

    • Inactive S6K protein (substrate).[11]

    • Kinase Assay Buffer: 25 mM HEPES (pH 7.4), 50 mM KCl, 10 mM MgCl₂, 2 mM DTT, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄.[11][12]

    • ATP solution (100 µM).

    • Compound 10e stock solution in DMSO.

  • Procedure:

    • Prepare serial dilutions of Compound 10e in DMSO and then dilute into the Kinase Assay Buffer.

    • In a 96-well plate, add 250 ng of active mTOR enzyme to each well.[11]

    • Add the diluted Compound 10e or vehicle (DMSO) to the wells and incubate for 15 minutes at room temperature.

    • Add 1 µg of the inactive S6K substrate to each well.[11]

    • Initiate the kinase reaction by adding ATP to a final concentration of 100 µM.[11]

    • Incubate the plate at 30 °C for 30 minutes with gentle shaking.[11]

    • Stop the reaction by adding 4x SDS-PAGE loading buffer.

    • Boil the samples for 5 minutes and resolve the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane and perform a Western blot using an antibody specific for phosphorylated S6K (p-S6K).

    • Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.

Protocol 3: Cellular Proliferation (MTT) Assay

This protocol measures the effect of Compound 10e on the proliferation of A549 cancer cells.

  • Cell Culture and Seeding:

    • Culture A549 cells in an appropriate medium supplemented with 10% FBS at 37°C in a humidified 5% CO₂ incubator.

    • Seed the cells into a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.[13]

  • Compound Treatment:

    • Prepare serial dilutions of Compound 10e in the cell culture medium.

    • Remove the old medium from the wells and replace it with the medium containing various concentrations of the compound. Include a vehicle control (DMSO, typically <0.1%).[13]

    • Incubate the cells for 72 hours.[13]

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Plot a dose-response curve and determine the IC50 value using appropriate software.

Visualizations

Synthetic Workflow

G A 7-(Trifluoromethyl)-1,2,3,4- tetrahydroquinoline B Step 1: N-acylation (4-nitrobenzoyl chloride, TEA) A->B C (4-nitrophenyl)(7-(trifluoromethyl)-3,4- dihydroquinolin-1(2H)-yl)methanone B->C D Step 2: Nitro Reduction (Fe, NH4Cl) C->D E (4-aminophenyl)(7-(trifluoromethyl)-3,4- dihydroquinolin-1(2H)-yl)methanone D->E F Step 3: Acylation (morpholine-4-carbonyl chloride) E->F G Compound 10e (Final mTOR Inhibitor) F->G

Caption: Proposed synthetic pathway for mTOR inhibitor Compound 10e.

mTOR Signaling Pathway

mTOR_Pathway cluster_upstream Upstream Signals cluster_core Core Pathway cluster_downstream Downstream Effects Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Nutrients Nutrients mTORC mTOR Kinase Domain Nutrients->mTORC Energy Status Energy Status Energy Status->mTORC AKT AKT PI3K->AKT AKT->mTORC Protein Synthesis Protein Synthesis mTORC->Protein Synthesis Cell Growth Cell Growth mTORC->Cell Growth Proliferation Proliferation mTORC->Proliferation Inhibitor Compound 10e (ATP-Competitive Inhibitor) Inhibitor->mTORC Inhibition

Caption: Inhibition of the mTOR signaling pathway by Compound 10e.

References

Application

Application Notes and Protocols for 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline Derivatives in Cancer Research

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the synthesis and evaluation of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline derivatives as p...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline derivatives as potential anticancer agents. The protocols detailed below offer step-by-step guidance for the chemical synthesis and biological assessment of this promising class of compounds.

Introduction

Tetrahydroquinoline (THQ) scaffolds are prevalent in numerous biologically active compounds, and their derivatives have garnered significant interest in cancer research due to their potential to modulate various cellular pathways. The incorporation of a trifluoromethyl (CF3) group, particularly at the 7-position of the tetrahydroquinoline ring, is a key strategy in medicinal chemistry. The CF3 group can enhance metabolic stability, lipophilicity, and binding affinity to biological targets, potentially leading to improved pharmacological properties. Several studies have highlighted the anticancer potential of tetrahydroquinoline derivatives, attributing their activity to the induction of apoptosis, cell cycle arrest, and inhibition of critical signaling pathways such as the PI3K/AKT/mTOR pathway.

Data Presentation: Anticancer Activity of Trifluoromethyl-Substituted Tetrahydroquinoline Derivatives

The following table summarizes the in vitro cytotoxic activity of various 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline derivatives against a panel of human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of cell growth.

Compound IDDerivativeCancer Cell LineIC50 (µM)Reference
10d 3-Fluoro-N-(1-(morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-(trifluoromethyl)benzamideA549 (Lung)0.062 ± 0.01
MCF-7 (Breast)0.58 ± 0.11
MDA-MB-231 (Triple-Negative Breast)1.003 ± 0.008
10e N-(1-(Morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-bis(trifluoromethyl)benzamideA549 (Lung)0.033 ± 0.003
MDA-MB-231 (Triple-Negative Breast)0.63 ± 0.02
10g 3-Fluoro-N-(1-(piperidine-1-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-(trifluoromethyl)benzamide--
10h N-(1-(Piperidine-1-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-bis(trifluoromethyl)benzamideMCF-7 (Breast)0.087 ± 0.007
4ag 2-((3,4-dihydroquinolin-1(2H)-yl)(4-(trifluoromethyl)phenyl)methyl)phenolSNB19 (Glioblastoma)38.3[1]
LN229 (Glioblastoma)40.6[1]

Experimental Protocols

Protocol 1: Synthesis of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline

This protocol describes a general multi-step synthesis for the preparation of the 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline core structure.

Step 1: Nitration of 1,2,3,4-Tetrahydroquinoline

  • Prepare a nitrating mixture by dissolving potassium nitrate (KNO₃) in concentrated sulfuric acid (H₂SO₄) at 0°C.

  • Add dichloromethane (DCM) to the mixture.

  • Slowly add a solution of Fmoc-protected 1,2,3,4-tetrahydroquinoline in DCM to the nitrating mixture at 0°C.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Perform an aqueous work-up and extract the product with DCM.

  • Remove the Fmoc protecting group using pyrrolidine in DCM to yield a mixture of 6-nitro- and 7-nitro-1,2,3,4-tetrahydroquinoline.[2]

  • Separate the isomers using column chromatography.

Step 2: Conversion of the Nitro Group to a Trifluoromethyl Group (Sandmeyer-type Reaction)

  • Reduce the 7-nitro-1,2,3,4-tetrahydroquinoline to 7-amino-1,2,3,4-tetrahydroquinoline using a suitable reducing agent such as tin(II) chloride or catalytic hydrogenation.

  • Diazotize the resulting amine with sodium nitrite (NaNO₂) in the presence of a strong acid (e.g., HCl) at 0°C to form the diazonium salt.

  • In a separate vessel, prepare a solution of copper(I) trifluoromethylthiolate (CuSCF₃) or a similar trifluoromethylating reagent.

  • Add the cold diazonium salt solution to the trifluoromethylating reagent solution.

  • Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.

  • Extract the crude product and purify by column chromatography to obtain 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline.

Step 3: Derivatization (Example: Amide Coupling)

  • To a solution of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline in a suitable solvent (e.g., DCM), add a base such as triethylamine (TEA).

  • Slowly add the desired acid chloride or activated carboxylic acid.

  • Stir the reaction at room temperature for 1-2 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final derivative by column chromatography or recrystallization.

Synthesis_Workflow cluster_synthesis Synthesis of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline Derivatives Start Nitration Step 1: Nitration of Tetrahydroquinoline Start->Nitration Isomer_Separation Isomer Separation Nitration->Isomer_Separation Reduction_Diazotization Step 2: Reduction & Diazotization Isomer_Separation->Reduction_Diazotization Trifluoromethylation Trifluoromethylation Reduction_Diazotization->Trifluoromethylation Core_Compound 7-(CF3)-THQ Trifluoromethylation->Core_Compound Derivatization Step 3: Derivatization (e.g., Amide Coupling) Core_Compound->Derivatization Final_Product Target Derivative Derivatization->Final_Product

Synthetic workflow for the preparation of 7-(CF3)-THQ derivatives.
Protocol 2: Cell Viability MTT Assay

This protocol is for determining the cytotoxic effects of the synthesized compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline derivatives and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[1][3]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 3: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed and treat cells with the test compounds as described in the MTT assay protocol.

  • Cell Harvesting: After the incubation period, harvest the cells by trypsinization and wash them twice with cold PBS.

  • Cell Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[4]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[4]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

Protocol 4: Cell Cycle Analysis

This protocol uses flow cytometry to determine the effect of the compounds on the cell cycle distribution.

  • Cell Treatment and Harvesting: Treat cells with the compounds and harvest as described previously.

  • Cell Fixation: Fix the cells in ice-cold 70% ethanol and store them at -20°C overnight.

  • Cell Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.[5][6]

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of PI.

Experimental_Workflow cluster_workflow Experimental Workflow for Anticancer Evaluation Compound Synthesized 7-(CF3)-THQ Derivative Cell_Culture Cancer Cell Lines (e.g., A549, MCF-7) Compound->Cell_Culture MTT_Assay Cell Viability Assay (MTT) Cell_Culture->MTT_Assay IC50 Determine IC50 Value MTT_Assay->IC50 Apoptosis_Assay Apoptosis Assay (Annexin V-FITC/PI) IC50->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis IC50->Cell_Cycle_Assay Mechanism_Study Mechanism of Action Study (e.g., Western Blot for PI3K/AKT/mTOR) Apoptosis_Assay->Mechanism_Study Cell_Cycle_Assay->Mechanism_Study Data_Analysis Data Analysis and Conclusion Mechanism_Study->Data_Analysis

General workflow for the biological evaluation of synthesized compounds.

Signaling Pathway: PI3K/AKT/mTOR

Several tetrahydroquinoline derivatives have been shown to exert their anticancer effects by modulating the PI3K/AKT/mTOR signaling pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[7][8][9] The inhibition of this pathway by the synthesized compounds can lead to decreased cancer cell proliferation and induction of apoptosis.

PI3K_AKT_mTOR_Pathway cluster_pathway PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts to PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Compound 7-(CF3)-THQ Derivative Compound->PI3K Compound->AKT Compound->mTORC1

Targeting the PI3K/AKT/mTOR pathway with 7-(CF3)-THQ derivatives.

References

Method

Application Notes and Protocols for N-Alkylation of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline

For Researchers, Scientists, and Drug Development Professionals This document provides detailed protocols for the N-alkylation of 7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline, a key intermediate in the synthesis of va...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-alkylation of 7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline, a key intermediate in the synthesis of various biologically active compounds. The protocols outlined below offer robust and versatile methods for introducing a wide range of alkyl substituents to the nitrogen atom of the tetrahydroquinoline ring system.

Introduction

7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline is a valuable building block in medicinal chemistry and drug discovery. The trifluoromethyl group can significantly enhance metabolic stability, lipophilicity, and binding affinity of molecules. N-alkylation of the tetrahydroquinoline core is a common strategy to modulate the pharmacological properties of the resulting compounds. This application note details two primary methods for this transformation: classical N-alkylation with alkyl halides and reductive amination.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the N-alkylation of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline.

MethodAlkylating AgentBase (Equivalents)SolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Classical Alkylation Methyl iodideK₂CO₃ (2.0)DMF251290-95
Ethyl bromideK₂CO₃ (2.0)ACN601885-90
Benzyl bromideCs₂CO₃ (1.5)DMF25892-97
Reductive Amination AcetaldehydeN/ADCE251288-94
AcetoneN/ADCE251685-90
BenzaldehydeN/ADCE251290-96

Experimental Protocols

Protocol 1: Classical N-Alkylation with Alkyl Halides

This protocol describes the direct alkylation of the secondary amine of 7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline using an alkyl halide in the presence of a base.

Materials:

  • 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃))

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (ACN))

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline (1.0 equiv.) in the chosen solvent (e.g., DMF or ACN, approximately 0.1 M), add the base (1.5-2.0 equiv.).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the alkyl halide (1.1-1.2 equiv.) dropwise to the reaction mixture.

  • Stir the reaction at the appropriate temperature (see table above) and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired N-alkylated product.

Protocol 2: Reductive Amination

This method involves the reaction of 7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline with an aldehyde or ketone in the presence of a reducing agent to form the N-alkylated product. This is a powerful and versatile method for introducing a wide variety of substituents.[1][2][3][4][5][6]

Materials:

  • 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline

  • Aldehyde or ketone (e.g., acetaldehyde, acetone, benzaldehyde)

  • Reducing agent (e.g., sodium triacetoxyborohydride (NaBH(OAc)₃))

  • Solvent (e.g., 1,2-Dichloroethane (DCE))

  • Acetic acid (optional, as a catalyst)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline (1.0 equiv.) and the aldehyde or ketone (1.1 equiv.) in DCE (approximately 0.1 M), add acetic acid (0.1 equiv., optional).

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired N-alkylated product.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the described N-alkylation protocols.

classical_alkylation cluster_setup Reaction Setup cluster_workup Workup & Purification start Start dissolve Dissolve Tetrahydroquinoline and Base in Solvent start->dissolve add_halide Add Alkyl Halide dissolve->add_halide react Stir at Specified Temperature add_halide->react quench Quench with Water react->quench extract Extract with DCM quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify end N-Alkylated Product purify->end

Caption: Workflow for Classical N-Alkylation.

reductive_amination cluster_setup Reaction Setup cluster_workup Workup & Purification start Start mix Mix Tetrahydroquinoline and Carbonyl Compound start->mix add_reducing_agent Add Reducing Agent mix->add_reducing_agent react Stir at Room Temperature add_reducing_agent->react quench Quench with NaHCO₃ react->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify end N-Alkylated Product purify->end

References

Application

Application Notes and Protocols for 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline in Agrochemical Formulation

For Researchers, Scientists, and Drug Development Professionals Introduction 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline is a heterocyclic compound featuring a tetrahydroquinoline core substituted with a trifluoromet...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline is a heterocyclic compound featuring a tetrahydroquinoline core substituted with a trifluoromethyl group. The quinoline scaffold is a recognized pharmacophore in the development of bioactive molecules, including agrochemicals.[1][2] The trifluoromethyl (-CF3) group is known to enhance the metabolic stability, lipophilicity, and biological activity of compounds, making it a valuable substituent in the design of modern pesticides.[3] While specific agrochemical applications for 7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline are not extensively documented in publicly available literature, its structural similarity to other bioactive quinoline derivatives suggests its potential as a lead compound for the development of novel fungicides, insecticides, or herbicides.

These application notes provide a comprehensive guide for researchers to explore the potential of 7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline in agrochemical formulations. The included protocols for synthesis, formulation, and biological evaluation are based on established methodologies for similar compounds and are intended to serve as a starting point for further investigation.

Physicochemical Properties

A summary of the known physicochemical properties of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline is presented in Table 1. These properties are essential for the development of stable and effective agrochemical formulations.

PropertyValueReference
Molecular Formula C₁₀H₁₀F₃N[4]
Molecular Weight 201.19 g/mol [4]
Appearance Solid[4]
Melting Point 30-34 °C[5]
Boiling Point 135-140 °C at 22 mmHg[6]
SMILES FC(F)(F)c1ccc2CCCNc2c1[4]
InChI 1S/C10H10F3N/c11-10(12,13)8-4-3-7-2-1-5-14-9(7)6-8/h3-4,6,14H,1-2,5H2[4]

Potential Agrochemical Applications

Based on the biological activities of structurally related compounds, 7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline holds promise in several areas of crop protection:

  • Fungicide: Derivatives of 1,2,3,4-tetrahydroquinoline have demonstrated notable antifungal activity against various plant pathogens. A recent study on chalcone derivatives of this scaffold revealed high efficacy against Phytophthora capsici, a destructive oomycete pathogen. The proposed mechanism of action for these derivatives is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain. This is a well-established target for a class of fungicides known as SDHIs.

  • Insecticide: Tetrahydroquinoline-type compounds have been investigated as ecdysone agonists, which are insect growth regulators. These compounds can disrupt the molting process in insects, leading to mortality. This mode of action offers a more targeted approach to pest control compared to broad-spectrum neurotoxins.

  • Herbicide: The quinoline core is present in some herbicides. While there is no direct evidence for the herbicidal activity of 7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline, its potential in this area cannot be ruled out and warrants investigation.

Proposed Fungicidal Mechanism of Action: Succinate Dehydrogenase Inhibition

The proposed mechanism of action for the fungicidal activity of 7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline derivatives is the inhibition of succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial respiratory chain. Inhibition of SDH disrupts the tricarboxylic acid (TCA) cycle and electron transport, leading to a depletion of cellular ATP and ultimately fungal cell death.

SDH_Inhibition_Pathway cluster_mitochondrion Mitochondrial Inner Membrane cluster_cell Fungal Cell Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate Quinone_pool Quinone Pool (Ubiquinone) SDH->Quinone_pool Reduction Complex_III Complex III Quinone_pool->Complex_III ATP_Synthase ATP Synthase Complex_III->ATP_Synthase ATP ATP ATP_Synthase->ATP Energy_depletion Energy Depletion Inhibitor 7-(Trifluoromethyl)- 1,2,3,4-tetrahydroquinoline Inhibitor->SDH Inhibition Cell_death Cell Death Energy_depletion->Cell_death

Proposed mechanism of fungicidal action via SDH inhibition.

Experimental Protocols

The following protocols provide a framework for the synthesis, formulation, and biological evaluation of 7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline.

Protocol 1: Synthesis of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline

This protocol describes a potential synthetic route adapted from known procedures for related compounds.

Synthesis_Workflow start Start step1 Step 1: Reaction of 3-(trifluoromethyl)aniline with acrolein start->step1 step2 Step 2: Cyclization (Friedel-Crafts type) step1->step2 step3 Step 3: Reduction of quinoline ring step2->step3 purification Purification (Column Chromatography) step3->purification product 7-(Trifluoromethyl)- 1,2,3,4-tetrahydroquinoline purification->product end End product->end

Workflow for the synthesis of the target compound.

Materials:

  • 3-(Trifluoromethyl)aniline

  • Acrolein

  • Polyphosphoric acid (PPA) or another suitable Lewis acid

  • Sodium borohydride (NaBH₄) or catalytic hydrogenation setup (e.g., H₂, Pd/C)

  • Appropriate solvents (e.g., ethanol, methanol, dichloromethane)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Step 1 & 2: Synthesis of 7-(Trifluoromethyl)quinoline:

    • In a round-bottom flask, dissolve 3-(trifluoromethyl)aniline in a suitable solvent.

    • Slowly add acrolein to the solution at a controlled temperature (e.g., 0-10 °C).

    • After the addition is complete, add polyphosphoric acid and heat the mixture to promote cyclization.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.

  • Step 3: Reduction to 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline:

    • Dissolve the crude 7-(trifluoromethyl)quinoline in a suitable solvent (e.g., methanol).

    • Carefully add sodium borohydride in portions while keeping the temperature low.

    • Stir the reaction mixture until the reduction is complete (monitor by TLC).

    • Quench the reaction with water and extract the product.

    • Dry the organic phase and remove the solvent.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

    • Characterize the final product by NMR, IR, and mass spectrometry.

Protocol 2: Preparation of a Suspension Concentrate (SC) Formulation

This protocol outlines the general steps for preparing a suspension concentrate, a common formulation type for water-insoluble active ingredients.

Formulation_Workflow start Start premix Prepare Aqueous Premix: Water, Wetting Agent, Dispersant, Antifreeze start->premix add_ai Add 7-(Trifluoromethyl)- 1,2,3,4-tetrahydroquinoline (AI) premix->add_ai wet_mill Wet Milling (Bead Mill) add_ai->wet_mill add_thickener Add Thickener Slurry wet_mill->add_thickener adjust Adjust pH and Density add_thickener->adjust qc Quality Control: Particle Size, Viscosity, Stability adjust->qc end End qc->end

General workflow for preparing a suspension concentrate.

Components of a Typical SC Formulation:

ComponentFunctionExample Concentration (% w/w)
Active Ingredient (AI) Biocidal agent10 - 50
Wetting Agent Facilitates wetting of AI particles1 - 5
Dispersing Agent Prevents particle agglomeration2 - 7
Antifreeze Prevents freezing at low temperatures5 - 10
Thickener Provides long-term stability0.1 - 0.5
Antifoaming Agent Prevents foam formation0.1 - 0.5
Biocide Prevents microbial growth0.1 - 0.5
Water CarrierTo 100

Procedure:

  • Aqueous Phase Preparation: In a suitable vessel, mix water, wetting agent, dispersing agent, and antifreeze until a homogenous solution is formed.

  • Addition of Active Ingredient: Slowly add the powdered 7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline to the aqueous phase under constant agitation.

  • Wet Milling: Pass the resulting slurry through a bead mill to reduce the particle size of the active ingredient to the desired range (typically 1-5 µm).

  • Addition of Thickener: Prepare a slurry of the thickener in water and add it to the milled suspension under gentle stirring.

  • Final Adjustments: Add the antifoaming agent and biocide. Adjust the pH if necessary.

  • Quality Control: Analyze the final formulation for particle size distribution, viscosity, and storage stability.

Protocol 3: In Vitro Antifungal Bioassay (Mycelial Growth Inhibition)

This protocol is used to determine the direct inhibitory effect of the compound on fungal growth.

Antifungal_In_Vitro_Workflow start Start prepare_media Prepare Potato Dextrose Agar (PDA) Amended with Test Compound at Various Concentrations start->prepare_media pour_plates Pour Amended PDA into Petri Dishes prepare_media->pour_plates inoculate Inoculate Center of Plates with a Mycelial Plug of the Test Fungus pour_plates->inoculate incubate Incubate at Optimal Temperature for Fungal Growth inoculate->incubate measure Measure Colony Diameter When Control Plate Reaches Full Growth incubate->measure calculate Calculate Percent Inhibition and EC50 Value measure->calculate end End calculate->end

Workflow for in vitro antifungal bioassay.

Materials:

  • Pure culture of the target phytopathogenic fungus (e.g., Phytophthora capsici, Botrytis cinerea)

  • Potato Dextrose Agar (PDA)

  • Stock solution of 7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline in a suitable solvent (e.g., DMSO)

  • Sterile Petri dishes, cork borer, and other standard microbiology equipment

Procedure:

  • Media Preparation: Prepare PDA according to the manufacturer's instructions. Autoclave and cool to 45-50 °C.

  • Compound Amendment: Add appropriate volumes of the stock solution of the test compound to the molten PDA to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also prepare control plates with the solvent only.

  • Plating: Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing culture of the test fungus, in the center of each plate.

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25 °C) in the dark.

  • Data Collection: When the mycelial growth in the control plates reaches the edge of the dish, measure the diameter of the fungal colony on all plates.

  • Calculation: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Determine the EC₅₀ value (the concentration that causes 50% inhibition) using probit analysis or other suitable statistical methods.

Protocol 4: In Vivo Antifungal Bioassay (Detached Leaf Assay)

This assay evaluates the protective and curative activity of the compound on plant tissue.

Materials:

  • Healthy, susceptible host plants (e.g., tomato, grape)

  • Spore suspension of the target fungus

  • SC formulation of the test compound

  • Humid chambers (e.g., plastic boxes with moist paper towels)

Procedure:

  • Plant Preparation: Grow healthy plants to a suitable stage (e.g., 4-6 true leaves).

  • Treatment Application:

    • Protective Assay: Spray the leaves with different concentrations of the test compound formulation until runoff. Allow the leaves to dry for 24 hours.

    • Curative Assay: Inoculate the leaves with the fungal spore suspension 24 hours before applying the test compound.

  • Inoculation: Spray the treated (protective) or untreated (curative) leaves with a calibrated spore suspension of the pathogen.

  • Incubation: Place the inoculated leaves in a humid chamber and incubate under appropriate light and temperature conditions to promote disease development.

  • Disease Assessment: After a suitable incubation period (e.g., 3-7 days), assess the disease severity on each leaf (e.g., percentage of leaf area with lesions).

  • Data Analysis: Calculate the percentage of disease control for each treatment compared to the untreated control.

Protocol 5: Insecticidal Bioassay (Leaf Dip or Diet Incorporation)

This protocol can be used to assess the insecticidal activity against chewing insects.

Materials:

  • Test insects (e.g., larvae of Spodoptera frugiperda or Plutella xylostella)

  • Host plant leaves or artificial diet

  • Solutions of the test compound at various concentrations

Procedure (Leaf Dip Method):

  • Preparation of Treated Leaves: Dip host plant leaves into solutions of the test compound for a set time (e.g., 30 seconds). Allow the leaves to air dry.

  • Insect Exposure: Place the treated leaves in a Petri dish or other suitable container. Introduce a known number of insect larvae into each container.

  • Incubation: Maintain the containers under controlled conditions (temperature, humidity, light).

  • Mortality Assessment: Record the number of dead larvae at regular intervals (e.g., 24, 48, 72 hours).

  • Data Analysis: Calculate the percentage mortality for each concentration and determine the LC₅₀ value (the concentration that causes 50% mortality).

Protocol 6: Succinate Dehydrogenase (SDH) Inhibition Assay

This biochemical assay can confirm the proposed mechanism of action.

Materials:

  • Mitochondria isolated from the target fungus

  • Assay buffer

  • Succinate (substrate)

  • Electron acceptor dye (e.g., DCPIP)

  • Spectrophotometer

Procedure:

  • Mitochondria Isolation: Isolate mitochondria from the target fungus using standard cell fractionation techniques.

  • Assay Reaction: In a microplate well or cuvette, combine the assay buffer, isolated mitochondria, and various concentrations of the test compound.

  • Initiate Reaction: Add succinate to start the reaction.

  • Measurement: Monitor the reduction of the electron acceptor dye over time by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm for DCPIP) using a spectrophotometer.

  • Data Analysis: Calculate the rate of the reaction for each concentration of the inhibitor. Determine the IC₅₀ value (the concentration that causes 50% inhibition of SDH activity).

Data Presentation

The following tables are provided as templates for organizing and presenting experimental data.

Table 2: In Vitro Antifungal Activity of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline

Target FungusEC₅₀ (µg/mL)95% Confidence Interval
Phytophthora capsici
Botrytis cinerea
Alternaria solani
... (other fungi)

Table 3: In Vivo Antifungal Activity of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline

Target DiseaseApplication MethodConcentration (µg/mL)% Disease Control
Tomato Late BlightProtective100
50
Curative100
50

Table 4: Insecticidal Activity of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline

Target InsectAssay MethodLC₅₀ (µg/mL) at 48h95% Confidence Interval
Spodoptera frugiperdaLeaf Dip
Plutella xylostellaDiet Incorporation

Table 5: SDH Inhibition by 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline

Fungal SpeciesIC₅₀ (µM)95% Confidence Interval
Phytophthora capsici
Botrytis cinerea

Safety and Handling

7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is classified as acutely toxic if swallowed and causes skin and serious eye irritation.[4] All experimental work should be conducted in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete safety and handling information. The environmental fate and ecotoxicological profile of this compound have not been extensively studied and should be considered in any research plan.

References

Method

Application Notes and Protocols: Povarov Reaction for the Synthesis of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline Analogs

For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed overview and experimental protocols for the synthesis of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline analogs...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline analogs utilizing the Povarov reaction. This class of compounds is of significant interest in medicinal chemistry due to the widespread biological activities associated with the tetrahydroquinoline scaffold. The inclusion of a trifluoromethyl group can enhance metabolic stability and biological efficacy.

Introduction

The Povarov reaction is a powerful and versatile method for the construction of tetrahydroquinoline frameworks. It is a formal [4+2] cycloaddition reaction involving an electron-rich alkene and an imine, which is typically generated in situ from an aniline and an aldehyde. This three-component reaction allows for the rapid assembly of complex molecular architectures from simple starting materials, making it a highly attractive strategy in drug discovery and development. The synthesis of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline analogs is particularly relevant as these compounds have shown potential as anticancer agents.

Key Applications

  • Drug Discovery: Synthesis of libraries of novel tetrahydroquinoline analogs for screening against various biological targets.

  • Medicinal Chemistry: Exploration of structure-activity relationships (SAR) by modifying the substituents on the tetrahydroquinoline core.

  • Oncology Research: Investigation of the anticancer properties of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline derivatives and their mechanism of action.

Data Presentation

The following table summarizes representative quantitative data for the three-component Povarov reaction to synthesize substituted tetrahydroquinolines, based on analogous reactions found in the literature. Please note that specific yields for 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline analogs may vary and require optimization.

EntryAnilineAldehydeAlkeneCatalyst (mol%)SolventTime (h)Yield (%)Reference
14-MethoxyanilineBenzaldehydeN-VinylpyrrolidinoneInCl₃ (10)CH₂Cl₂1285[1]
2Aniline4-ChlorobenzaldehydeCyclopentadieneBF₃·OEt₂ (20)CH₂Cl₂492[2]
33-BromoanilineFurfuralEthyl vinyl etherSc(OTf)₃ (5)Acetonitrile2478[3]
44-Fluoroaniline4-Nitrobenzaldehyde2,3-DihydrofuranYb(OTf)₃ (10)Toluene1888[3]

Experimental Protocols

This section provides a detailed, representative protocol for the synthesis of a 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline analog via a Lewis acid-catalyzed three-component Povarov reaction.

Protocol 1: Lewis Acid-Catalyzed Three-Component Povarov Reaction

Materials:

  • 3-(Trifluoromethyl)aniline

  • Substituted aldehyde (e.g., benzaldehyde)

  • Electron-rich alkene (e.g., N-vinylpyrrolidinone)

  • Lewis acid catalyst (e.g., Indium(III) chloride (InCl₃) or Scandium(III) triflate (Sc(OTf)₃))

  • Anhydrous solvent (e.g., Dichloromethane (CH₂Cl₂), Acetonitrile, or Toluene)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 3-(Trifluoromethyl)aniline (1.0 mmol, 1.0 eq.).

  • Dissolve the aniline in the chosen anhydrous solvent (10 mL).

  • Add the substituted aldehyde (1.0 mmol, 1.0 eq.) to the solution and stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add the electron-rich alkene (1.2 mmol, 1.2 eq.) to the reaction mixture.

  • Add the Lewis acid catalyst (e.g., InCl₃, 0.1 mmol, 10 mol%) to the flask.

  • Stir the reaction mixture at the desired temperature (room temperature to reflux, depending on the specific reactants and catalyst) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline analog.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Visualizations

Povarov Reaction: General Mechanism

The following diagram illustrates the general mechanism of the Lewis acid-catalyzed three-component Povarov reaction.

Povarov_Reaction cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product Aniline 3-(Trifluoromethyl)aniline Imine In situ Imine Formation Aniline->Imine Aldehyde Aldehyde (R-CHO) Aldehyde->Imine Alkene Alkene Cycloaddition [4+2] Cycloaddition Alkene->Cycloaddition ActivatedImine Lewis Acid Activated Imine Imine->ActivatedImine + Lewis Acid ActivatedImine->Cycloaddition Product 7-(Trifluoromethyl)-1,2,3,4- tetrahydroquinoline Analog Cycloaddition->Product

Caption: General workflow of the three-component Povarov reaction.

Potential Signaling Pathway: PI3K/AKT/mTOR Inhibition

Some tetrahydroquinoline derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell growth and survival.[4][5] The PI3K/AKT/mTOR pathway is a frequently dysregulated pathway in cancer. The diagram below illustrates a potential mechanism of action for a 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline analog as an inhibitor of this pathway.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits Inhibitor 7-(CF3)-THQ Analog Inhibitor->PI3K Inhibition Inhibitor->AKT Inhibition Inhibitor->mTOR Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

Conclusion

The Povarov reaction provides an efficient and modular approach for the synthesis of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline analogs. The protocols and data presented herein serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents. Further investigation into the biological activities of these compounds is warranted to explore their full therapeutic potential.

References

Application

Gold-Catalyzed Synthesis of Functionalized Tetrahydroquinolines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the synthesis of functionalized tetrahydroquinolines utilizing gold catalys...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of functionalized tetrahydroquinolines utilizing gold catalysis. The methodologies outlined herein offer efficient and selective routes to this important heterocyclic scaffold, which is a common motif in pharmaceuticals and biologically active compounds.

Introduction

Tetrahydroquinolines are a privileged structural motif in medicinal chemistry, exhibiting a wide range of biological activities. Gold catalysis has emerged as a powerful tool for the synthesis of these complex molecules, offering mild reaction conditions, high functional group tolerance, and unique reactivity. This document details two prominent gold-catalyzed methods for the synthesis of functionalized tetrahydroquinolines: Intramolecular Hydroarylation and Transfer Hydrogenation, and Tandem Hydroamination/Asymmetric Transfer Hydrogenation.

Gold-Catalyzed Intramolecular Hydroarylation and Transfer Hydrogenation

This method provides a novel and efficient protocol for constructing tetrahydroquinolines from readily available N-aryl propargylamines through a tandem reaction involving intramolecular hydroarylation and transfer hydrogenation.[1][2][3][4]

Reaction Scheme

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_conditions Conditions cluster_products Product Reactant1 N-Aryl Propargylamine Process Process Reactant1->Process Intramolecular Hydroarylation Reactant2 Hantzsch Ester Intermediate Intermediate Reactant2->Intermediate Transfer Hydrogenation Catalyst XPhosAuNTf2 Catalyst->Process Solvent HFIP Solvent->Process Temperature Optimized Temperature Temperature->Process Product Functionalized Tetrahydroquinoline Process->Intermediate Dihydroquinoline Intermediate Intermediate->Product

Caption: Gold-Catalyzed Intramolecular Hydroarylation and Transfer Hydrogenation.

Experimental Protocol

General Procedure: [2] To a solution of the N-aryl propargylamine (0.2 mmol) in HFIP (2.0 mL) is added the Hantzsch ester (0.3 mmol) and XPhosAuNTf2 (5 mol%). The reaction mixture is stirred at the optimized temperature (typically 60-80 °C) for the specified time (typically 12-24 h). Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired tetrahydroquinoline product.

Substrate Scope and Yields

The following table summarizes the scope of the reaction with various substituted N-aryl propargylamines.

EntryProductYield (%)
1HHH4-methyl-1,2,3,4-tetrahydroquinoline87
2MeHH4,6-dimethyl-1,2,3,4-tetrahydroquinoline85
3OMeHH6-methoxy-4-methyl-1,2,3,4-tetrahydroquinoline82
4ClHH6-chloro-4-methyl-1,2,3,4-tetrahydroquinoline78
5HMeH4,8-dimethyl-1,2,3,4-tetrahydroquinoline80
6HHPh4-phenyl-1,2,3,4-tetrahydroquinoline75

Data extracted from Yi et al., J. Org. Chem. 2023, 88, 11945-11953.[2]

Gold-Catalyzed Tandem Hydroamination/Asymmetric Transfer Hydrogenation

This powerful strategy enables the synthesis of chiral tetrahydroquinolines with high enantioselectivity. The reaction proceeds via a gold-catalyzed intramolecular hydroamination followed by a chiral phosphoric acid-catalyzed asymmetric transfer hydrogenation.[5][6][7][8][9][10]

Signaling Pathway

G cluster_reactants Reactants cluster_catalysts Catalysts cluster_process Tandem Reaction Sequence cluster_products Product Reactant1 2-(2-Propynyl)aniline Derivative Step1 Au-Catalyzed Intramolecular Hydroamination Reactant1->Step1 Reactant2 Hantzsch Ester Step3 Asymmetric Transfer Hydrogenation Reactant2->Step3 Catalyst1 Achiral Gold Complex (e.g., IPrAuCl/AgOTf) Catalyst1->Step1 Catalyst2 Chiral Brønsted Acid (e.g., (R)-TRIP) Step2 Isomerization Catalyst2->Step2 Catalyst2->Step3 Step1->Step2 1,4-Dihydroquinoline Intermediate Step2->Step3 3,4-Dihydroquinolinium Intermediate Product Chiral Functionalized Tetrahydroquinoline Step3->Product

Caption: Tandem Hydroamination/Asymmetric Transfer Hydrogenation Pathway.

Experimental Protocol

General Procedure: [8][10] In a flame-dried Schlenk tube, the 2-(2-propynyl)aniline derivative (0.1 mmol), Hantzsch ester (0.12 mmol), and chiral phosphoric acid (e.g., (R)-TRIP, 5 mol%) are dissolved in an anhydrous solvent (e.g., toluene, 1.0 mL) under an argon atmosphere. The gold catalyst (e.g., IPrAuCl/AgOTf, 2 mol%) is then added, and the reaction mixture is stirred at the specified temperature (e.g., room temperature or slightly elevated) for the required time (typically 24-48 h). After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the enantiomerically enriched tetrahydroquinoline.

Substrate Scope, Yields, and Enantioselectivities

This table showcases the versatility of the tandem reaction with various substrates.

EntryProductYield (%)ee (%)
1HPh4-phenyl-1,2,3,4-tetrahydroquinoline9598
2MePh6-methyl-4-phenyl-1,2,3,4-tetrahydroquinoline9297
3OMePh6-methoxy-4-phenyl-1,2,3,4-tetrahydroquinoline8899
4ClPh6-chloro-4-phenyl-1,2,3,4-tetrahydroquinoline9096
5HMe4-methyl-1,2,3,4-tetrahydroquinoline8595
6Hn-Pr4-propyl-1,2,3,4-tetrahydroquinoline8997

Representative data compiled from the work of Gong and Han's groups.[8][10]

Conclusion

The gold-catalyzed methodologies presented provide efficient and versatile access to a diverse range of functionalized tetrahydroquinolines. The mild reaction conditions and broad substrate compatibility make these protocols highly valuable for applications in medicinal chemistry and drug discovery. The asymmetric variant, in particular, offers a powerful tool for the synthesis of chiral tetrahydroquinolines with excellent enantiocontrol. Researchers are encouraged to adapt and optimize these protocols for their specific synthetic targets.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to improve the yield and purity of 7-(Trifluoromethyl)-1,2,3,4-tetr...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to improve the yield and purity of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline synthesis. The primary focus is on the catalytic hydrogenation of 7-(Trifluoromethyl)quinoline, a common and effective synthetic route.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline?

The most prevalent method is the catalytic hydrogenation of the parent heteroaromatic compound, 7-(Trifluoromethyl)quinoline. This reaction involves the reduction of the pyridine ring of the quinoline system using hydrogen gas in the presence of a metal catalyst. This approach is favored for its high atom economy and straightforward procedure.[1][2]

Q2: Which catalysts are typically used for this hydrogenation?

A range of heterogeneous catalysts can be employed. The most common are platinum-group metals on a carbon support, such as Palladium on Carbon (Pd/C) and Platinum on Carbon (Pt/C).[1][3] Other effective catalysts include Raney Nickel, Ruthenium, and Rhodium complexes.[4][5] Recent research has also explored the use of earth-abundant metal catalysts like fluorine-modified cobalt and nickel composites under various conditions, including electrochemical hydrogenation.[4][6]

Q3: Why is my hydrogenation reaction slow or incomplete?

Several factors can lead to a sluggish or incomplete reaction:

  • Catalyst Inactivity: The catalyst may be old, poisoned, or used in insufficient quantity.

  • Insufficient Pressure: Hydrogen pressure is a critical parameter. Low pressure may result in slow reaction rates.

  • Poor Mass Transfer: Inefficient stirring can limit the contact between the hydrogen gas, the substrate in solution, and the solid catalyst.

  • Low Temperature: While milder conditions are often desired, some catalyst systems require elevated temperatures to achieve a reasonable reaction rate.

Q4: What are common side products, and how can they be minimized?

A potential side reaction is the over-reduction of the benzene ring, leading to the formation of decahydroquinoline byproducts. This is more likely to occur under harsh conditions (high temperature and pressure).[6] To minimize this, it is crucial to monitor the reaction progress and use conditions selective for the hydrogenation of the pyridine ring.

Q5: Can this hydrogenation be performed without high-pressure equipment?

Yes, transfer hydrogenation is an alternative that avoids the need for high-pressure hydrogen gas. This method uses a hydrogen donor molecule, such as formic acid, ammonium formate, or triethylsilane, in the presence of a catalyst (commonly Pd/C).[7] Additionally, electrochemical methods using water as a hydrogen source can operate at ambient pressure.[6]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low or No Yield of the Desired Product
Potential Cause Suggested Solution
Catalyst Poisoning Substrates or solvents containing sulfur, thiols, or other strong Lewis bases can poison noble metal catalysts. Ensure high purity of starting materials and solvents. If poisoning is suspected, filter the reaction mixture and add fresh catalyst.
Inactive Catalyst The catalyst may have degraded over time or through improper handling. Use a fresh batch of catalyst. For heterogeneous catalysts like Pd/C, ensure it has not been overly exposed to air.
Insufficient Hydrogen Pressure The reaction may require higher H₂ pressure to proceed efficiently. Gradually increase the pressure (e.g., from 30 bar to 50 bar) and monitor the reaction progress. Ensure your equipment is rated for the intended pressure.[8]
Inadequate Temperature Increase the reaction temperature in increments (e.g., 10-20 °C). Some systems require thermal energy to overcome the activation barrier. For example, some Ni-based catalysts work well at 100 °C.[4]
Poor Solubility Ensure the 7-(Trifluoromethyl)quinoline starting material is fully dissolved in the chosen solvent. Poor solubility limits access to the catalyst's active sites. Consider a co-solvent system if necessary.
Problem 2: Formation of Impurities or Byproducts
Potential Cause Suggested Solution
Over-reduction Excessive reaction time or overly harsh conditions (high temperature/pressure) can lead to the reduction of the benzene ring.[6] Monitor the reaction by TLC or GC/MS and stop it once the starting material is consumed.
Dehalogenation While less common for trifluoromethyl groups than for chloro or bromo groups, dehalogenation can occur under certain conditions. If this is observed, try using a milder catalyst or reaction conditions (lower temperature/pressure).
Incomplete Reaction A mixture of starting material and product indicates an incomplete reaction. Refer to the solutions for "Low or No Yield" to drive the reaction to completion.

Data on Hydrogenation Conditions

The selection of catalyst, solvent, temperature, and pressure significantly impacts the reaction yield. The following table summarizes conditions reported for the hydrogenation of quinoline and its derivatives, providing a baseline for optimization.

CatalystH₂ PressureTemperatureSolventYieldNotes
Ni/C Composite[4]100 atm100 °CMethanolQuantitativeEffective for a range of substituted quinolines.
Pd/CN[9]20 bar50 °CNot specified86.6–97.8%Mild conditions with high yields reported.
Co-F (Electrochemical)[6]AmbientRoom Temp.1.0 M KOH/dioxaneup to 94%Uses water as a hydrogen source; avoids H₂ gas.
Pd/MgO[8]40 atm150 °CTHFHigh RateStudy focused on reaction rate; indicates high temperature and pressure can be effective.
Raney Nickel[5]Not specifiedNot specifiedWaterup to 99%A green and inexpensive option.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is a standard method adaptable for the synthesis of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline.

Materials:

  • 7-(Trifluoromethyl)quinoline

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Ethanol or Methanol (anhydrous)

  • High-pressure autoclave/hydrogenator

  • High-purity hydrogen gas

  • Celite or another filtration aid

Procedure:

  • Reaction Setup: In a suitable glass liner for the autoclave, dissolve 7-(Trifluoromethyl)quinoline (1.0 eq) in anhydrous ethanol or methanol (approx. 0.1 M concentration).

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% by weight relative to the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Place the liner in the autoclave. Seal the vessel securely.

  • Purge the autoclave multiple times (typically 3-5 times) with high-purity hydrogen gas to remove all air.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50 bar).

  • Begin vigorous stirring and heat the reaction to the desired temperature (e.g., 60 °C).

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 12-24 hours.

  • Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen gas.

  • Purge the vessel with an inert gas.

  • Filtration: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric upon exposure to air, especially when dry. Do not allow the filter cake to dry completely. Keep it wet with solvent.

  • Wash the filter cake with additional solvent (ethanol or methanol).

  • Purification: Combine the filtrate and washings. Remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by vacuum distillation to obtain pure 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline.

Visual Guides

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Hydrogenation cluster_workup Work-up & Purification start Start: 7-(Trifluoromethyl)quinoline dissolve Dissolve in Solvent (e.g., Ethanol) start->dissolve add_catalyst Add Pd/C Catalyst (Under Inert Atmosphere) dissolve->add_catalyst seal Seal in Autoclave add_catalyst->seal purge Purge with H₂ seal->purge pressurize Pressurize (e.g., 50 bar H₂) purge->pressurize react Heat and Stir (e.g., 60°C, 12-24h) pressurize->react cool_vent Cool & Vent H₂ react->cool_vent filter Filter through Celite (Caution: Pyrophoric) concentrate Concentrate Filtrate purify Purify (Chromatography/Distillation) product Final Product

// Causes cause1 [label="Catalyst Issue?", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; cause2 [label="Condition Issue?", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; cause3 [label="Substrate/Solvent Issue?", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

start -> cause1; start -> cause2; start -> cause3;

// Solutions for Catalyst sol1a [label="Use Fresh Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol1b [label="Increase Catalyst Loading", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cause1 -> sol1a; cause1 -> sol1b;

// Solutions for Conditions sol2a [label="Increase H₂ Pressure", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol2b [label="Increase Temperature", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol2c [label="Increase Stirring Rate", fillcolor="#34A853", fontcolor="#FFFFFF"]; cause2 -> sol2a; cause2 -> sol2b; cause2 -> sol2c;

// Solutions for Substrate/Solvent sol3a [label="Check Purity of Materials", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol3b [label="Ensure Full Dissolution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cause3 -> sol3a; cause3 -> sol3b; } caption="Troubleshooting decision tree for low yield."

References

Optimization

Technical Support Center: Purification of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline

For Researchers, Scientists, and Drug Development Professionals This technical support center provides comprehensive guidance for the purification of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline. Below you will find t...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the purification of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended purification methods for 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline?

A1: The two primary methods for purifying 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline are silica gel column chromatography and recrystallization. The choice between these methods will depend on the impurity profile of your crude material and the desired final purity.

Q2: What is a good starting point for a solvent system in silica gel column chromatography?

A2: A common starting point for the purification of quinoline derivatives is a non-polar solvent mixture with a moderately polar modifier. For 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline, a gradient of ethyl acetate in hexanes is a good initial choice. Based on protocols for similar compounds, a mobile phase of 10% ethyl acetate in hexane can be effective.[1] It is crucial to first determine the optimal solvent system using Thin-Layer Chromatography (TLC).[1]

Q3: What are some suitable solvents for the recrystallization of this compound?

A3: While a specific solvent for 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline is not widely reported, ethanol has been successfully used for the recrystallization of other trifluoromethylated quinoline derivatives.[2] A general approach is to screen various solvents with different polarities, such as ethanol, isopropanol, ethyl acetate, toluene, or hexane/ethyl acetate mixtures, to find a solvent that dissolves the compound when hot but has low solubility when cold.

Q4: What are the common impurities I should be aware of during the synthesis and purification?

A4: The synthesis of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline typically involves the reduction of 7-(trifluoromethyl)quinoline. Therefore, common impurities may include:

  • Unreacted starting material: 7-(trifluoromethyl)quinoline.

  • Partially hydrogenated intermediates.

  • Byproducts from the reducing agent.

  • Polymeric materials formed under harsh reaction conditions.

Q5: How can I visualize 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline on a TLC plate?

A5: Due to the aromatic quinoline core, this compound is expected to be UV-active. Therefore, the primary method for visualization is using a UV lamp at 254 nm, where it should appear as a dark spot on a fluorescent TLC plate.[3] If the compound is not UV-active or for better visualization, staining with a potassium permanganate solution can be used, as the secondary amine is susceptible to oxidation.

Troubleshooting Guides

Column Chromatography
Issue Possible Cause(s) Suggested Solution(s)
Product is not eluting from the column The mobile phase is not polar enough.Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If the compound is highly polar, a small percentage of methanol in dichloromethane might be necessary.
Poor separation of product and impurities The chosen solvent system has poor selectivity.Perform a systematic TLC analysis with various solvent systems (e.g., trying different solvent combinations like dichloromethane/methanol or toluene/ethyl acetate) to find an optimal mobile phase that provides good separation (aim for an Rf value of 0.2-0.4 for the product).[4]
Streaking or tailing of the product spot on TLC and column The compound is basic and interacts strongly with the acidic silica gel.Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase to neutralize the acidic sites on the silica gel.[2]
Product degradation on the column The compound is sensitive to the acidic nature of silica gel.Deactivate the silica gel by pre-treating it with a solution of triethylamine in the mobile phase. Alternatively, use a different stationary phase like neutral alumina.
Low recovery of the product The compound may be irreversibly adsorbed onto the silica gel. The compound might be volatile and lost during solvent removal.Use a less active stationary phase like deactivated silica or alumina. Use gentle conditions for solvent removal with a rotary evaporator, avoiding high temperatures and prolonged vacuum.
Recrystallization
Issue Possible Cause(s) Suggested Solution(s)
The compound "oils out" instead of crystallizing The boiling point of the solvent is too high, or the solution is cooled too quickly. The compound may be impure, leading to a lower melting point.Use a lower-boiling point solvent. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Try to pre-purify the crude material by a quick filtration through a small plug of silica gel to remove gross impurities.
No crystal formation upon cooling The solution is not sufficiently saturated. The compound is too soluble in the chosen solvent even at low temperatures.Evaporate some of the solvent to increase the concentration and then try cooling again. Try a different solvent in which the compound is less soluble. You can also try adding a less polar "anti-solvent" dropwise to the solution until it becomes slightly cloudy, then warm to clarify and cool slowly.
Low recovery of crystals The compound has significant solubility in the cold solvent. The volume of solvent used for washing the crystals was too large.Cool the solution in an ice-salt bath to further decrease the solubility. Wash the collected crystals with a minimal amount of ice-cold solvent.
Crystals are colored or appear impure Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before allowing the solution to cool.

Data Presentation

Table 1: Comparison of Purification Methods for Tetrahydroquinoline Derivatives

Purification MethodStationary/Solvent SystemTypical Yield (%)Typical Purity (%)AdvantagesDisadvantages
Flash Column Chromatography Silica Gel / Hexane:Ethyl Acetate (e.g., 9:1)[1]70-90>95Good for separating complex mixtures and removing baseline impurities.Can be time-consuming and requires larger volumes of solvent. Potential for product degradation on silica.
Recrystallization Ethanol or Hexane/Ethyl Acetate60-85>98Can provide very high purity. Cost-effective and scalable.Requires finding a suitable solvent. May not be effective for removing impurities with similar solubility.
Preparative TLC Silica Gel / Dichloromethane:Methanol (e.g., 98:2)50-70>97Good for small-scale purification and for separating close-running spots.Limited to small sample quantities.

Note: The values presented are typical for substituted tetrahydroquinolines and may vary for 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline.

Experimental Protocols

Protocol 1: Silica Gel Flash Column Chromatography
  • TLC Analysis:

    • Dissolve a small amount of the crude 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline in a volatile solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a TLC chamber with a starting solvent system of 10% ethyl acetate in hexane.[1]

    • Visualize the spots under UV light (254 nm).

    • Adjust the solvent polarity to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired product.[4]

  • Column Preparation:

    • Select an appropriate size glass column and dry-pack it with silica gel (230-400 mesh).

    • Wet the column by passing the selected mobile phase through the silica gel until it is fully saturated and equilibrated.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder ("dry loading").

    • Carefully add the dry-loaded sample to the top of the prepared column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase, applying gentle air pressure to maintain a steady flow.

    • Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline.

Protocol 2: Recrystallization
  • Solvent Selection:

    • In a small test tube, add a small amount of the crude product.

    • Add a few drops of a potential solvent (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture) and heat gently.

    • A suitable solvent will dissolve the compound when hot but will result in the formation of a precipitate upon cooling to room temperature and then in an ice bath.

  • Dissolution:

    • Place the crude material in an Erlenmeyer flask.

    • Add the minimum amount of the hot recrystallization solvent required to just dissolve the solid.

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated charcoal and swirl the hot solution for a few minutes.

    • Perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the ice-cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Mandatory Visualization

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_final Final Product Crude_Product Crude 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline TLC_Analysis TLC Analysis to Determine Impurity Profile Crude_Product->TLC_Analysis Initial Assessment Column_Chromatography Silica Gel Column Chromatography TLC_Analysis->Column_Chromatography Complex Mixture Recrystallization Recrystallization TLC_Analysis->Recrystallization Minor Impurities Purity_Analysis Purity Analysis (TLC, NMR, etc.) Column_Chromatography->Purity_Analysis Recrystallization->Purity_Analysis Purity_Analysis->Column_Chromatography Repurify if needed Purity_Analysis->Recrystallization Repurify if needed Pure_Product Pure 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline Purity_Analysis->Pure_Product Purity >98%

Caption: Decision workflow for selecting a purification method.

Troubleshooting_Column_Chromatography Start Poor Separation in Column Chromatography Check_TLC Review TLC Data Start->Check_TLC Optimize_Solvent Optimize Mobile Phase Check_TLC->Optimize_Solvent Rf too high/low or poor spot separation Add_Modifier Add Basic Modifier (e.g., Triethylamine) Check_TLC->Add_Modifier Streaking/Tailing Observed Change_Stationary_Phase Change Stationary Phase (e.g., Alumina) Check_TLC->Change_Stationary_Phase Decomposition on Silica Successful_Separation Successful Separation Optimize_Solvent->Successful_Separation Add_Modifier->Successful_Separation Change_Stationary_Phase->Successful_Separation

Caption: Troubleshooting logic for column chromatography.

References

Troubleshooting

Technical Support Center: Tetrahydroquinoline Synthesis

Welcome to the technical support center for tetrahydroquinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges en...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tetrahydroquinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during the synthesis of tetrahydroquinolines.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Low yield and significant tar formation in Skraup/Doebner-von Miller synthesis.

Question: My Skraup or Doebner-von Miller reaction is producing a low yield of the desired tetrahydroquinoline and a large amount of black, tarry byproduct. How can I improve this?

Answer: Tar formation is a prevalent issue in the Skraup and Doebner-von Miller reactions, primarily due to the highly exothermic nature of the reaction and polymerization of intermediates.[1][2] Here are several strategies to mitigate this:

  • Use of a Moderator: The addition of a moderator, such as ferrous sulfate (FeSO₄) or boric acid, can help to control the vigorous and exothermic nature of the Skraup reaction.[2] Ferrous sulfate is thought to act as an oxygen carrier, leading to a more controlled oxidation.[2]

  • Temperature Control: Strict temperature control is crucial. The slow and careful addition of concentrated sulfuric acid while providing external cooling (e.g., an ice bath) can prevent overheating, which leads to decomposition and tar formation.[2]

  • Biphasic Reaction Medium (for Doebner-von Miller): To prevent the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound in the Doebner-von Miller synthesis, utilizing a two-phase (biphasic) reaction medium is highly effective.[1][2] This sequesters the carbonyl compound in an organic phase, significantly reducing polymerization and increasing the yield of the desired quinoline.[2]

  • Microwave Irradiation: The use of microwave heating has been shown to reduce reaction times and improve yields in the Skraup synthesis.[1]

  • Ionic Liquids: Replacing concentrated sulfuric acid with a Brønsted-acidic ionic liquid can result in a cleaner reaction and may eliminate the need for an external oxidant.[1]

Issue 2: Formation of regioisomers in Combes or Friedländer synthesis.

Question: I am synthesizing a substituted tetrahydroquinoline using the Combes (or Friedländer) reaction with an unsymmetrical ketone, and I'm obtaining a mixture of regioisomers. How can I control the regioselectivity?

Answer: The formation of regioisomers is a common challenge when using unsymmetrical β-diketones in the Combes synthesis or unsymmetrical ketones in the Friedländer synthesis.[2][3] The cyclization can occur at two different positions, and the outcome is influenced by both steric and electronic factors.[4]

Strategies for the Combes Synthesis:

  • Substituent Effects: The steric bulk of the substituents on the β-diketone plays a significant role in the rate-determining electrophilic aromatic annulation step.[4] Increasing the bulk of one R group on the diketone can favor the formation of one regioisomer.[4]

  • Aniline Substituents: The electronic properties of substituents on the aniline also influence regioselectivity. Methoxy-substituted anilines tend to favor the formation of 2-CF₃-quinolines in modified Combes reactions, while chloro- or fluoroanilines favor the 4-CF₃ regioisomer.[4]

Strategies for the Friedländer Synthesis:

  • Catalyst Selection: The choice of catalyst can influence the regiochemical outcome. Specific amine catalysts or ionic liquids have been shown to favor the formation of one regioisomer.[3]

  • Reaction Conditions: Careful optimization of the reaction temperature and solvent can impact the regioselectivity.

Issue 3: Catalyst deactivation during catalytic hydrogenation of quinolines.

Question: My catalytic hydrogenation of a quinoline to a tetrahydroquinoline starts well but then slows down or stops completely before the reaction is finished. What could be causing this catalyst deactivation?

Answer: Catalyst deactivation is a frequent issue in the hydrogenation of nitrogen-containing heterocycles like quinolines. The primary causes are:

  • Catalyst Poisoning: The nitrogen atom in the quinoline ring has a lone pair of electrons that can strongly coordinate to the active metal center of the catalyst (e.g., Palladium, Rhodium).[5][6] This coordination blocks the active sites, preventing further catalytic cycles and leading to a loss of activity.[5][6]

  • Fouling: Insoluble byproducts or polymers can deposit on the catalyst surface, physically blocking the active sites.[6]

  • Sintering: High reaction temperatures can cause the metal nanoparticles of the catalyst to agglomerate, reducing the active surface area.[6]

Troubleshooting Steps:

  • Ligand Selection: The use of bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can help to stabilize the active catalytic species and lessen the inhibitory effect of the quinoline nitrogen.[5]

  • Inert Atmosphere: Palladium catalysts, especially in their active Pd(0) state, are sensitive to air. Ensure the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen).[5]

  • Reagent Purity: Impurities in the quinoline substrate or solvent can act as catalyst poisons. Ensure high purity of all reagents.[5]

  • Washing the Catalyst: In some cases, washing the catalyst with a polar solvent like ethanol between cycles can regenerate its activity, suggesting that deactivation may be due to the strong binding of the N-heterocycle to the catalyst surface.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in tetrahydroquinoline synthesis via reductive cyclization of nitroarenes?

A1: A primary side product is the corresponding quinoline. This occurs when aromatization happens after the cyclization step instead of the final reduction to the tetrahydroquinoline. Rapid reduction of both the nitro group and any side-chain double bonds is crucial to prevent the formation of quinoline by-products.[8] The choice of solvent can play a critical role; for instance, dichloromethane has been shown to provide better selectivity and higher yields in some cases.[8]

Q2: My Pfitzinger reaction is messy and gives a low yield. What can I do?

A2: The Pfitzinger reaction, which condenses isatin with a carbonyl compound, can be prone to side reactions, including the self-condensation of the carbonyl component, leading to tar formation.[9] To improve the outcome:

  • Stepwise Addition: A modified procedure where the isatin is first reacted with the base to open the ring before the carbonyl compound is added can lead to a cleaner reaction.[9]

  • Use of a Proxy: For reactive carbonyl compounds like biacetyl, using a more stable proxy such as 3-hydroxybutanone (acetoin) or 3-chlorobutanone can prevent tar formation.[9]

  • Temperature Control: For sensitive substrates like diethyl oxaloacetate, carrying out the reaction at or slightly above room temperature for a longer duration can favor the desired reaction over decomposition.[9]

Q3: How can I control the formation of dihydroquinoline or decahydroquinoline impurities during the hydrogenation of quinoline?

A3: The degree of hydrogenation is dependent on the reaction conditions and the catalyst used.

  • Incomplete Hydrogenation (Dihydroquinolines): This can occur with insufficient reaction time, lower hydrogen pressure, or a less active catalyst. For example, using 5% Pd/C at 1 atm of H₂ might primarily yield dihydroquinoline, whereas at 4 atm, quinoline might be the major product due to aromatization.[8]

  • Over-hydrogenation (Decahydroquinolines): The formation of fully saturated decahydroquinolines can be favored by more forcing conditions (higher temperature and pressure) and more active catalysts. Careful monitoring of the reaction progress (e.g., by TLC or GC) is essential to stop the reaction once the desired tetrahydroquinoline is formed. The reaction network can be complex, with pathways leading to 1,2,3,4-tetrahydroquinoline and 5,6,7,8-tetrahydroquinoline, both of which can be further hydrogenated to decahydroquinoline.[7][10]

Data on Reaction Yields and Conditions

Table 1: Influence of Catalyst and Hydrogen Pressure on the Reductive Cyclization of a Dihydroquinoline Precursor. [8]

CatalystH₂ Pressure (atm)Major ProductYield
5% Pd/C1Dihydroquinoline-
5% Pd/C4Quinoline-
5% Pt/C4cis-TetrahydroquinolineDominant

Table 2: Yields of Tetrahydroquinolines via Reductive Cyclization of 2-Nitrochalcones. [8]

SolventYield Range
Dichloromethane65-90%

Experimental Protocols

Protocol 1: Moderated Skraup Synthesis of Quinoline

Warning: This reaction is highly exothermic and potentially violent. It should be performed in a fume hood with appropriate safety precautions, including a safety shield.

  • Reaction Setup: In a large round-bottom flask equipped with a robust mechanical stirrer and a reflux condenser, add anhydrous ferrous sulfate (FeSO₄) as a moderator.

  • Addition of Reactants: To the flask, add the aniline derivative, followed by anhydrous glycerol. Stir the mixture to ensure it is homogeneous.

  • Acid Addition: While stirring vigorously and cooling the flask in an ice bath, slowly and carefully add concentrated sulfuric acid through the condenser at a rate that keeps the internal temperature under control.[2]

  • Oxidant Addition: Slowly add the oxidizing agent (e.g., nitrobenzene).

  • Reaction: Gently heat the mixture to initiate the reaction. Once started, the reaction will become vigorous. Be prepared to remove the heating and cool the flask if the reaction becomes too violent. After the initial vigorous phase subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion.

  • Workup: Cool the reaction mixture and carefully pour it into a large volume of water. Make the solution strongly alkaline with a concentrated sodium hydroxide solution.

  • Purification: The quinoline product is typically isolated from the tarry residue by steam distillation.[11] The distillate is then extracted with an organic solvent, dried, and the solvent is removed. Further purification can be achieved by vacuum distillation.

Visualizations

troubleshooting_workflow start Problem Encountered low_yield Low Yield / Tar Formation (Skraup/Doebner-von Miller) start->low_yield isomers Mixture of Regioisomers (Combes/Friedländer) start->isomers deactivation Catalyst Deactivation (Hydrogenation) start->deactivation byproducts Quinoline/Dihydroquinoline Byproducts start->byproducts solution1 Use Moderator (FeSO₄) Control Temperature Use Biphasic Medium low_yield->solution1 solution2 Modify Substituents (Steric/Electronic) Optimize Catalyst & Conditions isomers->solution2 solution3 Select Bulky Ligands Ensure Inert Atmosphere Purify Reagents deactivation->solution3 solution4 Optimize Solvent Control Reaction Time/Pressure Monitor Reaction Closely byproducts->solution4

Caption: Troubleshooting decision tree for common issues in tetrahydroquinoline synthesis.

reaction_pathways cluster_desired Desired Pathway cluster_side Side Reactions Reactants Starting Materials Intermediate Intermediate Reactants->Intermediate Cyclization Polymer Tar/Polymer (Side Product) Reactants->Polymer Polymerization THQ Tetrahydroquinoline (Desired Product) Intermediate->THQ Reduction Quinoline Quinoline (Side Product) Intermediate->Quinoline Aromatization

Caption: Competing reaction pathways in tetrahydroquinoline synthesis.

References

Optimization

Optimization of reaction conditions for Povarov reaction

Welcome to the technical support center for the Povarov reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this powerful three-component reaction...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Povarov reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this powerful three-component reaction for the synthesis of tetrahydroquinolines and other related nitrogen-containing heterocycles.

Frequently Asked Questions (FAQs)

Q1: What is the Povarov reaction and what are its key components?

The Povarov reaction is a formal [4+2] cycloaddition reaction used to synthesize substituted quinolines and, more commonly, tetrahydroquinolines.[1][2] It is a multi-component reaction that typically involves:

  • An aniline (or a derivative)

  • An aldehyde (or a ketone)

  • An electron-rich alkene (dienophile), such as an enol ether or enamine.[1]

These components can be reacted in a one-pot synthesis, where an aromatic imine is generated in situ from the aniline and aldehyde, which then reacts with the alkene.[3][4]

Q2: What are the common catalysts used for the Povarov reaction?

The Povarov reaction is typically catalyzed by acids. The most common types of catalysts are:

  • Lewis acids: These are the most frequently used catalysts and have been shown to be very effective.[3][4] Examples include Boron trifluoride (BF₃), Scandium(III) triflate (Sc(OTf)₃), Ytterbium(III) triflate (Yb(OTf)₃), and Indium(III) chloride (InCl₃).[1][5][6] Lewis acids activate the imine for electrophilic addition by the alkene.[1][7]

  • Brønsted acids: Protic acids like p-toluenesulfonic acid (p-TsOH), trifluoroacetic acid (TFA), and chiral phosphoric acids can also effectively catalyze the reaction.[6][8][9]

The choice of catalyst can significantly impact the reaction yield and stereoselectivity.[8]

Q3: What is the general mechanism of the Povarov reaction?

The reaction mechanism involves the following key steps:

  • Imine Formation: The aniline and aldehyde react to form a Schiff base (imine). This can be done as a separate step or in situ.[1]

  • Activation: A Lewis or Brønsted acid catalyst activates the imine, making it more electrophilic.[1][7]

  • Cycloaddition: The electron-rich alkene attacks the activated imine. This can proceed through a concerted [4+2] cycloaddition or a stepwise mechanism involving a Mannich-type addition followed by an intramolecular electrophilic aromatic substitution.[1][3]

  • Rearomatization/Tautomerization: The initial cycloadduct may then undergo further transformations, such as tautomerization or oxidation, to yield the final tetrahydroquinoline or quinoline product.[5]

A simplified representation of the Povarov reaction mechanism is shown below.

Povarov_Mechanism cluster_reactants Reactants cluster_reaction Reaction Pathway Aniline Aniline Imine In situ Imine Formation Aniline->Imine Aldehyde Aldehyde Aldehyde->Imine Alkene Electron-Rich Alkene Cycloaddition [4+2] Cycloaddition Alkene->Cycloaddition Activated_Imine Imine Activation (with Catalyst) Imine->Activated_Imine + Catalyst Activated_Imine->Cycloaddition Product Tetrahydroquinoline Cycloaddition->Product

Caption: General workflow of the Povarov reaction.

Troubleshooting Guide

This section addresses common problems encountered during the Povarov reaction and provides potential solutions.

Problem 1: Low or No Product Yield

Low or no yield is a frequent issue in organic synthesis.[10] For the Povarov reaction, several factors could be responsible.

Potential Cause Troubleshooting Steps
Inactive Catalyst - Ensure the catalyst is fresh and has been stored under appropriate conditions (e.g., anhydrous conditions for many Lewis acids).- Increase the catalyst loading. Some reactions may require stoichiometric amounts, although catalytic amounts are generally preferred.[4]- Screen different Lewis or Brønsted acids to find one that is optimal for your specific substrates.[8]
Poor Imine Formation - If preparing the imine separately, ensure its purity before use.- For in situ imine formation, consider adding dehydrating agents like molecular sieves to drive the equilibrium towards the imine.[1]
Unreactive Alkene - The Povarov reaction works best with electron-rich alkenes.[1] Ensure your alkene has sufficient electron-donating groups.- Consider using a more reactive alkene if possible.
Inappropriate Solvent - Solvent choice can significantly influence the reaction rate and yield.[5] Screen a range of solvents with varying polarities (e.g., dichloromethane, acetonitrile, toluene).[5][11]
Suboptimal Temperature - Some Povarov reactions proceed well at room temperature, while others require heating.[12] Experiment with a range of temperatures to find the optimum.
Reaction Time - Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. Premature or prolonged reaction times can lead to low yields or product decomposition.[10]

Problem 2: Formation of Side Products

The formation of byproducts can complicate purification and reduce the yield of the desired product.

Potential Cause Troubleshooting Steps
Dimerization or Polymerization of Reactants - Adjust the rate of addition of one of the reactants, particularly the alkene, to maintain a low concentration and minimize self-reaction.- Lowering the reaction temperature may also help to reduce the rate of side reactions.
Oxidation of Tetrahydroquinoline to Quinoline - If the desired product is the tetrahydroquinoline, avoid harsh oxidizing conditions and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).- Conversely, if the quinoline is the desired product, an oxidant may need to be added after the cycloaddition step.[13]
Formation of Stereoisomers - The Povarov reaction can produce diastereomers and enantiomers. The diastereoselectivity can sometimes be controlled by the choice of catalyst and reaction conditions.[9]- For enantioselective synthesis, a chiral catalyst (e.g., a chiral Brønsted acid) is required.[6]

A logical workflow for troubleshooting low yield in a Povarov reaction is outlined below.

Troubleshooting_Workflow Start Low/No Yield Check_Catalyst Is the catalyst active and at the correct loading? Start->Check_Catalyst Optimize_Catalyst Screen different catalysts (Lewis/Brønsted acids) Check_Catalyst->Optimize_Catalyst No Check_Imine Is imine formation efficient? Check_Catalyst->Check_Imine Yes Optimize_Catalyst->Check_Imine Optimize_Imine Add dehydrating agent (e.g., molecular sieves) Check_Imine->Optimize_Imine No Check_Solvent_Temp Are the solvent and temperature optimal? Check_Imine->Check_Solvent_Temp Yes Optimize_Imine->Check_Solvent_Temp Optimize_Solvent_Temp Screen solvents and vary temperature Check_Solvent_Temp->Optimize_Solvent_Temp No Check_Alkene Is the alkene sufficiently electron-rich? Check_Solvent_Temp->Check_Alkene Yes Optimize_Solvent_Temp->Check_Alkene Consider_Alkene Consider a more reactive alkene Check_Alkene->Consider_Alkene No Success Improved Yield Check_Alkene->Success Yes Consider_Alkene->Success

Caption: Troubleshooting workflow for low yield in Povarov reactions.

Experimental Protocols & Data

This section provides a generalized experimental protocol and tables summarizing the effects of various reaction parameters based on literature data.

Generalized Experimental Protocol for a Three-Component Povarov Reaction

  • Preparation: To a flame-dried or oven-dried round-bottom flask equipped with a magnetic stir bar, add the aniline (1.0 mmol) and the aldehyde (1.0 mmol).

  • Solvent and Catalyst Addition: Add the chosen solvent (e.g., acetonitrile or dichloromethane, 5-10 mL). Begin stirring the mixture and then add the catalyst (e.g., Sc(OTf)₃, 10 mol%).

  • Imine Formation (in situ): Stir the mixture at room temperature for a specified time (e.g., 30 minutes) to allow for the in situ formation of the imine.

  • Alkene Addition: Add the electron-rich alkene (1.2 mmol, 1.2 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at the desired temperature (e.g., room temperature or reflux) and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench the reaction with an appropriate aqueous solution (e.g., saturated NaHCO₃ solution). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired tetrahydroquinoline derivative.

Table 1: Effect of Catalyst on the Povarov Reaction

Entry Catalyst Solvent Temperature (°C) Time (h) Yield (%) Reference
1NoneEthanolReflux240[8]
2AlCl₃EthanolReflux460[8]
3Acetic AcidEthanolReflux630[8]
4HClEthanolReflux545[8]
5Dy(OTf)₃Acetonitrile501671[13]
6InCl₃DichloromethaneRT--[5]

Note: Yields are highly substrate-dependent. This table is for illustrative purposes to show general trends.

Table 2: Effect of Solvent on the Povarov Reaction

Entry Catalyst Solvent Temperature (°C) Yield (%) Reference
1InCl₃DichloromethaneRTGood[5]
2InCl₃Ethyl EtherRTLess Efficient[5]
3InCl₃THFRTLess Efficient[5]
4InCl₃HexanesRTLess Efficient[5]
5Chiral Phosphoric AcidToluene6035[14]
6Chiral Phosphoric AcidDichloromethane6045[14]
7Chiral Phosphoric Acid1,2-Dichloroethane6055[14]

Note: "Good" and "Less Efficient" are qualitative descriptions from the cited literature where specific yields were not provided in the comparative text.

By systematically addressing the frequently asked questions, providing a clear troubleshooting guide with actionable steps, and presenting key data in an organized manner, researchers can more effectively optimize the Povarov reaction for their specific applications in drug discovery and organic synthesis.

References

Troubleshooting

Technical Support Center: Tetrahydroquinoline Synthesis via Reductive Amination

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of tetrahydroquinolines via reductiv...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of tetrahydroquinolines via reductive amination.

Troubleshooting Guide

Q1: I am observing very low or no yield of my target tetrahydroquinoline. What are the potential causes and how can I improve it?

Low yields in the reductive amination for tetrahydroquinoline synthesis can arise from several factors. A primary reason can be the instability of the intermediate imine, which may be susceptible to hydrolysis or side reactions.[1] Additionally, the choice and optimization of the catalyst and reducing agent are critical.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Moisture can hydrolyze the imine intermediate, preventing the cyclization and reduction steps. Ensure all solvents and reagents are thoroughly dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).[1]

  • Optimize the Catalyst: The type and loading of the catalyst can significantly impact the reaction. If you are using a metal catalyst like Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C), ensure it is active. The choice of catalyst can also influence the reaction pathway; for instance, 5% Pt/C has been shown to favor the formation of tetrahydroquinoline over dihydroquinoline or quinoline byproducts.[2]

  • Select the Appropriate Reducing Agent: The choice of reducing agent is crucial. While sodium borohydride (NaBH₄) is a common choice, it can sometimes reduce the starting aldehyde or ketone before imine formation.[3] Consider using a milder and more selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are known to preferentially reduce the imine in the presence of a carbonyl group.[3][4]

  • Control Reaction Temperature: Temperature plays a vital role. While higher temperatures can accelerate the reaction, they may also lead to the formation of byproducts or decomposition of the product. It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress.

  • Verify Reagent Purity: The purity of the starting materials (aniline derivatives, carbonyl compounds) is essential. Impurities can poison the catalyst or participate in unwanted side reactions.

Q2: My reaction is producing significant amounts of side products, such as over-alkylated amines or quinolines. How can I minimize their formation?

The formation of side products is a common issue in reductive amination. Over-alkylation can occur if the newly formed secondary amine reacts further with the carbonyl compound.[3] The formation of a fully aromatized quinoline can also be a competing pathway.[2]

Troubleshooting Steps:

  • Control Stoichiometry: To minimize over-alkylation, use a controlled stoichiometry of the amine and carbonyl compound. Using a slight excess of the amine can sometimes help, but this needs to be optimized for each specific reaction.

  • One-Pot vs. Stepwise Procedure: Consider a one-pot reaction where the imine is formed and reduced in situ.[4] This can minimize the concentration of the reactive imine at any given time, potentially reducing side reactions. A stepwise approach, where the imine is formed first and then the reducing agent is added, can also be beneficial as it allows for better control over the reaction conditions at each stage.

  • Choice of Catalyst and Reaction Conditions: As mentioned earlier, the catalyst can influence the product distribution. For example, using 5% Pd/C at 1 atm of H₂ has been reported to yield dihydroquinoline, while at 4 atm, quinoline was the major product. Switching to 5% Pt/C under 4 atm of H₂ favored the formation of the desired tetrahydroquinoline.[2]

  • Solvent Selection: The solvent can influence the reaction pathway. For instance, in certain reductive cyclizations, dichloromethane has been shown to provide better selectivity and higher yields compared to other solvents.[5]

Q3: I am facing difficulties in purifying my tetrahydroquinoline product from the reaction mixture. What are some effective purification strategies?

Purification can be challenging due to the similar polarities of the product and unreacted starting materials or byproducts.

Troubleshooting Steps:

  • Aqueous Work-up: A proper aqueous work-up is crucial to remove water-soluble impurities and catalyst residues. A dilute acid wash can help remove unreacted basic starting materials, while a basic wash can remove acidic impurities.[1]

  • Column Chromatography: Silica gel column chromatography is a standard method for purification. However, if the tetrahydroquinoline product is acid-sensitive, consider using a neutral stationary phase like alumina or deactivating the silica gel by adding a small amount of triethylamine to the eluent.[1]

  • Acid-Base Extraction: If chromatography is not ideal, acid-base liquid-liquid extraction can be a powerful technique to separate the basic amine product from neutral or acidic impurities.[6] The amine can be extracted into an acidic aqueous layer, which is then basified and re-extracted with an organic solvent.

  • Crystallization: If the product is a solid, crystallization can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of tetrahydroquinolines via reductive amination?

The synthesis of tetrahydroquinolines via reductive amination typically involves a domino reaction sequence. It starts with the reduction of a nitro group on an aryl ketone or aldehyde to an aniline. This is followed by the intramolecular condensation of the newly formed amine with the carbonyl group to form a cyclic imine. The final step is the reduction of this imine to yield the tetrahydroquinoline.[2]

Q2: Which reducing agents are commonly used for this synthesis?

Commonly used reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).[3][7] Catalytic hydrogenation using catalysts like Pd/C or Pt/C with a hydrogen source is also a widely used method.[2]

Q3: How can I monitor the progress of my reaction?

The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] These techniques allow for the identification of the starting materials, intermediates, and the final product, helping to determine the optimal reaction time.

Q4: Can this method be used for asymmetric synthesis of chiral tetrahydroquinolines?

Yes, asymmetric reductive amination can be employed to synthesize enantiomerically enriched tetrahydroquinolines. This typically involves the use of a chiral catalyst or a chiral auxiliary to control the stereochemical outcome of the reduction step.

Data Presentation

Table 1: Comparison of Reaction Conditions for Tetrahydroquinoline Synthesis

EntryStarting MaterialCatalyst (mol%)Reducing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
12-Nitroarylketone5% Pd/CH₂---93-98[2]
2Substituted QuinolineB(C₆F₅)₃Hydrosilane----[8]
32-NitrochalconeCatalytic HydrogenationH₂Dichloromethane--65-90[5]
4N-Aryl PropargylamineGold CatalystTransfer Hydrogenation---Good[8]

Note: This table provides a summary of various reported conditions and is intended for comparative purposes. Optimal conditions will vary depending on the specific substrate and desired product.

Experimental Protocols

General Protocol for Tetrahydroquinoline Synthesis via Reductive Amination of a 2-Nitroarylketone

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the 2-nitroarylketone (1.0 eq) and the catalyst (e.g., 5% Pd/C, 10 mol%).

  • Solvent Addition: Add an appropriate anhydrous solvent (e.g., ethanol or ethyl acetate).

  • Hydrogenation: The flask is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus). The reaction mixture is stirred vigorously under a hydrogen atmosphere.

  • Monitoring: The progress of the reaction is monitored by TLC or LC-MS. The initial reduction of the nitro group is followed by the formation of the cyclic imine and its subsequent reduction to the tetrahydroquinoline.

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel or another appropriate method to afford the desired tetrahydroquinoline.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Reagents Combine 2-Nitroarylketone and Catalyst Start->Reagents Solvent Add Anhydrous Solvent Reagents->Solvent Hydrogenation Introduce H2 Atmosphere and Stir Solvent->Hydrogenation Monitor Monitor Reaction (TLC/LC-MS) Hydrogenation->Monitor Filter Filter to Remove Catalyst Monitor->Filter Reaction Complete Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify Crude Product (e.g., Chromatography) Concentrate->Purify End End Product Purify->End

Caption: Experimental workflow for tetrahydroquinoline synthesis.

Troubleshooting_Guide Start Low/No Yield? Check_Conditions Check Reaction Conditions: - Anhydrous? - Inert Atmosphere? Start->Check_Conditions Yes Side_Products Side Products Observed? Start->Side_Products No Optimize_Catalyst Optimize Catalyst: - Type (e.g., Pt/C vs Pd/C) - Loading Check_Conditions->Optimize_Catalyst Optimize_Reducing_Agent Optimize Reducing Agent: - NaBH4 vs NaBH3CN - H2 pressure Optimize_Catalyst->Optimize_Reducing_Agent Check_Purity Check Reagent Purity Optimize_Reducing_Agent->Check_Purity Success Improved Results Check_Purity->Success Control_Stoichiometry Control Stoichiometry Side_Products->Control_Stoichiometry Yes Purification_Issue Purification Difficulty? Side_Products->Purification_Issue No One_Pot Consider One-Pot vs. Stepwise Procedure Control_Stoichiometry->One_Pot Solvent_Screen Screen Solvents One_Pot->Solvent_Screen Solvent_Screen->Success Workup Optimize Aqueous Work-up Purification_Issue->Workup Yes Purification_Issue->Success No Chromatography Modify Chromatography: - Neutral phase - Deactivate silica Workup->Chromatography Extraction Use Acid-Base Extraction Chromatography->Extraction Extraction->Success

Caption: Troubleshooting decision tree for synthesis.

References

Optimization

Technical Support Center: Scaling Up the Synthesis of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline

Welcome to the technical support center for the synthesis of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up this synthesis, troubleshoot common issues, and answer frequently asked questions.

Experimental Workflow Overview

The following diagram outlines the recommended two-step synthetic pathway for the scalable production of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline.

synthesis_workflow Overall Synthesis Workflow A Starting Material: 3-(Trifluoromethyl)aniline B Step 1: Skraup Quinoline Synthesis A->B Glycerol, H₂SO₄, Oxidizing Agent C Intermediate: 7-(Trifluoromethyl)quinoline B->C D Step 2: Catalytic Hydrogenation C->D H₂, Catalyst (e.g., Pd/C) E Final Product: 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline D->E

Caption: Overall synthesis workflow for 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline.

Detailed Experimental Protocols

Step 1: Synthesis of 7-(Trifluoromethyl)quinoline via Skraup Reaction

This protocol is adapted from established Skraup synthesis procedures for substituted anilines.[1]

Materials:

  • 3-(Trifluoromethyl)aniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • An oxidizing agent (e.g., nitrobenzene or arsenic acid)

  • Ferrous sulfate (optional, as a moderator)[2]

  • Sodium hydroxide solution (for neutralization)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.

  • To the flask, add 3-(trifluoromethyl)aniline and glycerol. If using, add ferrous sulfate as a moderator to control the reaction's exothermicity.[2]

  • Slowly and carefully add concentrated sulfuric acid through the dropping funnel with constant stirring and cooling in an ice bath.

  • Add the oxidizing agent (e.g., nitrobenzene).

  • Gently heat the mixture to initiate the reaction. The Skraup reaction is highly exothermic, so be prepared to remove the heat source and cool the flask if the reaction becomes too vigorous.[2]

  • Once the initial exothermic reaction subsides, heat the mixture to reflux for 3-4 hours to ensure the reaction goes to completion.

  • After reflux, allow the reaction mixture to cool to room temperature.

  • Carefully pour the cooled mixture into a large beaker of crushed ice and water.

  • Neutralize the acidic solution by slowly adding a concentrated sodium hydroxide solution until the pH is alkaline.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude 7-(trifluoromethyl)quinoline by vacuum distillation or column chromatography on silica gel.

Quantitative Data for Step 1:

ParameterValueReference
Typical Yield60-70%
Reaction Temperature130-140 °C
Reaction Time3-4 hours
Step 2: Catalytic Hydrogenation of 7-(Trifluoromethyl)quinoline

This protocol describes the reduction of the quinoline ring to a tetrahydroquinoline ring using catalytic hydrogenation.

Materials:

  • 7-(Trifluoromethyl)quinoline

  • Palladium on carbon (10% Pd/C) or Platinum on carbon (10% Pt/C)

  • Ethanol or Methanol (solvent)

  • Hydrogen gas

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

  • In a hydrogenation flask, dissolve 7-(trifluoromethyl)quinoline in a suitable solvent like ethanol or methanol.

  • Carefully add the Pd/C or Pt/C catalyst to the solution.

  • Place the flask in the hydrogenation apparatus.

  • Evacuate the flask and purge with nitrogen gas three times to remove any oxygen.

  • Introduce hydrogen gas to the desired pressure (typically 50-100 psi).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) until the uptake of hydrogen ceases.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the system with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude 7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline.

  • The product can be further purified by vacuum distillation or column chromatography if necessary.

Quantitative Data for Step 2 (Typical Conditions):

ParameterValue
Catalyst Loading5-10 mol%
Hydrogen Pressure50-100 psi
Reaction Temperature25-50 °C
Reaction Time4-24 hours
Typical Yield>90%

Troubleshooting Guides and FAQs

Step 1: Synthesis of 7-(Trifluoromethyl)quinoline (Skraup Reaction)

Q1: The Skraup reaction is too vigorous and difficult to control. What can I do?

A1: The Skraup synthesis is notoriously exothermic.[2] To moderate the reaction, you can:

  • Add a Moderator: Ferrous sulfate (FeSO₄) is commonly used to make the reaction less violent.[2]

  • Slow Acid Addition: Add the concentrated sulfuric acid very slowly and with efficient cooling in an ice bath.

  • Efficient Stirring: Ensure vigorous stirring to dissipate heat and prevent the formation of localized hot spots.

Q2: My yield of 7-(trifluoromethyl)quinoline is consistently low. What are the potential causes?

A2: Low yields can be attributed to several factors:

  • Incomplete Reaction: Ensure the reaction is heated at the appropriate temperature for a sufficient amount of time after the initial exothermic phase.

  • Purity of Reagents: Use high-purity 3-(trifluoromethyl)aniline and glycerol. Impurities can lead to side reactions.

  • Inefficient Extraction: Ensure the neutralized reaction mixture is thoroughly extracted with a suitable organic solvent.

  • Product Loss During Workup: Be cautious during the neutralization and extraction steps to avoid loss of product.

Q3: I am observing the formation of regioisomers. How can I improve the selectivity for the 7-substituted product?

A3: While the Skraup synthesis with 3-substituted anilines generally favors the 7-substituted quinoline, some 5-substituted isomer may form. The regioselectivity can be influenced by:

  • Reaction Conditions: Variations in temperature and the type of acid catalyst can sometimes affect the isomer ratio.

  • Alternative Synthesis: If regioselectivity is a persistent issue, consider alternative quinoline syntheses like the Doebner-von Miller or Combes synthesis, which may offer different regiochemical outcomes depending on the substrates.[3][4]

Step 2: Catalytic Hydrogenation

Q1: The hydrogenation reaction is very slow or incomplete. How can I improve the reaction rate?

A1: Several factors can affect the rate of hydrogenation:

  • Catalyst Activity: The catalyst may be old or deactivated. Use a fresh batch of high-quality catalyst.

  • Catalyst Poisoning: The substrate or solvent may contain impurities that poison the catalyst. Ensure all materials are pure. Sulfur-containing compounds are known catalyst poisons.

  • Insufficient Hydrogen Pressure: Increase the hydrogen pressure within the safe limits of your apparatus.

  • Poor Mixing: Ensure efficient stirring to keep the catalyst suspended and facilitate contact between the substrate, hydrogen, and catalyst.

  • Temperature: Gently heating the reaction (e.g., to 40-50 °C) can increase the reaction rate.

Q2: I am observing side reactions, such as dehalogenation of the trifluoromethyl group. How can I prevent this?

A2: Hydrogenolysis of the C-F bonds in the trifluoromethyl group is a potential side reaction, especially under harsh conditions. To minimize this:

  • Milder Conditions: Use lower hydrogen pressure and temperature.

  • Catalyst Choice: Palladium-based catalysts are generally effective for quinoline hydrogenation. However, if dehalogenation is a significant issue, screening other catalysts like platinum or rhodium might be beneficial.

  • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid over-reduction.

  • Additives: In some cases, the addition of a catalyst poison in a controlled amount can selectively inhibit dehalogenation while allowing for the desired hydrogenation.

Q3: How do I safely handle the hydrogenation catalyst?

A3: Palladium on carbon and platinum on carbon are pyrophoric, especially after use when they are dry and have adsorbed hydrogen.

  • Handling: Always handle the catalyst in a well-ventilated area, and do not allow the dry catalyst to come into contact with air.

  • Filtration: Keep the catalyst wet with solvent during filtration. Never suck air through the filter cake.

  • Disposal: Quench the used catalyst carefully by slowly adding it to a large volume of water.

Logical Relationship Diagram for Troubleshooting

troubleshooting_logic Troubleshooting Logic for Low Yield Start Low Yield of Final Product Check_Step1 Analyze Purity of 7-(Trifluoromethyl)quinoline Start->Check_Step1 Step1_OK Intermediate is Pure Check_Step1->Step1_OK Step1_Not_OK Intermediate is Impure Check_Step1->Step1_Not_OK Check_Hydrogenation Monitor Hydrogenation by TLC/GC-MS Step1_OK->Check_Hydrogenation Troubleshoot_Step1 Troubleshoot Skraup Synthesis: - Check Reagent Purity - Optimize Reaction Time/Temp - Improve Workup Step1_Not_OK->Troubleshoot_Step1 Troubleshoot_Step2 Troubleshoot Hydrogenation: - Catalyst Activity/Poisoning - Hydrogen Pressure - Reaction Time/Temp - Solvent Purity Incomplete_Reaction Incomplete Reaction Check_Hydrogenation->Incomplete_Reaction Side_Reactions Side Reactions Observed Check_Hydrogenation->Side_Reactions Optimize_Hydrogenation Optimize Hydrogenation Conditions: - Increase Catalyst Loading - Increase H₂ Pressure/Temp Incomplete_Reaction->Optimize_Hydrogenation Modify_Hydrogenation Modify Hydrogenation Conditions: - Milder Conditions - Screen Catalysts - Shorter Reaction Time Side_Reactions->Modify_Hydrogenation

Caption: Logical flow for troubleshooting low yields in the synthesis.

References

Troubleshooting

Technical Support Center: Asymmetric Synthesis of Tetrahydroquinolines

Welcome to the technical support center for the asymmetric synthesis of tetrahydroquinolines (THQs). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting comm...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the asymmetric synthesis of tetrahydroquinolines (THQs). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to catalyst selection and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for the asymmetric synthesis of tetrahydroquinolines?

A1: The primary catalytic systems for asymmetric THQ synthesis fall into two main categories: transition-metal catalysis and organocatalysis.[1][2]

  • Transition-Metal Catalysis: Iridium (Ir) and Rhodium (Rh) complexes are among the most effective metal catalysts.[2][3] Chiral phosphine ligands are often employed to induce enantioselectivity. These systems are particularly powerful for the asymmetric hydrogenation of quinolines and related precursors.[2][3]

  • Organocatalysis: Chiral Brønsted acids, such as chiral phosphoric acids, are widely used.[1][4] These catalysts are effective in promoting reactions like the Povarov reaction and transfer hydrogenations.[1][4] Aminocatalysis and N-heterocyclic carbene (NHC) catalysis have also been explored.[1]

Q2: How does the choice of solvent affect the enantioselectivity and yield of the reaction?

A2: The choice of solvent can have a profound impact on both the yield and the enantioselectivity of the asymmetric synthesis of THQs, and in some cases, can even reverse the stereochemical outcome (enantiodivergent synthesis).[5][6] For instance, in the Ir-catalyzed asymmetric hydrogenation of quinolines, using toluene or dioxane can favor the formation of the (R)-enantiomer, while switching to ethanol can yield the (S)-enantiomer.[2][6] The solvent can influence the reaction by stabilizing transition states, participating in hydrogen bonding, or altering the catalyst's conformation.[5] It is crucial to screen a range of solvents with varying polarities during reaction optimization.[7]

Q3: My reaction is suffering from low yield. What are the potential causes and how can I troubleshoot this?

A3: Low yields in THQ synthesis can arise from several factors, particularly in widely used methods like the Povarov reaction.[7][8]

  • Catalyst Activity/Loading: The choice and loading of the catalyst are critical. For Lewis acid-catalyzed reactions, ensure the catalyst is not deactivated by impurities. Optimization of catalyst loading (typically 10 mol%) is recommended.[7]

  • Reaction Conditions: Temperature and reaction time are key parameters. While higher temperatures can increase reaction rates, they may also lead to product decomposition or the formation of side products.[7] Monitoring the reaction progress by TLC or LC-MS is advisable.[7]

  • Reagent Purity and Stability: The purity of starting materials (anilines, aldehydes, alkenes) is crucial.[7] The stability of intermediates, such as imines in the Povarov reaction, is also important; they can be susceptible to hydrolysis, so using dry reagents and solvents is recommended.[7]

  • Substrate Scope: Some substrates are inherently less reactive, which can lead to lower yields.

Q4: I am observing poor enantioselectivity or diastereoselectivity. What steps can I take to improve it?

A4: Poor stereoselectivity is a common challenge. Several factors can be adjusted to improve the outcome:

  • Catalyst and Ligand Screening: The chiral catalyst or ligand is the primary source of stereocontrol. Screening a library of catalysts with different steric and electronic properties is often the first step.

  • Solvent and Additives: As mentioned in Q2, the solvent plays a crucial role. Additives, such as Brønsted or Lewis acids, can also significantly influence enantioselectivity by activating the substrate or modifying the catalyst.[3][9] For example, the addition of o-fluorobenzoic acid has been shown to enhance the enantiomeric excess in certain cycloaddition reactions.[9]

  • Temperature: Lowering the reaction temperature often leads to higher enantioselectivity, although it may require longer reaction times.

  • Substituent Effects: The nature of the substituents on the starting materials can influence the stereochemical outcome.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Yield Inefficient catalysisScreen different Lewis or Brønsted acid catalysts.[7] Optimize catalyst loading.
Poor reagent qualityEnsure starting materials (anilines, aldehydes, alkenes) are pure and dry.[7]
Sub-optimal reaction conditionsOptimize temperature and reaction time.[7] Monitor reaction progress.
Imine instability (Povarov reaction)Use anhydrous solvents and reagents to prevent hydrolysis.[7]
Poor Enantioselectivity Ineffective chiral catalystScreen a variety of chiral ligands or organocatalysts.
Unfavorable solvent effectsTest a range of solvents with different polarities.[5][9]
High reaction temperaturePerform the reaction at a lower temperature.
Inadequate activationConsider the use of acidic or basic additives to enhance selectivity.[3][9]
Poor Diastereoselectivity Steric and electronic effectsModify substituents on the starting materials.
Catalyst-substrate mismatchScreen different catalysts that may offer better facial selectivity.
Sub-optimal solventEvaluate the effect of different solvents on the transition state geometry.[9]
Catalyst Deactivation Impurities in reagents or solventsPurify all starting materials and use anhydrous, degassed solvents.
Product inhibitionConsider a continuous flow setup or immobilization of the catalyst.
Strong coordination of heteroatomsFor metal catalysts, strong coordination with nitrogen atoms can lead to deactivation.[3] Additives may help mitigate this.

Experimental Protocols

Key Experiment: Ir-Catalyzed Asymmetric Hydrogenation for Enantiodivergent Synthesis of Tetrahydroquinolines[6]

This protocol describes a method to obtain both enantiomers of a chiral tetrahydroquinoline derivative by simply changing the reaction solvent.

Materials:

  • Quinolines (substrate)

  • [Ir(COD)Cl]₂ (Iridium precursor)

  • Chiral ligand (e.g., N-Me-ZhaoPhos)

  • Toluene or 1,4-Dioxane (for (R)-enantiomer)

  • Ethanol (for (S)-enantiomer)

  • Hydrogen gas (H₂)

  • Anhydrous solvents

Procedure for (R)-enantiomer:

  • In a glovebox, a mixture of the quinoline substrate (0.2 mmol), [Ir(COD)Cl]₂ (0.5 mol %), and the chiral ligand (1.1 mol %) is dissolved in anhydrous toluene or 1,4-dioxane (2 mL) in a pressure tube.

  • The tube is sealed and taken out of the glovebox.

  • The reaction mixture is stirred under a hydrogen atmosphere (50 atm) at 50 °C for 24 hours.

  • After cooling to room temperature, the pressure is carefully released.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the (R)-tetrahydroquinoline.

Procedure for (S)-enantiomer:

  • The setup is identical to the procedure for the (R)-enantiomer.

  • Ethanol (2 mL) is used as the solvent instead of toluene or dioxane.

  • The reaction is run under the same conditions (50 atm H₂, 50 °C, 24 h).

  • Workup and purification are performed as described above to yield the (S)-tetrahydroquinoline.

Data Presentation

Table 1: Effect of Solvent on Ir-Catalyzed Asymmetric Hydrogenation of 2-Methylquinoline

EntrySolventConversion (%)ee (%)Configuration
1Toluene>9998R
21,4-Dioxane>9997R
3Ethanol>9994S
4Methanol>9989S
5Dichloromethane9585R

Data is representative and compiled for illustrative purposes based on typical results found in the literature.[6]

Visualizations

Logical Workflow for Troubleshooting Poor Enantioselectivity

G Troubleshooting Poor Enantioselectivity Start Poor Enantioselectivity Observed ScreenCatalyst Screen Different Chiral Catalysts/Ligands Start->ScreenCatalyst OptimizeSolvent Optimize Solvent System Start->OptimizeSolvent VaryTemp Vary Reaction Temperature (Often Lower is Better) Start->VaryTemp Additives Investigate Additives (e.g., co-catalysts, acids, bases) ScreenCatalyst->Additives No/Minor Improvement Success Acceptable Enantioselectivity Achieved ScreenCatalyst->Success Improvement OptimizeSolvent->Additives No/Minor Improvement OptimizeSolvent->Success Improvement VaryTemp->Additives No/Minor Improvement VaryTemp->Success Improvement SubstrateMod Modify Substrate Substituents Additives->SubstrateMod No/Minor Improvement Additives->Success Improvement SubstrateMod->Success Improvement

Caption: A flowchart for systematically troubleshooting low enantioselectivity in asymmetric synthesis.

General Reaction Pathway: Povarov Reaction

G Generalized Povarov Reaction Pathway Aniline Aniline Imine Imine Intermediate Aniline->Imine Aldehyde Aldehyde Aldehyde->Imine Alkene Electron-Rich Alkene THQ Tetrahydroquinoline Product Alkene->THQ Imine->THQ Catalyst Acid Catalyst (Lewis or Brønsted) Catalyst->Imine Formation Catalyst->THQ [4+2] Cycloaddition

Caption: A simplified diagram illustrating the key steps of the Povarov reaction.

References

Optimization

Technical Support Center: Synthesis of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides troubleshooting advice and frequently asked questions (FAQs) regarding the workup procedure for the sy...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides troubleshooting advice and frequently asked questions (FAQs) regarding the workup procedure for the synthesis of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental workup of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline.

Problem Potential Cause(s) Troubleshooting Steps
Low or No Product Yield After Workup 1. Incomplete reaction. 2. Product loss during aqueous extraction. 3. Degradation of the product.1. Monitor Reaction Completion: Before starting the workup, ensure the reaction has gone to completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). 2. pH Adjustment during Extraction: The trifluoromethyl group is strongly electron-withdrawing, which reduces the basicity of the tetrahydroquinoline nitrogen. A milder acidic solution (e.g., 1M HCl) should be used to extract the product into the aqueous phase. Use a pH meter to ensure the pH is low enough to protonate the nitrogen. When making the aqueous phase basic to recover the product, ensure a pH > 10. 3. Back-Extraction: After the initial extraction, re-extract the aqueous layer with a fresh portion of organic solvent to recover any dissolved product.
Oily Product That Won't Solidify 1. Presence of residual solvent. 2. Impurities acting as a eutectic mixture. 3. The product is an oil at room temperature.1. High Vacuum Drying: Dry the product under a high vacuum for an extended period to remove all traces of solvent. Gentle heating may be applied if the product is thermally stable. 2. Purification: Purify the product using column chromatography on silica gel. A non-polar/polar solvent system like hexane/ethyl acetate is a common choice. 3. Crystallization Attempts: Try to induce crystallization by dissolving the oil in a minimal amount of a non-polar solvent (e.g., hexane) and cooling to a low temperature (-20°C or -78°C). Scratching the inside of the flask with a glass rod can also initiate crystallization.
Formation of an Emulsion During Extraction 1. Agitation of the separatory funnel is too vigorous. 2. High concentration of starting materials or byproducts.1. Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times. 2. Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer and helps to break up the emulsion. 3. Filtration: Pass the emulsified layer through a pad of Celite or glass wool.
Presence of Multiple Spots on TLC After Workup 1. Incomplete reaction leading to the presence of starting materials. 2. Formation of side products. 3. Degradation of the product on silica gel.1. Optimize Reaction Conditions: If starting material is present, consider increasing the reaction time or temperature. 2. Identify Side Products: If possible, identify the side products by techniques like LC-MS to understand the side reactions. Common side reactions in reductive aminations can include over-alkylation or incomplete reduction. 3. Alternative Purification: If the product is degrading on silica gel, consider using a different stationary phase like alumina or purification by distillation under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: What is a standard workup procedure for the synthesis of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline?

A typical workup involves quenching the reaction, followed by an acid-base extraction to isolate the basic product from neutral and acidic impurities. After quenching the reaction (e.g., with water or a saturated solution of sodium bicarbonate), the mixture is extracted with an organic solvent like ethyl acetate or dichloromethane. The organic layer is then washed with a dilute acid (e.g., 1M HCl) to extract the amine product into the aqueous layer. The aqueous layer is then basified (e.g., with 2M NaOH) to a pH greater than 10 and the product is re-extracted into an organic solvent. The combined organic layers are then washed with brine, dried over an anhydrous salt (like sodium sulfate), filtered, and the solvent is removed under reduced pressure.

Q2: How does the trifluoromethyl group affect the workup procedure?

The trifluoromethyl group is a strong electron-withdrawing group, which significantly decreases the basicity of the nitrogen atom in the tetrahydroquinoline ring. This means that a more acidic solution may be required to protonate the nitrogen for an effective extraction into the aqueous phase compared to non-fluorinated analogs. Conversely, a sufficiently basic solution must be used to deprotonate the ammonium salt to regenerate the free amine for extraction back into an organic solvent.

Q3: What are the best solvents for extracting 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline?

Commonly used solvents for extraction include ethyl acetate, dichloromethane, and chloroform. The choice of solvent can depend on the specific reaction mixture and the subsequent purification steps. Dichloromethane is often a good choice due to its ability to dissolve a wide range of organic compounds and its lower boiling point, which makes it easier to remove.

Q4: My final product is a dark color. What could be the cause and how can I decolorize it?

A dark color can indicate the presence of impurities, often from oxidation or polymerization of starting materials or the product. Passing the crude product through a short plug of silica gel or activated carbon can help to remove colored impurities. Recrystallization can also be an effective method for decolorizing the final product.

Q5: What purification techniques are most effective for 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline?

Column chromatography on silica gel is a widely used and effective method for purifying this compound. A gradient of ethyl acetate in hexane is a common eluent system. For larger scales, vacuum distillation can be an option, provided the compound is thermally stable.

Experimental Protocol: General Workup Procedure

  • Reaction Quenching: Once the reaction is complete, cool the reaction mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and quench the reaction.

  • Solvent Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 50 mL). Combine the organic layers.

  • Acidic Wash (Product Extraction): Wash the combined organic layers with a dilute aqueous acid solution (e.g., 1M HCl, 2 x 50 mL). The protonated product will move into the aqueous layer.

  • Basification and Re-extraction: Collect the acidic aqueous layers and basify to a pH > 10 with a suitable base (e.g., 2M NaOH). Extract the now basic aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL) to recover the deprotonated product.

  • Brine Wash and Drying: Combine the organic layers from the re-extraction and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or another suitable method to obtain the final 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline.

Data Presentation

Parameter Typical Value Notes
Yield 60-95%Highly dependent on the synthetic route and reaction conditions.
Purity (pre-purification) 70-90%Varies based on side reactions and unreacted starting materials.
Purity (post-purification) >97%Achievable with column chromatography or recrystallization.
Boiling Point 135-140 °C at 22 mmHgUseful for purification by vacuum distillation.
Melting Point 30-34 °CThe compound may be a low-melting solid or an oil at room temperature.

Mandatory Visualization

Workup_Procedure Figure 1: General Workup Workflow for 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline Synthesis A Reaction Mixture B Quench with NaHCO3 (aq) A->B C Extract with Organic Solvent (e.g., Ethyl Acetate) B->C D Organic Layer (Product + Neutral Impurities) C->D Separate E Aqueous Layer (Salts) C->E Separate F Wash with 1M HCl (aq) D->F G Aqueous Layer (Protonated Product) F->G Separate H Organic Layer (Neutral Impurities) F->H Separate I Basify with 2M NaOH (aq) to pH > 10 G->I J Extract with Organic Solvent I->J K Combined Organic Layers (Product) J->K Separate L Aqueous Layer (Salts) J->L Separate M Wash with Brine K->M N Dry over Na2SO4 M->N O Filter and Concentrate N->O P Crude Product O->P Q Purification (e.g., Column Chromatography) P->Q R Pure Product Q->R

Caption: General workup workflow for the synthesis of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline.

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectrum of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline

This guide provides a comparative analysis of the ¹H NMR spectrum of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline. Due to the limited availability of published experimental spectra for this specific compound, this gui...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the ¹H NMR spectrum of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a predicted spectrum based on established principles of NMR spectroscopy and compares it with the known spectra of unsubstituted 1,2,3,4-tetrahydroquinoline and 6-bromo-1,2,3,4-tetrahydroquinoline. This comparison will offer valuable insights for researchers, scientists, and professionals in drug development working with related molecular scaffolds.

Comparative Analysis of ¹H NMR Spectral Data

The introduction of a trifluoromethyl (-CF₃) group at the C7 position of the 1,2,3,4-tetrahydroquinoline ring system is expected to induce significant changes in the ¹H NMR spectrum compared to the unsubstituted parent compound. The -CF₃ group is a strong electron-withdrawing group, which will deshield nearby protons, causing their corresponding signals to shift downfield to a higher ppm value.

The following table summarizes the experimental ¹H NMR data for 1,2,3,4-tetrahydroquinoline and 6-bromo-1,2,3,4-tetrahydroquinoline, alongside the predicted data for 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline.

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
1,2,3,4-Tetrahydroquinoline[1]H-2 (CH₂)~3.29t5.5
H-3 (CH₂)~1.94m-
H-4 (CH₂)~2.76t6.4
H-5~6.95d7.4
H-6~6.60t7.3
H-7~6.94t7.6
H-8~6.46d7.8
N-H~3.80br s-
7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline H-2 (CH₂) (Predicted) ~3.35 t ~5.5
H-3 (CH₂) (Predicted) ~1.98 m -
H-4 (CH₂) (Predicted) ~2.85 t ~6.4
H-5 (Predicted) ~7.15 d ~8.0
H-6 (Predicted) ~6.80 d ~8.0
H-8 (Predicted) ~6.70 s -
N-H (Predicted) ~4.10 br s -
6-Bromo-1,2,3,4-tetrahydroquinolineH-2 (CH₂)~3.30t5.6
H-3 (CH₂)~1.92m-
H-4 (CH₂)~2.72t6.4
H-5~7.05d1.9
H-7~6.98dd8.2, 2.0
H-8~6.35d8.2
N-H~3.90br s-

Note: The chemical shifts for 6-bromo-1,2,3,4-tetrahydroquinoline are approximated from published spectra and may vary slightly.

Visualization of Key Structures and Processes

To better understand the proton environments and the experimental workflow, the following diagrams are provided.

Structure of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline cluster_molecule cluster_labels mol H2 H-2 H3 H-3 H4 H-4 H5 H-5 H6 H-6 H8 H-8 NH N-H

Caption: Chemical structure of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline with key proton positions indicated.

G A Sample Preparation (Dissolve in Deuterated Solvent) B Place Sample in NMR Tube A->B C Insert into NMR Spectrometer B->C D Shim and Lock C->D E Acquire FID Data D->E F Fourier Transform E->F Processing G Phase and Baseline Correction F->G H Data Analysis (Integration, Peak Picking) G->H

Caption: General experimental workflow for obtaining a ¹H NMR spectrum.

Experimental Protocols

The following is a general protocol for acquiring a ¹H NMR spectrum. Specific parameters may be adjusted based on the instrument and sample concentration.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.

  • Transfer the solution to a standard 5 mm NMR tube.

2. NMR Data Acquisition:

  • The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[2]

  • The sample is inserted into the magnet, and the magnetic field is shimmed to achieve homogeneity.

  • The deuterium signal from the solvent is used to lock the magnetic field frequency.

  • A standard one-pulse ¹H NMR experiment is performed.[3]

  • The free induction decay (FID) signal is acquired.[4]

3. Data Processing:

  • The acquired FID is subjected to a Fourier transform to convert the time-domain signal to a frequency-domain spectrum.

  • The resulting spectrum is phased and baseline corrected.

  • Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.[2]

  • Coupling constants (J) are reported in Hertz (Hz).[2]

  • The signals are integrated to determine the relative ratios of the different types of protons.[5]

References

Comparative

Comparative Analysis of Analytical Techniques for 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline

A detailed guide for researchers, scientists, and drug development professionals on the mass spectrometry analysis of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline, with a comparative overview of alternative analytical...

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the mass spectrometry analysis of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline, with a comparative overview of alternative analytical methodologies.

This guide provides a comprehensive comparison of mass spectrometry with other analytical techniques for the characterization and quantification of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline. The information presented herein is intended to assist researchers in selecting the most suitable analytical approach for their specific research needs, supported by experimental data and detailed protocols.

Mass Spectrometry Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and structural elucidation of compounds. When coupled with a separation technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it provides high sensitivity and selectivity for the analysis of complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a preferred method for the analysis of volatile and thermally stable compounds like 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline. The compound is first vaporized and separated on a GC column before being introduced into the mass spectrometer for ionization and detection.

Predicted Fragmentation Pattern:

The mass spectrum of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline is expected to show a molecular ion peak ([M]⁺) at m/z 201, corresponding to its molecular weight.[1][2][3][4] The fragmentation pattern under electron ionization (EI) is predicted based on the fragmentation of similar tetrahydroquinoline structures. Key fragmentation pathways likely involve the loss of a hydrogen atom to form a stable ion at m/z 200, and the retro-Diels-Alder (rDA) fragmentation of the tetrahydroquinoline ring, leading to the loss of ethene (C₂H₄) and subsequent fragments. The presence of the trifluoromethyl group will also influence the fragmentation, potentially leading to the loss of CF₃ or related fragments.

Table 1: Predicted Mass Spectral Data for 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline

m/zPredicted Fragment IonProposed Fragmentation Pathway
201[C₁₀H₁₀F₃N]⁺Molecular Ion ([M]⁺)
200[C₁₀H₉F₃N]⁺[M-H]⁺
182[C₁₀H₉F₂N]⁺[M-HF]⁺
172[C₈H₆F₃N]⁺[M-C₂H₄]⁺ (rDA fragmentation)
132[C₉H₁₀N]⁺[M-CF₃]⁺

Note: This is a predicted fragmentation pattern. Actual fragmentation may vary based on experimental conditions.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a versatile technique suitable for a wide range of compounds, including those that are less volatile or thermally labile. For 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline, reversed-phase LC coupled with a mass spectrometer can be employed for its analysis in various matrices.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool, other analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection and Nuclear Magnetic Resonance (NMR) spectroscopy offer complementary information and may be more suitable for specific applications.

Table 2: Comparison of Analytical Techniques

ParameterGC-MSLC-MSHPLC-UVNMR Spectroscopy
Principle Separation by volatility and polarity, detection by mass-to-charge ratio.Separation by polarity, detection by mass-to-charge ratio.Separation by polarity, detection by UV absorbance.Detection of nuclear spin transitions in a magnetic field.
Information Obtained Molecular weight, fragmentation pattern, quantification.Molecular weight, fragmentation pattern, quantification.Quantification, purity assessment.Detailed structural information, quantification.
Sample Requirements Volatile and thermally stable.Soluble in a suitable liquid mobile phase.Soluble in a suitable liquid mobile phase and UV active.Soluble in a deuterated solvent, higher concentration needed.
Sensitivity High (ng to pg range).High (ng to pg range).Moderate (µg to ng range).Lower sensitivity compared to MS.
Selectivity High, based on retention time and mass spectrum.High, based on retention time and mass spectrum.Moderate, can be affected by co-eluting impurities.Very high, provides unique structural fingerprint.
Quantification Good, requires internal standards for accuracy.Good, requires internal standards for accuracy.Excellent, well-established for quantitative analysis.Excellent for quantitative analysis (qNMR).

Experimental Protocols

GC-MS Analysis Protocol

A general protocol for the GC-MS analysis of fluorinated tetrahydroquinolines is as follows:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[1]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

HPLC-UV Analysis Protocol

A general protocol for the HPLC-UV analysis of fluorinated aromatic compounds is as follows:

  • Instrumentation: A high-performance liquid chromatograph with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Visualizations

Mass_Spectrometry_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis GC-MS Analysis cluster_Data Data Analysis Sample Sample containing 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline Extraction Extraction/Dilution Sample->Extraction GC Gas Chromatography (Separation) Extraction->GC MS Mass Spectrometry (Ionization & Detection) GC->MS Spectrum Mass Spectrum MS->Spectrum Identification Compound Identification Spectrum->Identification Library Spectral Library (e.g., NIST) Library->Identification

Caption: Experimental workflow for GC-MS analysis.

Analytical_Method_Comparison cluster_Techniques Analytical Techniques cluster_Information Information Provided Analytical Goal Analytical Goal Mass Spectrometry Mass Spectrometry Analytical Goal->Mass Spectrometry High Sensitivity & Specificity HPLC-UV HPLC-UV Analytical Goal->HPLC-UV Routine Quantification NMR Spectroscopy NMR Spectroscopy Analytical Goal->NMR Spectroscopy Structural Elucidation Molecular Weight & Structure Molecular Weight & Structure Mass Spectrometry->Molecular Weight & Structure Quantification & Purity Quantification & Purity Mass Spectrometry->Quantification & Purity HPLC-UV->Quantification & Purity Definitive Structure Definitive Structure NMR Spectroscopy->Definitive Structure

Caption: Logical relationships for selecting an analytical method.

References

Validation

A Comparative Analysis of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline Derivatives: Structure-Activity Relationship and Biological Performance

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparative analysis of the structure-activity relationship (SAR) of novel 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline de...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the structure-activity relationship (SAR) of novel 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline derivatives. The following sections present quantitative biological data, comprehensive experimental protocols, and visual diagrams to objectively evaluate the performance of these compounds as potential therapeutic agents, particularly as mTOR inhibitors for cancer therapy.

Quantitative Data Summary

The antiproliferative activity of various morpholine- and piperidine-substituted tetrahydroquinoline derivatives was evaluated against three human cancer cell lines: A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and MDA-MB-231 (breast adenocarcinoma). The results, presented as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized in the table below. A lower IC50 value indicates higher potency.

Compound IDR GroupXCancer Cell LineIC50 (µM) ± SD
10d 3-fluoro-5-(trifluoromethyl)benzoylOA5490.062 ± 0.01
MCF-70.58 ± 0.11
MDA-MB-2311.003 ± 0.008
10e 3,5-bis(trifluoromethyl)benzoylOA5490.033 ± 0.003
MCF-70.101 ± 0.009
MDA-MB-2310.23 ± 0.01
10g 3-fluoro-5-(trifluoromethyl)benzoylCH₂A5490.098 ± 0.008
MCF-70.87 ± 0.07
MDA-MB-2311.54 ± 0.13
10h 3,5-bis(trifluoromethyl)benzoylCH₂A5490.055 ± 0.005
MCF-70.087 ± 0.007
MDA-MB-2310.45 ± 0.03
10c 3,5-difluorobenzoylOA5493.73 ± 0.17
MCF-74.01 ± 0.21
MDA-MB-2315.12 ± 0.34
10f 3,5-difluorobenzoylCH₂A5495.21 ± 0.43
MCF-74.47 ± 0.013
MDA-MB-2316.89 ± 0.55
Everolimus --A5490.089 ± 0.008
MCF-70.120 ± 0.01
MDA-MB-2310.34 ± 0.02
5-Fluorouracil --A5490.095 ± 0.009
MCF-70.150 ± 0.012
MDA-MB-2310.41 ± 0.03

Key Findings from SAR Analysis:

  • The presence of two trifluoromethyl groups on the benzamide moiety significantly enhances cytotoxic activity.[1] Compound 10e , with a 3,5-bis(trifluoromethyl)benzoyl group, demonstrated the highest potency against the A549 cell line (IC50 = 0.033 µM).[1]

  • Similarly, compound 10h , also featuring the 3,5-bis(trifluoromethyl) substitution, was the most effective against the MCF-7 cell line (IC50 = 0.087 µM).[1]

  • The combination of a fluorine atom and a trifluoromethyl group also resulted in high activity, as seen in compound 10d .[1]

  • Derivatives with two fluorine atoms (10c and 10f ) showed considerably lower potency, suggesting that the bulkier and more electronegative trifluoromethyl groups contribute to stronger interactions within the mTOR active site.[1]

  • The nature of the heteroatom in the N-acyl substituent also influences activity, with the oxygen atom (morpholine derivatives, X=O) generally leading to enhanced cytotoxicity compared to the methylene group (piperidine derivatives, X=CH₂).[1]

Experimental Protocols

General Synthesis of Tetrahydroquinoline Derivatives (10a-h)

The synthesis of the target morpholine- and piperidine-substituted tetrahydroquinoline derivatives involves a multi-step process. A representative procedure for the coupling reaction is detailed below.[1]

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Final Product 7-amino-THQ 7-Amino-N-acyl-1,2,3,4-tetrahydroquinoline (9c/9d) reaction_step Dissolve in Dichloromethane (DCM) Add Triethylamine (Et3N) Stir at room temperature 7-amino-THQ->reaction_step benzoyl_chloride Substituted Benzoyl Chloride benzoyl_chloride->reaction_step final_product N-(1-(morpholine/piperidine-4-carbonyl)-1,2,3,4- tetrahydroquinolin-7-yl)-substituted-benzamide (10a-h) reaction_step->final_product Coupling Reaction

Caption: General workflow for the synthesis of the final tetrahydroquinoline derivatives.

Procedure for the synthesis of N-(1-(Morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-bis(trifluoromethyl)benzamide (10e):

  • Compound 9c (7-amino-1-(morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinoline) is dissolved in dichloromethane (DCM).[1]

  • Triethylamine is added to the solution to act as a base.[1]

  • 3,5-bis(trifluoromethyl)benzoyl chloride, dissolved in DCM, is added dropwise to the reaction mixture.[1]

  • The reaction is stirred at room temperature, and its progress is monitored using thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up to isolate the crude product.

  • The crude product is purified by column chromatography to yield the final compound 10e .[1]

The synthesis of other derivatives follows a similar procedure, substituting the appropriate N-acyl-tetrahydroquinoline and benzoyl chloride starting materials.[1]

In Vitro Antiproliferative MTT Assay

The cytotoxic effects of the synthesized compounds on cancer cells were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

G cell_seeding Seed cancer cells (A549, MCF-7, MDA-MB-231) in 96-well plates incubation1 Incubate for 24 hours cell_seeding->incubation1 compound_treatment Treat cells with varying concentrations of tetrahydroquinoline derivatives incubation1->compound_treatment incubation2 Incubate for 48 hours compound_treatment->incubation2 mtt_addition Add MTT solution to each well incubation2->mtt_addition incubation3 Incubate for 4 hours (Formation of formazan crystals) mtt_addition->incubation3 solubilization Add DMSO to dissolve formazan crystals incubation3->solubilization measurement Measure absorbance at 570 nm using a microplate reader solubilization->measurement calculation Calculate IC50 values measurement->calculation

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: A549, MCF-7, and MDA-MB-231 cells are seeded into 96-well microtiter plates at an appropriate density and allowed to attach for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized tetrahydroquinoline derivatives.

  • Incubation: The plates are incubated for 48 hours.

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting solution is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from dose-response curves.[1]

Signaling Pathway Context

The synthesized tetrahydroquinoline derivatives were designed as potential inhibitors of the mammalian target of rapamycin (mTOR), a crucial kinase in the PI3K/AKT/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

G Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Apoptosis Apoptosis mTORC1->Apoptosis Inhibits THQ_Derivative Tetrahydroquinoline Derivative (e.g., 10e) THQ_Derivative->mTORC1 Inhibits

References

Comparative

Novel Tetrahydroquinoline Derivatives: A Comparative Guide to In Vitro Antiproliferative Activity

For Researchers, Scientists, and Drug Development Professionals The quest for novel anticancer agents has led to the exploration of diverse chemical scaffolds, with tetrahydroquinoline derivatives emerging as a promising...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents has led to the exploration of diverse chemical scaffolds, with tetrahydroquinoline derivatives emerging as a promising class of compounds. Their versatile structure allows for modifications that can significantly influence their biological activity. This guide provides a comparative analysis of the in vitro antiproliferative activity of several novel tetrahydroquinoline derivatives, supported by experimental data and detailed protocols to aid in research and development efforts.

Comparative Antiproliferative Activity

The efficacy of novel tetrahydroquinoline derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below. Lower IC50 values indicate higher potency.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 10e A549 (Lung)0.033 ± 0.003[1]
MCF-7 (Breast)-
MDA-MB-231 (Breast)0.63 ± 0.02[1]
Compound 10h A549 (Lung)-
MCF-7 (Breast)0.087 ± 0.007[1]
MDA-MB-231 (Breast)-
Compound 10d A549 (Lung)0.062 ± 0.01[1]
MCF-7 (Breast)0.58 ± 0.11[1]
MDA-MB-231 (Breast)1.003 ± 0.008[1]
Compound 4a A549 (Lung)11.33 ± 0.67[2]
HCT-116 (Colon)~13[2]
Compound 6 A549 (Lung)40.18 ± 0.94[2]
HCT-116 (Colon)~13[2]
Compound 2 MCF-7 (Breast)50[3]
MDA-MB-231 (Breast)25[3]
Compound 15 A549 (Lung)18.68[4]
MCF-7 (Breast)15.16[4]
HepG-2 (Liver)18.74[4]
Compound 16 A549 (Lung)-[4]
MCF-7 (Breast)-[4]
HepG-2 (Liver)-[4]
5-Fluorouracil (Standard) A549, MCF-7, HepG-2-[4]
Etoposide (Standard) A549, HCT-116-[2]

Mechanism of Action: Targeting the PI3K/AKT/mTOR Signaling Pathway

Several studies suggest that the antiproliferative effects of certain tetrahydroquinoline derivatives are mediated through the inhibition of the PI3K/AKT/mTOR signaling pathway.[5] This pathway is a crucial regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers.[6] By targeting key components of this pathway, these novel compounds can induce cell cycle arrest and apoptosis in cancer cells.

PI3K_AKT_mTOR_Pathway cluster_membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Tetrahydroquinoline Tetrahydroquinoline Derivatives Tetrahydroquinoline->PI3K inhibits Tetrahydroquinoline->mTORC1 inhibits

Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by tetrahydroquinoline derivatives.

Experimental Protocols

A standardized method for assessing the in vitro antiproliferative activity of novel compounds is the MTT assay. This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells, providing an indication of cell viability.[7][8]

MTT Assay Protocol

1. Cell Seeding:

  • Harvest cancer cells and perform a cell count.

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[9]

2. Compound Treatment:

  • Prepare a stock solution of the tetrahydroquinoline derivative in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include vehicle-only controls.

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.[2]

3. MTT Addition and Incubation:

  • Following the treatment period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[10]

  • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[9]

4. Solubilization of Formazan:

  • Carefully remove the medium containing MTT.

  • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide in 2% glacial acetic acid with 16% SDS) to each well to dissolve the formazan crystals.[10]

  • Mix gently to ensure complete solubilization.

5. Data Acquisition and Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[8]

  • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

MTT_Assay_Workflow A Cell Seeding (96-well plate) B 24h Incubation (37°C, 5% CO2) A->B C Compound Treatment (Serial Dilutions) B->C D 48-72h Incubation C->D E Add MTT Solution D->E F 2-4h Incubation E->F G Solubilize Formazan (e.g., with DMSO) F->G H Measure Absorbance (570 nm) G->H I Data Analysis (Calculate IC50) H->I

Caption: A generalized workflow for the MTT antiproliferative assay.

References

Validation

A Comparative Guide to Computational Docking Studies of Tetrahydroquinoline Analogs, with a Focus on Trifluoromethyl Derivatives

For Researchers, Scientists, and Drug Development Professionals The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biolo...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. The addition of a trifluoromethyl (CF3) group, known for its ability to enhance metabolic stability, binding affinity, and cell permeability, makes 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline analogs an area of significant interest in drug discovery. This guide provides a comparative overview of computational docking studies on this scaffold and its close analogs, offering insights into their potential as therapeutic agents. Due to the limited number of studies focused solely on the 7-trifluoromethyl variant, this guide synthesizes findings from broader research on trifluoromethyl-substituted and non-substituted tetrahydroquinolines to provide a comprehensive analysis.

Comparative Docking Performance of Tetrahydroquinoline Derivatives

Computational docking is a important tool for predicting the binding affinity and interaction patterns of ligands with their protein targets. The following tables summarize the quantitative data from various studies on tetrahydroquinoline analogs, providing a comparative look at their performance against different biological targets.

Table 1: Docking Performance of Tetrahydroquinoline Analogs Against Cancer-Related Targets

Compound/AnalogTarget ProteinDocking Score (kcal/mol)Key Interactions/Notes
(2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d)PI3K/AKT/mTOR pathway componentsNot explicitly stated, but shown to induce autophagy.The study focused on the synthesis and in vitro activity, with docking used for initial screening.[1]
Morpholine-substituted tetrahydroquinoline with 3,5-bis(trifluoromethyl)benzamide (10e)mTOR-Demonstrated high in vitro activity against A549 lung cancer cells (IC50 = 0.033 ± 0.003 µM). The trifluoromethyl groups are noted for enhancing interactions.[2]
Piperidine-substituted tetrahydroquinoline with 3,5-bis(trifluoromethyl)benzamide (10h)mTOR-Showed potent activity against MCF-7 breast cancer cells (IC50 = 0.087 ± 0.007 µM).[2]
Tetrahydroquinoline derivative C14EGFR-10.1This compound showed the best binding affinity in a QSAR study against EGFR.[3]
Substituted Quinoline Derivative 4fEGFR-Exhibited a strong EGFR inhibition profile (IC50 = 0.015 ± 0.001 µM) and formed strong interactions with key amino acids in the active site.[4]

Table 2: Docking Performance of Tetrahydroquinoline Analogs Against Other Targets

Compound/AnalogTarget ProteinDocking Score (kcal/mol)Key Interactions/Notes
Tetrahydroquinoline analog 1dHIV-1 Reverse Transcriptase-20.05Showed higher predicted potency compared to the standard drug Efavirenz.[5]
Tetrahydroquinoline analog 2cHIV-1 Reverse Transcriptase-19.01Also demonstrated high predicted potency.[5]
3-[3-(Trifluoromethyl)phenyl]quinolineSARS-CoV-2 Spike, Spike-ACE2, TMPRSS2-8.0 (Spike-ACE2), -8.0 (TMPRSS2)This trifluoromethyl-containing quinoline showed high binding affinity to multiple SARS-CoV-2 related proteins.[6]
2-amino-4-(substituted phenyl)-5,6,7,8- tetrahydroquinoline -3-carbonitrile derivativesB-DNANot explicitly quantified in the abstract.Docking studies were performed to investigate binding sites and interaction modes with DNA.[7]

Experimental Protocols: A Look at the Methodology

The reliability of computational docking results is intrinsically linked to the methodology employed. Below are summaries of the experimental protocols used in the cited studies.

General Molecular Docking Workflow:

Most studies follow a standardized workflow for molecular docking, which can be generalized as follows:

  • Receptor Preparation: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens and charges are added.

  • Ligand Preparation: The 2D structures of the tetrahydroquinoline analogs are drawn and converted to 3D structures. Energy minimization is performed to obtain a stable conformation.

  • Docking Simulation: A docking program (e.g., AutoDock, SYBYL) is used to predict the binding pose and affinity of the ligand within the active site of the receptor. The search space is defined by a grid box encompassing the binding site.

  • Analysis of Results: The resulting poses are ranked based on their docking scores. The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the best-ranked pose and the protein are analyzed.

Specific Protocols from Cited Studies:

  • HIV-1 Reverse Transcriptase Docking: In the study of tetrahydroquinoline analogs against HIV-1 RT, the Flexidock module of the SYBYL 7.1 software was used. The protein structure with PDB ID 1FK-9 was the target.[5]

  • SARS-CoV-2 Protein Docking: For the investigation of quinoline analogs against SARS-CoV-2 proteins, AutoDock Vina was employed. The ligand molecules were minimized using the Universal Force Field.[6]

  • EGFR Docking: A study on tetrahydroquinoline derivatives as anti-EGFR agents utilized the crystal structure of EGFR with PDB ID: 4LRM. The 2D structures of the ligands were prepared using Chem Professional 15.0.[3]

  • DNA Docking: The docking of tetrahydroquinoline-3-carbonitrile derivatives with B-DNA used the PDB ID: 1BNA to explore the DNA-binding interactions.[7]

Visualizing the Process: Diagrams and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis Phase Receptor Target Protein Structure (e.g., from PDB) Docking Molecular Docking (e.g., AutoDock, SYBYL) Receptor->Docking Ligand Tetrahydroquinoline Analog (2D to 3D Conversion) Ligand->Docking Scoring Binding Affinity Scoring (e.g., kcal/mol) Docking->Scoring Analysis Pose & Interaction Analysis Scoring->Analysis

Caption: A generalized workflow for computational molecular docking studies.

G cluster_pathway PI3K/AKT/mTOR Signaling Pathway cluster_inhibition Inhibition by Tetrahydroquinoline Analogs PI3K PI3K AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Inhibitor Tetrahydroquinoline Analogs Inhibitor->mTOR inhibit

Caption: Inhibition of the PI3K/AKT/mTOR pathway by tetrahydroquinoline analogs.

References

Comparative

A Comparative Analysis of Tetrahydroquinoline and Tetrahydroisoquinoline Inhibitors in Cancer Research

A deep dive into the performance, mechanisms, and therapeutic potential of two closely related heterocyclic scaffolds. In the landscape of modern drug discovery, particularly in the realm of oncology, the quest for novel...

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the performance, mechanisms, and therapeutic potential of two closely related heterocyclic scaffolds.

In the landscape of modern drug discovery, particularly in the realm of oncology, the quest for novel molecular scaffolds that can serve as the basis for potent and selective inhibitors is relentless. Among the myriad of heterocyclic compounds, tetrahydroquinolines (THQs) and their structural isomers, tetrahydroisoquinolines (THIQs), have emerged as privileged scaffolds. Both possess a bicyclic framework that provides a rigid core for the strategic placement of functional groups, enabling interaction with a variety of biological targets. This guide offers a comparative analysis of THQ and THIQ inhibitors, focusing on their anticancer properties, with supporting experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

At a Glance: THQ vs. THIQ Inhibitors

FeatureTetrahydroquinoline (THQ) InhibitorsTetrahydroisoquinoline (THIQ) Inhibitors
Core Structure Fused benzene and dihydropyridine ringsFused benzene and dihydropyridine rings (different nitrogen position)
Primary Anticancer Targets mTOR, GPER, among others[1][2][3]KRas, DHFR, CDK2, among others[4][5]
Reported IC50 Ranges (Anticancer) Low micromolar to nanomolar[1][6][7]Low micromolar to nanomolar[4][5]
Mechanism of Action Induction of apoptosis, cell cycle arrest[6][7]Inhibition of angiogenesis, induction of apoptosis, cell cycle arrest[4][5]

Comparative Performance Analysis: Anticancer Activity

While direct head-to-head studies comparing the anticancer efficacy of THQ and THIQ inhibitors under identical conditions are limited in the public domain, a comparative analysis can be pieced together from various independent studies. The following tables summarize the half-maximal inhibitory concentrations (IC50) of representative THQ and THIQ derivatives against common cancer cell lines.

Table 1: Anticancer Activity of Tetrahydroquinoline (THQ) Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 10e A549 (Lung)0.033[1]
MCF-7 (Breast)Not specified[1]
MDA-MB-231 (Breast)0.63[1]
Compound 10h A549 (Lung)Not specified[1]
MCF-7 (Breast)0.087[1]
MDA-MB-231 (Breast)Not specified[1]
Compound 10d A549 (Lung)0.062[1]
MCF-7 (Breast)0.58[1]
MDA-MB-231 (Breast)1.003[1]
Compound 2 MCF-7 (Breast)50[3]
MDA-MB-231 (Breast)25[3]

Table 2: Anticancer Activity of Tetrahydroisoquinoline (THIQ) Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 7e A549 (Lung)0.155[5]
MCF-7 (Breast)Not specified[5]
Compound 8d A549 (Lung)Not specified[5]
MCF-7 (Breast)0.170[5]
GM-3-18 Colorectal Cancer Cell Lines0.9 - 10.7[4]
GM-3-121 MCF-7 (Breast)0.43 (µg/mL)[4]
MDA-MB-231 (Breast)0.37 (µg/mL)[4]

From the available data, both THQ and THIQ scaffolds have been utilized to develop highly potent anticancer agents, with some derivatives exhibiting IC50 values in the nanomolar range. It is important to note that the potency is highly dependent on the specific substitutions on the core scaffold and the target cancer cell line. A direct comparison of potency is challenging without studies that evaluate both classes of compounds concurrently.

Mechanisms of Action: Targeting Key Signaling Pathways

Tetrahydroquinoline and tetrahydroisoquinoline inhibitors exert their anticancer effects through various mechanisms, often by targeting key proteins in cellular signaling pathways that are dysregulated in cancer.

Tetrahydroquinoline Inhibitors: Focus on mTOR Pathway

Several studies have highlighted the potential of THQ derivatives as inhibitors of the mammalian target of rapamycin (mTOR), a crucial kinase that regulates cell growth, proliferation, and survival.[1][2][8][9] Inhibition of the PI3K/AKT/mTOR pathway is a well-established strategy in cancer therapy.

mTOR_Pathway_Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth THQ THQ Inhibitor THQ->mTORC1 Inhibition

THQ inhibitors targeting the mTOR signaling pathway.
Tetrahydroisoquinoline Inhibitors: A Broader Spectrum of Targets

THIQ derivatives have demonstrated a wider range of anticancer mechanisms, including the inhibition of Kirsten rat sarcoma viral oncogene homolog (KRas), dihydrofolate reductase (DHFR), and cyclin-dependent kinase 2 (CDK2).[4][5] The inhibition of the KRas signaling pathway, which is frequently mutated in various cancers, is a particularly attractive therapeutic strategy.

KRas_Pathway_Inhibition GrowthFactor Growth Factor EGFR EGFR GrowthFactor->EGFR KRas KRas EGFR->KRas RAF RAF KRas->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation THIQ THIQ Inhibitor THIQ->KRas Inhibition

THIQ inhibitors targeting the KRas signaling pathway.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section outlines the detailed methodologies for key experiments.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, treat the cells with various concentrations of the THQ or THIQ inhibitor. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.

MTT_Assay_Workflow Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells TreatCells Treat with Inhibitors SeedCells->TreatCells Incubate1 Incubate (48-72h) TreatCells->Incubate1 AddMTT Add MTT Reagent Incubate1->AddMTT Incubate2 Incubate (4h) AddMTT->Incubate2 Solubilize Solubilize Formazan Incubate2->Solubilize ReadAbsorbance Measure Absorbance (570 nm) Solubilize->ReadAbsorbance Analyze Calculate IC50 ReadAbsorbance->Analyze End End Analyze->End

Workflow for a typical MTT cell viability assay.
In Vivo Pharmacokinetic Study in Mice

Pharmacokinetic studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.

Protocol:

  • Animal Model: Use healthy adult mice (e.g., C57BL/6), typically 8-12 weeks old.

  • Dosing: Administer the THQ or THIQ inhibitor via oral gavage at a predetermined dose. A vehicle control group should be included.

  • Blood Sampling: Collect blood samples from the tail vein or retro-orbital sinus at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-administration.

  • Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.

  • Bioanalysis: Quantify the concentration of the inhibitor in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and half-life (t1/2), using appropriate software.

PK_Study_Workflow Start Start Dosing Oral Gavage Dosing of Mice Start->Dosing BloodCollection Serial Blood Collection Dosing->BloodCollection PlasmaPrep Plasma Preparation BloodCollection->PlasmaPrep LCMS LC-MS/MS Analysis PlasmaPrep->LCMS PKAnalysis Pharmacokinetic Parameter Calculation LCMS->PKAnalysis End End PKAnalysis->End

General workflow for an in vivo pharmacokinetic study.

Conclusion and Future Directions

Both tetrahydroquinoline and tetrahydroisoquinoline scaffolds have proven to be exceptionally versatile in the development of potent anticancer inhibitors. While THQs have shown significant promise as mTOR inhibitors, THIQs have demonstrated a broader range of activity against targets like KRas, DHFR, and CDK2. The ultimate therapeutic potential of any given inhibitor, however, is not solely dependent on its core scaffold but is intricately linked to its specific substitution pattern, which dictates its target affinity, selectivity, and pharmacokinetic properties.

Future research should focus on conducting direct comparative studies of optimized THQ and THIQ derivatives against a panel of cancer cell lines and relevant molecular targets. Such studies will provide a clearer understanding of the relative strengths and weaknesses of each scaffold and guide the rational design of next-generation inhibitors with improved efficacy and safety profiles. Furthermore, comprehensive in vivo studies are essential to translate the promising in vitro activity of these compounds into tangible clinical benefits. The continued exploration of these privileged scaffolds holds significant promise for the future of cancer therapy.

References

Validation

A Comparative Guide to Purity Validation of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline by HPLC

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity validation of 7...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity validation of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline. Supporting experimental data and detailed methodologies are presented to assist researchers in selecting the most appropriate method for their quality control and drug development needs.

Introduction

7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline is a key building block in medicinal chemistry, valued for the unique properties conferred by its trifluoromethyl group. Ensuring the purity of this intermediate is critical for the synthesis of safe and effective pharmaceutical agents. High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy. This guide will detail a validated HPLC method and compare its performance with Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation: Comparison of Analytical Techniques

The following table summarizes the key performance attributes of HPLC, GC-MS, and NMR for the purity assessment of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.Provides structural information and quantitative data based on the magnetic properties of atomic nuclei.
Applicability Ideal for non-volatile and thermally labile compounds. Suitable for a wide range of polar and non-polar molecules.Best suited for volatile and thermally stable compounds. Derivatization may be required for non-volatile compounds.Applicable to soluble compounds containing NMR-active nuclei. Provides detailed structural information.
Sensitivity High (ng to pg level).Very high (pg to fg level).Lower sensitivity compared to chromatographic methods.
Quantitation Excellent with appropriate reference standards.Good with appropriate reference standards.Absolute quantification possible with an internal standard (qNMR).
Impurity Profiling Excellent for detecting a broad range of impurities, including non-volatile and polymeric species.Excellent for identifying volatile and semi-volatile impurities.Can identify and quantify structurally related impurities if their signals are resolved.
Sample Throughput High.Moderate to High.Low to Moderate.
Instrumentation Cost Moderate.High.Very High.

Experimental Protocols

Validated HPLC Method for Purity of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline

This section details a robust reverse-phase HPLC (RP-HPLC) method for the purity determination of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-18 min: 90% B

    • 18-20 min: 90-10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a stock solution of 1 mg/mL.

  • Further dilute the stock solution to a working concentration of 0.1 mg/mL with the same diluent.

Potential Impurities to Monitor: Based on common synthetic routes for tetrahydroquinolines, potential impurities could include:

  • Starting materials: e.g., 3-(Trifluoromethyl)aniline, and reagents used for cyclization.

  • Byproducts: e.g., incompletely cyclized intermediates, over-reduced or oxidized species.

  • Degradation products: Formed upon exposure to light, heat, or incompatible pH conditions.

Alternative Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C, hold for 5 min.

  • MS Transfer Line Temperature: 280 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-450.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy:

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte, for example, maleic acid or 1,4-dinitrobenzene.

  • Method: Accurately weigh the sample and the internal standard. Dissolve in the deuterated solvent and acquire a ¹H NMR spectrum with a sufficient relaxation delay to ensure full signal recovery for accurate integration. The purity of the analyte is calculated by comparing the integral of a characteristic analyte signal to the integral of a known signal from the internal standard.

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute inject Inject Sample dilute->inject separate Chromatographic Separation (C18 Column) inject->separate detect PDA Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (%) integrate->calculate Analytical_Comparison cluster_sample Sample Properties cluster_methods Analytical Methods cluster_info Information Obtained volatile Volatile & Thermally Stable gcms GC-MS volatile->gcms nonvolatile Non-Volatile & Thermally Labile hplc HPLC nonvolatile->hplc nmr NMR nonvolatile->nmr purity Purity & Impurity Profile hplc->purity gcms->purity structure Structural Information nmr->structure quant Absolute Quantification nmr->quant

Comparative

X-ray Crystallography of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline Derivatives: A Comparative Guide

A comprehensive search for published X-ray crystallographic data on 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline and its derivatives has revealed a significant scarcity of available information in the public domain. D...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for published X-ray crystallographic data on 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline and its derivatives has revealed a significant scarcity of available information in the public domain. Despite extensive searches of scholarly databases and crystallographic repositories, specific experimental data required for a detailed comparative analysis is not currently available.

This guide, therefore, aims to provide researchers, scientists, and drug development professionals with an overview of the synthetic context of these compounds and general experimental protocols for X-ray crystallography that would be applicable should crystals of these derivatives be obtained.

Introduction to 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinolines

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The introduction of a trifluoromethyl (-CF3) group at the 7-position is of particular interest as it can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications are crucial in the drug discovery process for optimizing lead compounds into viable drug candidates. While synthetic methods for various tetrahydroquinoline derivatives are documented, the specific crystallographic studies of 7-trifluoromethylated analogs appear to be limited or not publicly disclosed.

General Experimental Protocol for X-ray Crystallography

Should researchers successfully crystallize derivatives of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline, the following generalized protocol outlines the key steps involved in determining their three-dimensional structure via single-crystal X-ray diffraction.

Crystallization

The critical first step is to grow high-quality single crystals suitable for X-ray diffraction. This often involves screening various conditions:

  • Solvent Selection: A range of solvents and solvent mixtures should be tested to find a system where the compound has moderate solubility.

  • Crystallization Techniques:

    • Slow Evaporation: A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to crystal formation.

    • Vapor Diffusion (Hanging or Sitting Drop): A concentrated drop of the compound's solution is allowed to equilibrate with a larger reservoir of a precipitant, slowly inducing crystallization.

    • Cooling: A saturated solution at a higher temperature is slowly cooled to induce crystallization.

Data Collection

Once suitable crystals are obtained, they are mounted on a goniometer in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded by a detector. Key parameters for data collection include:

  • X-ray Source: Typically Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation.

  • Temperature: Data is often collected at low temperatures (e.g., 100 K) to minimize thermal motion of the atoms.

  • Data Collection Strategy: A series of diffraction images are collected at different crystal orientations.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group. The phase problem is then solved to generate an initial electron density map, from which a preliminary model of the molecular structure is built. This model is then refined against the experimental data to improve its accuracy. The quality of the final structure is assessed by parameters such as the R-factor and goodness-of-fit.

Data Presentation: A Template for Comparison

While specific data is unavailable, the following table templates are provided for researchers to populate with their experimental results for a comparative analysis of different 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline derivatives.

Table 1: Crystal Data and Structure Refinement Parameters

ParameterDerivative 1Derivative 2Alternative Compound
Empirical Formula---
Formula Weight---
Crystal System---
Space Group---
a (Å)---
b (Å)---
c (Å)---
α (°)---
β (°)---
γ (°)---
Volume (ų)---
Z---
Calculated Density (g/cm³)---
Absorption Coeff. (mm⁻¹)---
F(000)---
Crystal Size (mm³)---
θ range for data coll. (°)---
Reflections collected---
Independent reflections---
R_int---
Final R indices [I>2σ(I)]---
R indices (all data)---
Goodness-of-fit on F²---

Table 2: Comparison of Key Geometric Parameters

ParameterDerivative 1Derivative 2Alternative Compound
C-N bond length (Å) in THQ ring---
C-C bond lengths (Å) in THQ ring---
C-CF₃ bond length (Å)---
Dihedral angle between rings (°)---
Key intermolecular interactions---

Visualization of Experimental Workflow

The following diagram, generated using Graphviz (DOT language), illustrates a typical workflow for the synthesis and X-ray crystallographic analysis of novel chemical compounds.

experimental_workflow cluster_synthesis Synthesis and Purification cluster_crystallography X-ray Crystallography cluster_analysis Data Analysis and Comparison start Starting Materials synthesis Chemical Synthesis start->synthesis purification Purification (e.g., Chromatography) synthesis->purification characterization Spectroscopic Characterization (NMR, MS) purification->characterization crystallization Single Crystal Growth characterization->crystallization data_collection X-ray Data Collection crystallization->data_collection structure_solution Structure Solution and Refinement data_collection->structure_solution validation Structural Validation (CIF) structure_solution->validation comparison Comparative Structural Analysis validation->comparison publication Publication of Results comparison->publication

A generalized workflow for the synthesis and X-ray crystallographic analysis of novel compounds.

Conclusion and Future Outlook

The lack of publicly available X-ray crystallographic data for 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline derivatives highlights a potential area for future research. The synthesis and structural elucidation of these compounds would provide valuable insights into the effects of the trifluoromethyl group on the solid-state properties and intermolecular interactions of the tetrahydroquinoline scaffold. Such studies would be of significant interest to the fields of medicinal chemistry, crystal engineering, and materials science. Researchers who successfully obtain and publish such data will be making a valuable contribution to the scientific community.

Validation

A Comparative Spectroscopic Guide to 7-Substituted Tetrahydroquinolines

For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of synthesized compounds is paramount for structure elucidation and purity assessment. Thi...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of synthesized compounds is paramount for structure elucidation and purity assessment. This guide provides a comparative analysis of the spectroscopic data for 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline and an alternative, 7-Methoxy-1,2,3,4-tetrahydroquinoline. Due to the limited availability of public experimental spectra for 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline, this guide utilizes predicted data for this compound to facilitate a comparative study.

Introduction

Tetrahydroquinolines are a significant class of heterocyclic compounds frequently incorporated into the core structures of pharmacologically active molecules. The nature and position of substituents on the tetrahydroquinoline ring system profoundly influence their physical, chemical, and biological properties. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for characterizing these molecules.

This guide focuses on a comparative analysis of two 7-substituted tetrahydroquinolines: the electron-withdrawing trifluoromethyl (-CF₃) substituted analog and the electron-donating methoxy (-OCH₃) substituted analog. This comparison will highlight how different electronic effects of the substituents manifest in their respective spectra.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline (predicted) and 7-Methoxy-1,2,3,4-tetrahydroquinoline (experimental).

Table 1: ¹H NMR Data (Predicted for 7-CF₃-THQ, Experimental for 7-MeO-THQ in CDCl₃)

Proton Assignment 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline (Predicted δ, ppm) 7-Methoxy-1,2,3,4-tetrahydroquinoline (Experimental δ, ppm)
H-2~3.3 (t)3.28 (t)
H-3~1.9 (m)1.94 (m)
H-4~2.8 (t)2.73 (t)
H-5~7.2 (d)6.89 (d)
H-6~6.8 (dd)6.55 (dd)
H-8~6.7 (d)6.45 (d)
NH~4.0 (br s)3.75 (br s)
OCH₃-3.76 (s)

Table 2: ¹³C NMR Data (Predicted for 7-CF₃-THQ, Experimental for 7-MeO-THQ in CDCl₃)

Carbon Assignment 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline (Predicted δ, ppm) 7-Methoxy-1,2,3,4-tetrahydroquinoline (Experimental δ, ppm)
C-2~4242.5
C-3~2222.8
C-4~2727.2
C-4a~122122.1
C-5~128128.9
C-6~115 (q)114.8
C-7~125 (q, J ≈ 272 Hz)155.0
C-8~112113.1
C-8a~148140.2
CF₃~124 (q, J ≈ 32 Hz)-
OCH₃-55.3

Table 3: IR Spectroscopy Data

Functional Group 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline (Predicted ν, cm⁻¹) 7-Methoxy-1,2,3,4-tetrahydroquinoline (Experimental ν, cm⁻¹)
N-H Stretch~34003390
C-H (Aromatic)~30503045
C-H (Aliphatic)~2950-28502930, 2835
C=C (Aromatic)~1620, 15801615, 1500
C-F Stretch~1320, 1160, 1120-
C-O Stretch-1230, 1040

Table 4: Mass Spectrometry Data

Parameter 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline 7-Methoxy-1,2,3,4-tetrahydroquinoline
Molecular FormulaC₁₀H₁₀F₃NC₁₀H₁₃NO
Molecular Weight201.19 g/mol 163.22 g/mol
Major Fragments (m/z) 201 (M⁺), 182, 172, 132163 (M⁺), 148, 134, 120

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Spectra were recorded on a 400 MHz spectrometer. Standard acquisition parameters included a spectral width of 16 ppm, a relaxation delay of 1.0 s, an acquisition time of 4.0 s, and 16 scans.

  • ¹³C NMR Spectroscopy: Spectra were acquired on the same 400 MHz spectrometer at a frequency of 100 MHz using a proton-decoupled pulse sequence. A spectral width of 240 ppm, a relaxation delay of 2.0 s, an acquisition time of 1.0 s, and 1024 scans were typically used.

  • Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR spectra were obtained using a spectrometer equipped with a diamond ATR crystal. A small amount of the solid sample was placed directly on the ATR crystal, and pressure was applied to ensure good contact. The spectrum was recorded in the range of 4000-400 cm⁻¹ by co-adding 32 scans with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal was recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) was performed on a GC-MS system. The sample was introduced via a gas chromatograph equipped with a capillary column. The mass spectrometer was operated in EI mode at 70 eV. The ion source temperature was maintained at 230 °C, and the quadrupole mass analyzer was scanned over a mass range of m/z 40-500.

Visualization of Experimental Workflow

The general workflow for the spectroscopic analysis of a synthesized compound is depicted in the following diagram.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesis of Tetrahydroquinoline Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Processing Data Processing & Analysis NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Elucidation Structure Elucidation & Purity Assessment Data_Processing->Structure_Elucidation Final_Report Final_Report Structure_Elucidation->Final_Report Final Report

Caption: Workflow for Spectroscopic Analysis.

Signaling Pathway of Spectroscopic Data Interpretation

The logical process of interpreting spectroscopic data to elucidate a chemical structure can be visualized as a signaling pathway.

a cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_structure_elucidation Structure Elucidation NMR_Data NMR Data (¹H, ¹³C) Carbon_Skeleton Elucidate Carbon Skeleton & Connectivity (NMR) NMR_Data->Carbon_Skeleton IR_Data IR Data Functional_Groups Identify Functional Groups (IR) IR_Data->Functional_Groups MS_Data Mass Spec Data Molecular_Weight Determine Molecular Weight & Formula (MS) MS_Data->Molecular_Weight Fragment_Assembly Assemble Fragments Functional_Groups->Fragment_Assembly Molecular_Weight->Fragment_Assembly Carbon_Skeleton->Fragment_Assembly Structure_Proposal Propose Structure Fragment_Assembly->Structure_Proposal Final_Verification Verify Structure with All Data Structure_Proposal->Final_Verification

Caption: Spectroscopic Data Interpretation Pathway.

Safety & Regulatory Compliance

Safety

Proper Disposal of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline: A Guide for Laboratory Professionals

For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline (CAS Number: 450-62-4). This guide is intended for...

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline (CAS Number: 450-62-4). This guide is intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with standard laboratory safety protocols.

While a comprehensive hazard profile for 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline is not fully established, it is classified as an irritant and may be harmful if ingested or inhaled.[1] Therefore, cautious handling and adherence to prescribed disposal procedures are paramount.

Hazard and Safety Data

A summary of the known hazard information and physical properties is provided in the table below. This information is synthesized from available Safety Data Sheets (SDS) for the compound and its close analogs.

PropertyValueSource
CAS Number 450-62-4[1][2]
Appearance Not specified; handle with caution
Known Hazards Irritant, potentially harmful by ingestion and inhalation.[1][1]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.[3]
Storage Store in a cool, dry, well-ventilated place in a tightly closed container.[1][1]

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure the following personal protective equipment is worn to minimize exposure risk:

  • Gloves: Chemically resistant gloves such as nitrile or neoprene are required.

  • Eye Protection: Safety goggles and a face shield must be worn.

  • Body Protection: A laboratory coat is mandatory. For larger quantities or in case of a spill, an apron or coveralls should be used.

  • Respiratory Protection: Work should be conducted in a chemical fume hood.[1] If there is a risk of aerosol generation, a NIOSH-approved respirator is necessary.

Step-by-Step Disposal Protocol

The disposal of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline must comply with local, state, and federal regulations. The following protocol provides a general guideline for its safe disposal.

1. Waste Segregation and Collection:

  • Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container that is compatible with the chemical.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline" and its CAS number (450-62-4).

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect in a designated solid hazardous waste container.

    • Liquid Waste (Solutions): Collect in a designated liquid hazardous waste container. Maintain separate waste streams for aqueous and organic solvent solutions.

2. Spill Management:

In the event of a spill, immediate action is critical to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately evacuate the affected area and ensure it is well-ventilated.

  • Containment: For liquid spills, use an inert absorbent material such as sand, silica gel, or a commercial chemical absorbent to contain the spill.

  • Cleanup: While wearing appropriate PPE, carefully collect the spilled material and absorbent into the designated hazardous waste container.

3. Final Disposal:

  • Storage: Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure hazardous waste storage area, away from heat and incompatible materials.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste by a licensed and approved waste disposal facility.[3][4] Do not attempt to dispose of this chemical down the drain or in regular trash.

Experimental Protocols

Currently, there are no established and cited experimental protocols for the neutralization of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline for disposal. Therefore, chemical treatment to neutralize the compound before disposal is not recommended without further research and validation. The primary method of disposal remains incineration by a licensed hazardous waste management company.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_spill Spill Response cluster_final Final Disposal A Assess Hazards & Don PPE B Use Labeled, Compatible Hazardous Waste Container A->B C Segregate Solid & Liquid Waste B->C G Store Waste Securely C->G Spill Spill Occurs? C->Spill D Evacuate & Ventilate Area E Contain with Inert Absorbent D->E F Collect Spill Debris into Hazardous Waste Container E->F F->G H Arrange for Professional Disposal G->H Spill->D Yes Spill->G No

Caption: Disposal workflow for 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline.

References

Handling

Comprehensive Safety and Handling Guide for 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline

For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety, handling, and disposal information for 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline (CAS RN: 450-62-4). Adherence t...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety, handling, and disposal information for 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline (CAS RN: 450-62-4). Adherence to these procedures is critical for ensuring laboratory safety and minimizing exposure risks.

Hazard Identification and Personal Protective Equipment (PPE)

7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline is classified as an irritant and is harmful if swallowed.[1][2][3] It can cause skin and eye irritation.[3][4][5] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent direct contact and inhalation.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).To prevent skin contact. Double gloving is recommended when handling the pure substance.
Eye Protection Safety glasses with side-shields or safety goggles.To protect eyes from splashes.
Face Protection Face shield (in addition to goggles).Recommended when there is a significant risk of splashing.
Body Protection Laboratory coat or chemical-resistant apron.To protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.To minimize inhalation of vapors or aerosols. A NIOSH-approved respirator may be required for large quantities or in case of spills.

Safe Handling and Operational Workflow

Proper handling procedures are essential to minimize exposure and ensure a safe laboratory environment. The following workflow outlines the key steps for working with 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline.

Safe Handling Workflow for 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Ensure Fume Hood is Operational prep_ppe->prep_fume_hood 2. Don prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials 3. Verify handle_weigh Weigh/Measure in Fume Hood prep_materials->handle_weigh 4. Proceed prep_sds Review Safety Data Sheet prep_sds->prep_ppe 1. Review handle_transfer Carefully Transfer Chemical handle_weigh->handle_transfer 5. Transfer handle_reaction Perform Experiment handle_transfer->handle_reaction 6. Experiment cleanup_decontaminate Decontaminate Glassware & Surfaces handle_reaction->cleanup_decontaminate 7. Decontaminate cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste 8. Segregate cleanup_dispose Dispose of Waste via Approved Channels cleanup_waste->cleanup_dispose 9. Dispose cleanup_remove_ppe Remove PPE in Correct Order cleanup_dispose->cleanup_remove_ppe 10. Final Step Waste Disposal Pathway cluster_generation Waste Generation cluster_collection Collection & Storage cluster_disposal Final Disposal solid_waste Contaminated Solid Waste (Gloves, Weighing Paper, etc.) solid_container Designated, Labeled Solid Waste Container solid_waste->solid_container Collect liquid_waste Unused Chemical & Contaminated Solvents liquid_container Designated, Labeled Liquid Waste Container liquid_waste->liquid_container Collect waste_handler Licensed Hazardous Waste Handler solid_container->waste_handler Pickup liquid_container->waste_handler Pickup disposal_plant Approved Waste Disposal Plant waste_handler->disposal_plant Transport & Dispose

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline
Reactant of Route 2
7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline
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